7-Octenenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
oct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUJUXDEZZIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447933 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-29-3 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Octenenitrile: Structure, Properties, and Applications
Introduction
7-Octenenitrile (CH₂=CH(CH₂)₅C≡N) is a bifunctional linear C8 molecule featuring a terminal alkene and a nitrile group. This unique combination of reactive sites makes it a valuable and versatile building block in modern organic synthesis. Its ability to undergo independent or concerted reactions at either functional group opens pathways to a diverse range of more complex molecules, including amines, carboxylic acids, ketones, and various heterocyclic structures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its chemical potential. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and key applications, offering field-proven insights into its practical use.
Molecular Structure and Identification
The structure of this compound consists of an eight-carbon chain with a carbon-nitrogen triple bond (nitrile) at position 1 and a carbon-carbon double bond (alkene) at position 7.
-
Molecular Formula : C₈H₁₃N[1]
-
IUPAC Name : oct-7-enenitrile[1]
-
CAS Number : 5048-29-3[1]
-
Synonyms : 7-octenonitrile, oct-7-enenitrile, 7-octene-1-nitrile[1]
Caption: 2D skeletal structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its medium-length alkyl chain and the polar nitrile group. While extensive experimental data is not widely published, the following table summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₃N | PubChem[1] |
| Boiling Point | ~195-205 °C | Estimated based on similar nitriles |
| Density | ~0.82 g/mL | Estimated based on similar nitriles |
| XLogP3 | 2.5 | PubChem (Computed)[1] |
| Appearance | Colorless liquid | Expected |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | Expected |
Spectroscopic Analysis for Structure Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key features to identify in each spectrum are derived from its two primary functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by two characteristic, sharp peaks in relatively uncluttered regions of the spectrum.
-
C≡N Stretch : A sharp, strong absorption peak is expected around 2260-2240 cm⁻¹ . This peak is highly indicative of a saturated aliphatic nitrile.[2]
-
C=C Stretch : A medium-intensity peak appears around 1640 cm⁻¹ due to the terminal alkene stretch.
-
=C-H Stretch : A peak of medium intensity is expected just above 3000 cm⁻¹, typically around 3080 cm⁻¹ , corresponding to the vinylic C-H bonds.[3]
-
C-H Stretches : Aliphatic C-H stretching from the methylene groups will appear as strong absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
| Protons (Position) | Approx. δ (ppm) | Multiplicity | Integration | Notes |
| H₂CH - (C7) | 5.7 - 5.9 | ddt | 1H | Complex multiplet due to coupling with terminal =CH₂ and adjacent -CH₂- |
| H₂ C= (C8) | 4.9 - 5.1 | m | 2H | Two distinct multiplets for the two non-equivalent terminal vinylic protons. |
| -CH₂-C≡N (C2) | 2.3 - 2.4 | t | 2H | Triplet, deshielded by the electron-withdrawing nitrile group. |
| =CH-CH₂ - (C6) | 2.0 - 2.2 | q | 2H | Quartet, deshielded by the adjacent double bond. |
| -(CH₂)₃- (C3, C4, C5) | 1.4 - 1.7 | m | 6H | Overlapping multiplets for the central aliphatic chain. |
¹³C NMR: The carbon spectrum confirms the carbon backbone and functional groups.
| Carbon (Position) | Approx. δ (ppm) | Notes |
| -C ≡N (C1) | 119 - 121 | Quaternary carbon, often a weak signal.[4] |
| H₂C=C H- (C7) | ~138 | Deshielded alkene carbon. |
| C H₂= (C8) | ~115 | Shielded terminal alkene carbon. |
| =CH-C H₂- (C6) | 30 - 35 | Allylic carbon. |
| -C H₂-C≡N (C2) | 16 - 18 | Carbon alpha to the nitrile. |
| -(C H₂)₃- (C3, C4, C5) | 25 - 30 | Aliphatic carbons of the main chain. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.
-
Molecular Ion (M⁺) : A peak at m/z = 123 corresponding to the molecular weight of C₈H₁₃N.[1]
-
Key Fragments : The NIST GC-MS data shows major peaks at m/z = 55, 94, and 41.[1]
-
m/z = 94 : Loss of an ethyl radical (•CH₂CH₃, 29 Da), likely following rearrangement.
-
m/z = 55 : Often corresponds to a C₄H₇⁺ fragment, potentially from cleavage in the middle of the alkyl chain.
-
m/z = 41 : A very common fragment corresponding to the allyl cation (C₃H₅⁺), which can be readily formed by cleavage at the C5-C6 bond (beta to the double bond), a highly favorable fragmentation pathway.[5]
-
Reactivity and Synthetic Utility
The value of this compound lies in the orthogonal reactivity of its two functional groups, allowing for selective chemical transformations.
Caption: Key reaction pathways available for this compound.
Reactions of the Nitrile Group
The nitrile group is a versatile precursor to several important nitrogen-containing functionalities.
-
Hydrolysis : Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (7-octenoic acid). Milder conditions can be used to stop the reaction at the intermediate amide stage (7-octenamide).[6]
-
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (8-amino-1-octene).[7]
-
Organometallic Addition : Grignard reagents (R-MgX) or organolithium reagents add to the electrophilic nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone .[7] This is a powerful C-C bond-forming reaction.
Reactions of the Alkene Group
The terminal double bond undergoes typical electrophilic addition and oxidation reactions.
-
Hydrogenation : Catalytic hydrogenation (e.g., H₂ over Pd/C) selectively reduces the alkene to an alkane, yielding octanenitrile . This reaction is generally performed under conditions that do not affect the nitrile group.
-
Halogenation : Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 7,8-dihalooctanenitrile .
-
Oxidative Cleavage : Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will cleave the double bond to yield heptanal and formaldehyde.
Synthesis and Manufacturing
A common and logical laboratory-scale synthesis of this compound starts from the commercially available alcohol, 7-octen-1-ol.[7][8] The synthesis is a two-step process involving the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source.
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis from 8-Bromo-1-octene
Causality: This protocol is based on the classic Sₙ2 displacement of a halide by a cyanide anion, a robust and widely used method for nitrile synthesis.[9] 8-Bromo-1-octene is chosen as the substrate as it can be readily prepared from 7-octen-1-ol. A polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the cyanide ion and accelerate the reaction.
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-bromo-1-octene (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition : Add sodium cyanide (NaCN, 1.2 eq) to the solution. Note: NaCN is highly toxic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
-
Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup : Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).
-
Purification : Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.
-
Final Product : Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Applications in Drug Development and Research
The nitrile group is a well-established pharmacophore and a versatile synthetic handle in medicinal chemistry.[10] While this compound itself is not an active pharmaceutical ingredient, it serves as a key intermediate for synthesizing more complex molecular scaffolds.
-
Bioisostere : The nitrile group can act as a bioisostere for a carbonyl group or a terminal alkyne, offering different hydrogen bonding capabilities and metabolic stability.[10]
-
Metabolic Stability : The C≡N triple bond is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Synthetic Intermediate : As demonstrated in the reactivity section, this compound can be converted into long-chain unsaturated amines, amides, and carboxylic acids. These structures are prevalent in lipids, signaling molecules, and polymer precursors, making it a valuable starting material for their synthesis.
Safety and Handling
This compound must be handled with care, recognizing the hazards associated with aliphatic nitriles.
-
Toxicity : Nitriles are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. The primary toxic mechanism involves the potential metabolic release of cyanide ions. Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Handling : Avoid contact with strong acids or strong oxidizing agents. Upon heating or in the presence of acid, nitriles can decompose to release highly toxic hydrogen cyanide gas.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a functionally rich molecule that offers significant strategic advantages in multi-step organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to diverse molecular architectures. A thorough understanding of its spectroscopic properties is key to its successful use and characterization, while strict adherence to safety protocols is paramount during its handling. For researchers in drug discovery and materials science, this compound represents a potent and versatile tool for the construction of novel and valuable compounds.
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An In-depth Technical Guide to the Synthesis of 7-Octenenitrile from 1-Octene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-octenenitrile from 1-octene, a topic of significant interest for researchers and professionals in drug development and organic synthesis. The primary focus is on the hydrocyanation of 1-octene, a powerful and atom-economical method for the formation of nitriles. This document delves into the mechanistic underpinnings of this transformation, particularly highlighting nickel-catalyzed systems. It further presents detailed experimental protocols, safety considerations crucial for handling cyanide-containing reagents, and a comparative analysis of different catalytic approaches. The guide is structured to offer both theoretical insights and practical, actionable methodologies for laboratory and potential scale-up applications.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule possessing both a terminal alkene and a nitrile group.[1] This unique structural feature makes it a versatile intermediate in organic synthesis. The nitrile moiety can be readily transformed into a variety of functional groups, including amines, amides, carboxylic acids, and esters, while the terminal double bond allows for a wide range of addition and polymerization reactions. This dual reactivity opens avenues for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
The direct conversion of a simple, readily available alkene like 1-octene to this compound represents an efficient synthetic strategy. Among the various methods for nitrile synthesis, hydrocyanation stands out as a highly atom-economical process, directly adding a hydrogen and a cyanide group across the double bond.[2][3]
The Core Methodology: Hydrocyanation of 1-Octene
The most prominent and industrially relevant method for the synthesis of nitriles from unactivated alkenes is hydrocyanation.[2][3] This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene, catalyzed by a transition metal complex.[2] For terminal alkenes like 1-octene, this reaction can theoretically yield two regioisomers: the linear nitrile (this compound) and the branched nitrile (2-methylheptanenitrile). The regioselectivity is a critical aspect of this synthesis and is heavily influenced by the choice of catalyst and reaction conditions.
Nickel-Catalyzed Hydrocyanation: The Industrial Workhorse
Nickel complexes, particularly those bearing phosphite ligands (P(OR)₃), are the catalysts of choice for the industrial hydrocyanation of alkenes.[2][4] These catalysts have been extensively studied and are employed in large-scale processes such as the synthesis of adiponitrile from butadiene.[3]
2.1.1. The Catalytic Cycle
The generally accepted mechanism for nickel-catalyzed hydrocyanation of an alkene is depicted below.[2][5]
Figure 1: A simplified diagram of the nickel-catalyzed hydrocyanation of a terminal alkene.
The key steps in the catalytic cycle are:
-
Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel(0) complex to form a hydrido-cyanide nickel(II) species.[2]
-
Alkene Coordination: The alkene substrate, 1-octene, coordinates to the nickel center.
-
Migratory Insertion: The alkene inserts into the nickel-hydride bond. This step determines the regioselectivity of the reaction. Insertion leading to the terminal nickel-alkyl species results in the linear nitrile (anti-Markovnikov addition), while insertion leading to the internal nickel-alkyl species produces the branched nitrile (Markovnikov addition). For the hydrocyanation of terminal monoenes using nickel-phosphite catalysts, the linear product is predominantly formed.
-
Reductive Elimination: The nitrile is formed by the reductive elimination of the alkyl and cyanide groups, regenerating the nickel(0) catalyst. This step is often rate-limiting.[2]
2.1.2. The Role of Lewis Acids
The rate of the reductive elimination step can be significantly increased by the addition of a Lewis acid co-catalyst, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (AlCl₃).[2][4] The Lewis acid is thought to interact with the cyanide ligand, facilitating its departure from the nickel center.
2.1.3. Catalyst Deactivation
A major challenge in nickel-catalyzed hydrocyanation is catalyst deactivation. The formation of dicyanonickel(II) species, which are unreactive towards alkenes, can occur through reaction of the nickel hydride or alkylnickel intermediates with excess HCN.[2] Maintaining a low concentration of HCN is therefore crucial for catalyst longevity.
Alternative and Safer Cyanide Sources
Due to the extreme toxicity of hydrogen cyanide, significant research has been directed towards the development of safer cyanide sources for laboratory-scale synthesis.
Zinc Cyanide (Zn(CN)₂)
A notable advancement is the use of zinc cyanide as the cyanide source in nickel-catalyzed hydrocyanation of terminal alkenes. This method avoids the direct handling of volatile and highly hazardous HCN. The reaction with aliphatic alkenes, such as 1-octene, has been shown to produce linear nitriles with good to excellent regioselectivity.[6]
Formamide
Another innovative approach involves the in situ generation of HCN from formamide. This novel nickel-catalyzed hydrocyanation of various alkenes provides a safer alternative, with the slow generation of the cyanide source helping to prevent catalyst deactivation.[7]
Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1-Octene
The following is a representative, generalized protocol for the synthesis of this compound from 1-octene using a nickel catalyst. It is imperative that all manipulations involving cyanide-containing compounds are performed in a well-ventilated fume hood by personnel trained in handling these hazardous materials. [8][9][10][11]
4.1. Materials and Equipment
-
Reagents: 1-octene, a nickel(0) precatalyst (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]), a phosphite ligand (e.g., triphenyl phosphite), a cyanide source (e.g., acetone cyanohydrin as a safer alternative to HCN, or zinc cyanide), a Lewis acid (optional, e.g., triphenylboron), and an anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, heating mantle with temperature control, and standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup).
4.2. Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the synthesis of this compound.
-
Catalyst Preparation (under inert atmosphere): In a Schlenk flask, dissolve the nickel(0) precatalyst and the phosphite ligand in the anhydrous solvent. Stir the mixture at room temperature to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add 1-octene. If a Lewis acid is used, it should be added at this stage.
-
Cyanide Addition: Slowly add the cyanide source to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermicity and minimize catalyst deactivation.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining cyanide source according to established safety protocols (e.g., with an alkaline solution of sodium hypochlorite).
-
Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
4.3. Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) and alkene (C=C) functional groups.
| Property | Value |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| IUPAC Name | oct-7-enenitrile |
| CAS Number | 5048-29-3 |
| Table 1: Key properties of this compound.[1] |
Safety Considerations: Handling Cyanides
Working with cyanides requires strict adherence to safety protocols due to their high toxicity.[8] The cyanide ion is a potent inhibitor of cellular respiration.[8]
-
Engineering Controls: All work with cyanide compounds must be conducted in a properly functioning chemical fume hood.[8][9][10] A designated area for cyanide work should be clearly marked.[10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles or a face shield.[8][9][10]
-
Handling Precautions: Never work alone when handling cyanides.[8][11] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[8][9] Keep cyanide-containing solutions at a basic pH.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional and regulatory guidelines.[9]
-
Emergency Procedures: Be familiar with the signs and symptoms of cyanide exposure (e.g., weakness, headache, dizziness, rapid breathing).[8] In case of exposure, seek immediate medical attention. An antidote for cyanide poisoning exists but must be administered by trained medical personnel.[8]
Conclusion
The synthesis of this compound from 1-octene via nickel-catalyzed hydrocyanation is a powerful and well-established method. While the use of highly toxic hydrogen cyanide has been a significant drawback, the development of safer cyanide surrogates has made this transformation more accessible for laboratory synthesis. A thorough understanding of the reaction mechanism, careful control of reaction conditions to maximize regioselectivity and catalyst lifetime, and unwavering adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The resulting this compound is a valuable building block, and its efficient synthesis is of considerable importance to the chemical and pharmaceutical industries.
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Spectroscopic data of 7-octenenitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Elucidation of 7-Octenenitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed framework for its structural characterization. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present a holistic view of the molecule's spectroscopic signature.
Introduction to this compound
This compound, a bifunctional molecule with the chemical formula C₈H₁₁N, possesses both a terminal alkene and a nitrile functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds and polymers. Accurate and unambiguous structural confirmation is paramount for its application in any synthetic workflow, and this is best achieved through a multi-pronged spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are employed to assign the specific atomic connectivities.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by several key signals corresponding to its aliphatic and vinylic protons.
Table 1: ¹H NMR Data for this compound (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.88 - 5.78 | m | 1H | H-7 |
| 5.05 - 4.98 | m | 2H | H-8 |
| 2.34 | t, J = 7.1 Hz | 2H | H-2 |
| 2.07 | q, J = 7.0 Hz | 2H | H-6 |
| 1.68 | p, J = 7.2 Hz | 2H | H-3 |
| 1.53 - 1.45 | m | 2H | H-4/H-5 |
Causality Behind Assignments:
-
The proton at the C-7 position (H-7) is the most downfield signal in the aliphatic region, appearing as a multiplet due to its coupling with the terminal vinyl protons (H-8) and the protons on C-6.
-
The terminal vinyl protons (H-8) are also significantly downfield due to the anisotropic effect of the double bond.
-
The protons at C-2, adjacent to the electron-withdrawing nitrile group, are observed as a triplet.
-
The remaining methylene protons appear as overlapping multiplets in the upfield region.
¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (CDCl₃, 126 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 138.3 | C-7 |
| 119.2 | C-1 |
| 115.0 | C-8 |
| 33.3 | C-6 |
| 28.1 | C-4/C-5 |
| 25.0 | C-3 |
| 16.9 | C-2 |
Causality Behind Assignments:
-
The carbon of the nitrile group (C-1) appears around 119.2 ppm.
-
The two sp² hybridized carbons of the alkene (C-7 and C-8) are found at 138.3 and 115.0 ppm, respectively.
-
The remaining sp³ hybridized carbons of the aliphatic chain are observed in the upfield region.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures reproducibility and accuracy of the obtained NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its nitrile and alkene moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2247 | Nitrile (-C≡N) | Stretching |
| 1641 | Alkene (C=C) | Stretching |
| 3079 | =C-H | Stretching |
| 993, 912 | =C-H | Bending (out-of-plane) |
Interpretation of Key Peaks:
-
The sharp, intense absorption at 2247 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
The peak at 1641 cm⁻¹ corresponds to the C=C stretching vibration of the terminal alkene.
-
The absorptions above 3000 cm⁻¹ (3079 cm⁻¹) are characteristic of the C-H stretching of the sp² hybridized carbons of the alkene.
-
The strong bands at 993 and 912 cm⁻¹ are due to the out-of-plane bending vibrations of the vinyl C-H bonds, which are diagnostic for a monosubstituted alkene.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Scan: Perform a background scan with no sample in the beam path.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak ([M]⁺) at m/z = 123, corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure. While a detailed fragmentation analysis is beyond the scope of this guide, the presence of the molecular ion peak is a crucial piece of evidence for structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Separation: The GC separates the sample from the solvent and any impurities.
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous determination of the molecular structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and structural confirmation of this compound. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach, ensuring high confidence in the molecular structure. This detailed understanding is essential for the effective use of this compound in research and development applications.
References
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
7-octenenitrile CAS number and safety information
An In-Depth Technical Guide to 7-Octenenitrile (CAS No. 5048-29-3): Properties and Safety Protocols
Introduction
This compound is an aliphatic nitrile, a class of organic compounds characterized by a C≡N functional group. Its unique structure, featuring a terminal double bond and a nitrile group, makes it a potentially valuable intermediate in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical identity and associated safety protocols is paramount for its responsible use in a laboratory setting. This guide provides an in-depth overview of this compound, focusing on its definitive identification via its CAS number and a detailed framework for its safe handling, storage, and emergency management.
The Chemical Abstracts Service (CAS) has assigned the number 5048-29-3 to this compound.[1][2][3] This unique numerical identifier is crucial for unambiguously referencing the substance in literature, regulatory databases, and commercial transactions, eliminating confusion with synonyms or other isomers.
Section 1: Chemical and Physical Properties
A foundational aspect of safe laboratory practice is understanding a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and inform decisions regarding storage, handling, and experimental design.
| Property | Value | Source |
| CAS Number | 5048-29-3 | [1][2][3] |
| Molecular Formula | C₈H₁₃N | [1][3] |
| Molecular Weight | 123.2 g/mol | [1][3] |
| IUPAC Name | oct-7-enenitrile | [3] |
| Synonyms | 7-octenonitrile, 7-Octensaeurenitril | [2][3] |
Section 2: Hazard Identification and GHS Classification
Expert Insight: Extrapolating Hazards from Analogous Compounds
In the absence of specific toxicological data, it is a standard risk management practice to analyze the hazards of structurally similar compounds. Octanenitrile (CAS No. 124-12-9), the saturated analogue of this compound, provides a reasonable proxy for potential hazards. The primary concern with many aliphatic nitriles is their potential for metabolic conversion to cyanide, leading to systemic toxicity. Therefore, the GHS classification for octanenitrile should be considered as a minimum safety standard when handling this compound.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [4] |
Note: This table represents data for the analogue octanenitrile and should be used for precautionary guidance only.
Section 3: Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound. The following procedures are based on general best practices for hazardous nitriles and are designed to protect laboratory personnel and the environment.
Experimental Protocol: Safe Laboratory Handling
-
Engineering Controls : All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[5] This is the most critical step to prevent inhalation of potentially toxic vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles and a face shield.[6][7]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[7]
-
Body Protection : Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[7][8]
-
-
Preventing Contamination :
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]
Storage Requirements
Proper storage is essential to maintain chemical integrity and prevent accidental release or hazardous reactions.
-
Store in a tightly closed, properly labeled container.[2]
-
Store away from sources of ignition such as heat, sparks, and open flames.[7][9]
-
Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][9]
Section 4: Emergency Procedures
Preparedness is key to managing incidents effectively. All personnel working with this compound must be familiar with the following emergency protocols.
First-Aid Measures
The immediate response to an exposure is critical. Symptoms of nitrile exposure may be delayed.[7]
-
Inhalation : Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[7][11][12]
-
Skin Contact : Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink.[7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][6] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[7]
-
Specific Hazards : The compound may release toxic gases, such as hydrogen cyanide and oxides of nitrogen, upon combustion.[9] Vapors may form explosive mixtures with air.[7]
-
Protective Actions : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][6]
Accidental Release Measures
-
Evacuation and Isolation : Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[2]
-
Ventilation : Ensure adequate ventilation.
-
Containment : Prevent the spill from entering drains or waterways.[2]
-
Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using spark-proof tools and place it in a suitable, sealed container for disposal.[2][13]
-
Decontamination : Clean the spill area thoroughly.
Emergency Response Workflow
The following diagram outlines the logical flow of actions in the event of a chemical spill.
Caption: Emergency response workflow for a this compound spill.
Conclusion
While this compound (CAS No. 5048-29-3) is a compound with potential utility in scientific research, the current lack of specific public safety and toxicology data demands a highly cautious and proactive approach to its handling. By understanding its fundamental properties, referencing analogous compounds for hazard assessment, and strictly adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks effectively. A culture of safety, grounded in robust engineering controls, proper use of personal protective equipment, and emergency preparedness, is essential for the responsible advancement of science.
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Reactivity of the terminal alkene in 7-octenenitrile
An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 7-Octenenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile bifunctional molecule, presenting both a terminal alkene and a nitrile group as reactive handles for complex organic synthesis.[1] This technical guide provides a comprehensive exploration of the synthetic transformations available at the terminal alkene moiety. By delving into the causality behind experimental choices and reaction mechanisms, this document serves as a field-proven resource for professionals engaged in chemical research and pharmaceutical development. We will examine key reactions including hydroformylation, Heck coupling, olefin metathesis, epoxidation, and selective hydrogenation, supported by detailed, self-validating protocols and authoritative references.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of synthetic chemistry, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound (C₈H₁₃N) is a prime example of such a scaffold.[1] It possesses a terminal carbon-carbon double bond, a site of rich reactivity for additions and cross-coupling reactions, and a nitrile group, a stable precursor to amines, carboxylic acids, and ketones.[2][3][4] The significant aliphatic chain separating these two groups (five methylene units) means that the electronic influence of the weakly electron-withdrawing nitrile group on the nucleophilic character of the π-bond is minimal.[2] This allows the alkene to react in a predictable manner, similar to a simple terminal alkene like 1-octene, while retaining the nitrile for subsequent synthetic elaborations. This guide focuses exclusively on the diverse reactivity of the terminal alkene.
Hydroformylation: Atom-Economical Aldehyde Synthesis
Hydroformylation, or the "oxo process," represents one of the most powerful atom-economical reactions in industrial chemistry, converting alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[5][6] For this compound, this provides a direct pathway to valuable C9 aldehyde-nitrile intermediates.
Causality and Mechanistic Insight
The reaction is catalyzed by transition metal complexes, predominantly rhodium and cobalt, in the presence of synthesis gas (CO/H₂).[5][7] The central challenge and key to synthetic utility is controlling regioselectivity: the choice between the linear (n) nonanal-9-nitrile and the branched (iso) 2-methyl-octanal-8-nitrile. The formation of the linear product is often favored for synthetic purposes. This is achieved by employing bulky phosphine ligands on the rhodium catalyst. These ligands sterically encumber the metal center, making the migratory insertion step that leads to the branched isomer less favorable.
Caption: Simplified hydroformylation cycle for this compound.
Quantitative Data: Ligand Effect on Regioselectivity
The choice of phosphine ligand is the primary determinant of the linear-to-branched (n/iso) product ratio.
| Ligand System | Typical n/iso Ratio | Key Feature |
| Unmodified Rh | 2:1 - 4:1 | Low selectivity |
| Rh + PPh₃ | 8:1 - 15:1 | Moderate steric bulk |
| Rh + Bulky Diphosphine (e.g., BISBI) | >95:5 | Large "bite angle" enforces equatorial coordination |
Experimental Protocol: Selective Linear Hydroformylation
-
Reactor Preparation: A high-pressure stainless-steel autoclave is dried in an oven and cooled under a stream of nitrogen.
-
Catalyst Loading: The reactor is charged with [Rh(acac)(CO)₂] (0.01 mol%) and the desired phosphine ligand (e.g., triphenylphosphine, 10 equivalents relative to Rh) under an inert atmosphere.
-
Substrate Addition: Degassed toluene (as solvent) and this compound (1.0 eq) are added via syringe.
-
Reaction Execution: The reactor is sealed, purged three times with syngas (1:1 H₂/CO), and then pressurized to 20 bar. The mixture is heated to 80 °C with vigorous stirring.
-
Monitoring & Workup: The reaction is monitored by GC analysis of aliquots. Upon completion (typically 4-12 hours), the reactor is cooled to room temperature and vented carefully. The solvent is removed in vacuo, and the resulting aldehyde is purified by vacuum distillation.
The Mizoroki-Heck Reaction: A Pillar of C-C Bond Formation
The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by palladium.[8][9][10] It provides an exceptionally reliable method for the arylation or vinylation of the terminal position of this compound.
Causality and Mechanistic Insight
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are:
-
Oxidative Addition: The aryl or vinyl halide adds to a Pd(0) species.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and inserts into the Pd-Carbon bond. For terminal alkenes, this insertion occurs with high regioselectivity to place the aryl/vinyl group on the terminal carbon and the palladium on the internal carbon, primarily due to steric factors.[11]
-
β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the C-C double bond of the product and a Pd-H species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the Pd-H species.
Experimental Workflow: Heck Coupling
Caption: A typical experimental workflow for the Heck reaction.
Experimental Protocol: Palladium-Catalyzed Arylation
-
Vessel Preparation: A round-bottom flask is equipped with a condenser and magnetic stir bar, then flame-dried and cooled under nitrogen.
-
Reagent Loading: Palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), and potassium carbonate (2.0 eq) are added to the flask.
-
Solvent and Substrate Addition: Anhydrous N,N-Dimethylformamide (DMF), this compound (1.0 eq), and bromobenzene (1.2 eq) are added.
-
Reaction Execution: The mixture is heated to 100 °C and stirred until TLC indicates full consumption of the nitrile.
-
Workup and Purification: The mixture is cooled, diluted with water, and extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
Olefin Metathesis: Reshaping Molecular Architectures
Olefin metathesis uses ruthenium or molybdenum carbene catalysts to "swap" the ends of double bonds, enabling powerful transformations.[12][13] For this compound, cross-metathesis is a particularly valuable tool.
Causality and Application
In Cross-Metathesis (CM) , this compound reacts with a partner alkene to form new products.[12] A key application is its reaction with acrylonitrile, which can be derived from renewable resources, to produce α,ω-bifunctional compounds, with ethylene as the only byproduct, representing a green chemical process.[14] The choice of catalyst (e.g., Grubbs 1st, 2nd, or 3rd generation, Hoveyda-Grubbs) is critical and depends on the steric and electronic properties of the coupling partner.[13]
Caption: Conceptual diagram of cross-metathesis.
Experimental Protocol: Cross-Metathesis with a Partner Alkene
-
Inert Setup: A Schlenk flask is charged with this compound (1.0 eq) and the partner alkene (1.5 eq) in anhydrous dichloromethane under an argon atmosphere.
-
Catalyst Addition: Grubbs 2nd Generation Catalyst (1-5 mol%) is added in one portion. The flask is fitted with a condenser.
-
Reaction Execution: The mixture is stirred at 40 °C. The evolution of ethylene can be observed.
-
Quenching and Purification: After 12 hours, a few drops of ethyl vinyl ether are added to quench the catalyst. The solvent is removed, and the residue is purified by column chromatography to isolate the cross-metathesis product.
Electrophilic Additions: Epoxidation and Hydrogenation
A. Epoxidation
The conversion of the alkene to an epoxide creates a strained three-membered ring, an exceptionally useful intermediate for further functionalization via nucleophilic ring-opening.[15][16]
-
Causality: The π-bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen source.[17][18] Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific.
-
Protocol: To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, a solution of m-CPBA (1.1 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature until complete, washed with aqueous sodium bicarbonate and sodium thiosulfate, dried, and concentrated to yield the crude epoxide, which can be purified by chromatography.
B. Selective Hydrogenation
The alkene can be saturated to the corresponding alkane without affecting the more resilient nitrile group.[18]
-
Causality: The reaction is performed using heterogeneous catalysis, where H₂ gas adsorbs onto the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C), followed by coordination of the alkene and stepwise addition of hydrogen atoms.[18][19][20] The conditions required to reduce a nitrile are typically much harsher (higher pressures/temperatures, different catalysts like Raney Nickel or Rhodium), allowing for high selectivity.[19][21][22][23]
-
Protocol: this compound is dissolved in ethanol in a Parr shaker vessel. 10% Pd/C (1 wt%) is added. The vessel is sealed, flushed with nitrogen, then flushed with hydrogen and pressurized to 50 psi H₂. The mixture is shaken at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield pure octanenitrile.
Conclusion
The terminal alkene of this compound is a robust and versatile functional group, offering a gateway to a vast array of molecular structures. Its reactivity profile, largely unencumbered by the distal nitrile, allows for the application of modern synthetic methodologies with predictable and high-yielding outcomes. From atom-economical carbonylations and powerful carbon-carbon bond formations to precise functional group interconversions, this compound stands as a testament to the power of bifunctional building blocks in advancing the goals of research, fine chemical synthesis, and drug development.
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Title: A green route to nitrogen-containing groups: the acrylonitrile cross-metathesis and applications to plant oil derivatives Source: Green Chemistry (RSC Publishing) URL: [Link]
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A Senior Application Scientist's Guide to 7-Octenenitrile: A Versatile Bifunctional Synthon
Abstract
7-Octenenitrile (C₈H₁₃N) is a compelling molecule in modern organic synthesis, distinguished by its unique bifunctional structure that incorporates a terminal alkene and a nitrile group.[1] This arrangement offers orthogonal reactivity, enabling chemists to perform a wide array of selective transformations at either terminus or to engage both functionalities in sophisticated tandem reactions. This guide provides an in-depth exploration of this compound's synthetic potential, detailing its application in key reaction classes such as olefin metathesis, hydroformylation, palladium-catalyzed cross-couplings, and cycloadditions. We will delve into the causality behind experimental designs, present validated protocols, and discuss its emerging role as a precursor for advanced polymers, pharmaceuticals, and agrochemicals.
Introduction: The Strategic Value of this compound
At its core, this compound is a linear eight-carbon chain with a terminal C=C double bond and a terminal cyano (C≡N) group.[1] This structure is deceptively simple, yet it provides a powerful platform for molecular elaboration. The terminal alkene is a gateway to carbon-carbon bond formations and functional group interconversions, while the nitrile group serves as a stable precursor to amines, carboxylic acids, aldehydes, and ketones.[2][3] The separation of these two reactive centers by a flexible five-carbon methylene spacer minimizes electronic interference, allowing for highly chemoselective reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | PubChem[1] |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| CAS Number | 5048-29-3 | PubChem[1][4] |
| IUPAC Name | oct-7-enenitrile | PubChem[1] |
| Boiling Point | Approx. 175-177 °C | (Estimated) |
| Density | Approx. 0.82 g/cm³ | (Estimated) |
Transformations of the Alkene Moiety: A Hub for C-C Bond Formation
The terminal double bond is arguably the most versatile handle on the this compound scaffold. Its unhindered nature makes it an excellent substrate for a variety of metal-catalyzed and pericyclic reactions.
Olefin Metathesis
Olefin metathesis is a robust tool for forming new carbon-carbon double bonds by scrambling and reforming the bonds of two different alkenes.[5] this compound is an ideal substrate for cross-metathesis (CM) reactions, particularly with the advent of highly efficient and functional-group-tolerant ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs series.
-
Expertise & Causality: The choice of a second-generation Grubbs' catalyst (e.g., M202, M204) or a Hoveyda-Grubbs catalyst (e.g., M720) is critical. These catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer superior activity and stability compared to first-generation catalysts, especially with electron-deficient or coordinating substrates like nitriles. Cross-metathesis with this compound allows for the direct installation of complex side chains, providing a modular approach to building libraries of functionally diverse long-chain nitriles.
Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and methyl acrylate (1.5 eq).
-
Solvent: Add anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (1-2 mol%) to the solution.
-
Reaction: Stir the mixture at 40 °C and monitor the reaction progress by GC-MS. The reaction is driven by the evolution of ethylene gas.
-
Quench: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired (E/Z)-methyl 9-cyano-2-nonenoate.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Transformations of the Nitrile Moiety: Gateway to Amines and Acids
The nitrile group is a robust and highly valuable functional group, primarily serving as a precursor to primary amines and carboxylic acids.
Reduction to Primary Amines
The reduction of the nitrile to a primary amine (e.g., 8-aminonon-1-ene) is a fundamental transformation.
-
Expertise & Causality: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but can potentially react with other functional groups. [6]A more selective and industrially scalable method is catalytic hydrogenation. Using catalysts like Raney Nickel or Rh/Al₂O₃ under a hydrogen atmosphere provides a cleaner reduction. The choice of solvent and pressure is key to preventing side reactions and ensuring complete conversion. The resulting amino-alkene is a valuable monomer for specialty polyamides.
Hydrolysis to Carboxylic Acids
Both acidic and basic aqueous conditions can hydrolyze the nitrile group to a carboxylic acid. [3][6]This converts this compound into 7-octenoic acid.
-
Experimental Insight: Basic hydrolysis (e.g., using NaOH or KOH) is often preferred as it is less prone to causing polymerization or isomerization of the double bond compared to harsh acidic conditions. The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step. This two-stage process ensures a high yield of the desired unsaturated carboxylic acid.
Applications in Target-Oriented Synthesis
The true power of this compound lies in its application as a building block for high-value materials and molecules.
Polymer Science
The dual functionality of this compound makes it a unique monomer. While acrylonitrile is a major precursor for carbon fibers and polymers, [7][8]this compound offers distinct advantages.
-
Polymer Precursors: It can be co-polymerized with other monomers via its alkene group to introduce nitrile functionalities into a polymer backbone. These nitrile groups can then be cross-linked or further modified, imparting unique thermal and mechanical properties to the material.
-
Functional Polyamides: After reduction of the nitrile to an amine, the resulting 8-aminonon-1-ene can undergo ring-opening metathesis polymerization (ROMP) or be used in condensation polymerization to create novel polyamides with pendant vinyl groups.
Pharmaceutical and Agrochemical Synthesis
Many modern pharmaceuticals and agrochemicals are complex molecules containing nitrogen heterocycles or long aliphatic chains. [9][10][11]this compound serves as an excellent starting point for building such scaffolds.
-
Scaffold Elaboration: Through a sequence of reactions—for example, a Heck reaction on the alkene followed by a cycloaddition involving the nitrile group—complex polycyclic structures can be assembled. The nitrile itself is a key functional group in many bioactive compounds. [11]* Intermediate for APIs: The synthesis of the antidepressant Agomelatine involves a (7-methoxy-1-naphthyl)acetonitrile intermediate, demonstrating the importance of aryl acetonitrile structures in drug development. [12]this compound provides a flexible aliphatic tether that can be arylated via the Heck reaction to generate similar, yet novel, intermediates.
Table 2: Summary of Key Synthetic Transformations
| Reaction | Reagents & Catalyst | Functional Group Targeted | Product Type |
| Cross-Metathesis | Olefin partner, Grubbs' Cat. | Alkene | Substituted Alkene-Nitrile |
| Hydroformylation | CO/H₂, Rh/phosphine Cat. | Alkene | Aldehyde-Nitrile |
| Heck Reaction | Aryl halide, Pd(0) Cat., Base | Alkene | Arylated Alkene-Nitrile |
| Cycloaddition | Diene (e.g., for Diels-Alder) | Alkene | Cyclic Nitrile |
| Reduction | LiAlH₄ or H₂/Raney Ni | Nitrile | Alkene-Amine |
| Hydrolysis | H₃O⁺ or NaOH, then H⁺ | Nitrile | Alkene-Carboxylic Acid |
Conclusion
This compound is more than a simple chemical; it is a strategic synthon that offers chemists a reliable and versatile toolkit for molecular construction. Its orthogonal reactive sites—the terminal alkene and the nitrile—provide independent control over functionalization, enabling the streamlined synthesis of complex structures. From creating advanced polymer precursors to building scaffolds for new pharmaceuticals and agrochemicals, the applications of this compound are vast and continue to expand. As catalytic methods become more sophisticated, the full potential of this powerful bifunctional building block is only beginning to be realized.
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The Strategic Versatility of 7-Octenenitrile: A Technical Guide to the Synthesis of Nitrogen-Containing Compounds
Abstract
7-Octenenitrile, a bifunctional molecule featuring a terminal alkene and a nitrile group, stands as a versatile and economically significant precursor in the synthesis of a diverse array of nitrogen-containing compounds. Its unique structure allows for selective transformations at either functional group or concerted reactions involving both, providing access to valuable intermediates and final products for the pharmaceutical, agrochemical, and materials science sectors. This in-depth technical guide explores the core synthetic strategies employing this compound, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization. We will delve into key transformations including selective reduction of the nitrile, hydroformylation and hydroaminomethylation of the alkene, and intramolecular cyclization strategies, providing a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction: The Chemical Potential of a Bifunctional Building Block
Nitrogen-containing compounds are fundamental to the life sciences, forming the backbone of countless pharmaceuticals, natural products, and functional materials.[1] The efficient and selective synthesis of these molecules is a cornerstone of modern organic chemistry. This compound emerges as a particularly attractive starting material due to the orthogonal reactivity of its terminal olefin and nitrile moieties. This allows for a modular approach to molecular construction, where each functional group can be addressed independently or in tandem to build molecular complexity.
This guide will provide a detailed exploration of the key synthetic pathways originating from this compound, emphasizing the underlying principles that govern reaction outcomes and providing practical, step-by-step protocols for their implementation.
Selective Reduction of the Nitrile Group: Accessing Primary Amines
The reduction of the nitrile functionality in this compound to a primary amine is a pivotal transformation, yielding 8-aminonon-1-ene, a valuable intermediate for further functionalization. A primary challenge in this conversion is the preservation of the terminal double bond, which is susceptible to reduction under harsh conditions.
Chemoselective Reduction with Borane Reagents
Borane-based reducing agents offer excellent chemoselectivity for the reduction of nitriles in the presence of less reactive functional groups like alkenes. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to effectively reduce a variety of aliphatic and aromatic nitriles while leaving unconjugated alkenes and alkynes intact.[2] This method is particularly advantageous for the selective reduction of this compound.
Experimental Protocol: Selective Reduction of this compound to 8-Aminonon-1-ene
Materials:
-
This compound
-
Diisopropylaminoborane [BH₂N(iPr)₂]
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of this compound (1 equivalent) in anhydrous THF is prepared in a flame-dried round-bottom flask.
-
A catalytic amount of lithium borohydride (e.g., 0.05 equivalents) is added to the solution.
-
Diisopropylaminoborane (1.5 equivalents) is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is separated, and the organic layer is extracted with 1 M HCl.
-
The combined aqueous layers are washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-basic byproducts.
-
The aqueous layer is then basified to a pH > 12 with 1 M NaOH at 0 °C.
-
The resulting aqueous solution is extracted multiple times with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 8-aminonon-1-ene.
Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the borane reagents with atmospheric moisture. The catalytic amount of LiBH₄ activates the diisopropylaminoborane, accelerating the reduction. The acidic workup protonates the resulting amine, rendering it soluble in the aqueous phase and allowing for easy separation from non-basic impurities. Subsequent basification deprotonates the amine, facilitating its extraction into an organic solvent.
Functionalization of the Alkene: Hydroformylation and Hydroaminomethylation
The terminal double bond of this compound provides a handle for carbon chain extension and the introduction of additional nitrogen-containing functionalities through reactions like hydroformylation and hydroaminomethylation.
Hydroformylation: Synthesis of a Nitrile-Aldehyde
Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[3] This reaction, when applied to this compound, can theoretically yield two isomeric aldehydes: 8-formyl-octanenitrile (the linear product) and 7-formyl-7-methyl-heptanenitrile (the branched product). Control of regioselectivity is a key consideration in this process.
While specific literature on the hydroformylation of this compound is scarce, general principles for the hydroformylation of terminal olefins can be applied. Rhodium-based catalysts modified with phosphine ligands are commonly employed to favor the formation of the linear aldehyde.[4] The reaction is typically carried out under pressure with a mixture of carbon monoxide and hydrogen (syngas).[3][5]
Table 1: Typical Conditions for Olefin Hydroformylation
| Parameter | Typical Range |
| Catalyst | Rhodium complexes (e.g., Rh(acac)(CO)₂) with phosphine ligands |
| Pressure | 5 - 100 bar |
| Temperature | 50 - 150 °C |
| Solvent | Toluene, THF, or other non-reactive solvents |
| Syngas Ratio (H₂:CO) | 1:1 to 2:1 |
Note: These are general conditions and require optimization for the specific substrate.[6]
Hydroaminomethylation: A Direct Route to Diamines
Hydroaminomethylation is a powerful tandem reaction that combines hydroformylation with reductive amination in a single pot.[2][7] This process converts an alkene, an amine, and syngas directly into a higher amine. Applied to this compound, this reaction offers a direct route to α,ω-diamines, which are valuable monomers for polyamide synthesis.
The reaction proceeds through the initial hydroformylation of the alkene to an aldehyde, which then reacts in situ with an amine (e.g., ammonia) to form an imine, followed by reduction to the final amine product.[4] The choice of catalyst and reaction conditions is critical to ensure high yields and selectivities. Rhodium catalysts are often used for the hydroformylation step, while the reductive amination can be promoted by the same catalyst or a co-catalyst.[7]
Intramolecular Cyclization: Crafting Nitrogen Heterocycles
The bifunctional nature of this compound and its derivatives opens up possibilities for intramolecular cyclization reactions to form nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals.[8]
Reductive Cyclization of γ- and δ-Ketonitriles
While this compound itself is not primed for direct intramolecular cyclization, it can be converted into precursors suitable for such transformations. For instance, selective oxidation of the double bond followed by further manipulations can lead to γ- or δ-ketonitriles. These intermediates can then undergo reductive cyclization to form substituted pyrrolidines and piperidines, respectively.
Metathesis Polymerization: A Pathway to Functional Polyamides
Acyclic diene metathesis (ADMET) polymerization is a powerful tool for the synthesis of unsaturated polymers and can be applied to monomers derived from this compound.[7] By first converting the nitrile group to an amine and then to a diamide with an unsaturated acyl chloride, a diene monomer suitable for ADMET can be prepared. Subsequent ring-closing metathesis (RCM) is not directly applicable to this compound, but its derivatives can be designed to undergo RCM to form macrocyclic lactams.[9][10]
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide range of nitrogen-containing compounds. Its dual functionality allows for a variety of selective transformations, providing access to important intermediates such as primary amines, amino aldehydes, and diamines, as well as heterocyclic structures and polymers. The strategic application of modern catalytic methods, including selective reductions, hydroformylation, hydroaminomethylation, and metathesis reactions, unlocks the full potential of this readily available building block. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and professionals to leverage the unique chemical properties of this compound in the development of novel and valuable nitrogen-containing molecules.
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Molecular Profile and Physicochemical Drivers of Solubility
An In-depth Technical Guide to the Solubility of 7-Octenenitrile in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published data for this specific molecule, this document establishes a predictive framework grounded in first principles of chemical interactions and provides a rigorous, self-validating experimental protocol for researchers to determine its solubility quantitatively. This approach is designed for scientists and drug development professionals who require a deep, practical understanding of solvent selection for synthesis, purification, and formulation.
To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties. The molecule consists of two key regions: a long, nonpolar hydrocarbon backbone and a highly polar nitrile functional group.
-
Nonpolar Region : The eight-carbon chain, terminating in an alkene (C=C), is dominated by London dispersion forces. This substantial nonpolar character dictates its affinity for other nonpolar molecules.
-
Polar Region : The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of the nitrogen atom.[1][2][3] This allows for strong dipole-dipole interactions and makes the nitrogen atom a hydrogen bond acceptor.[1][2]
Key computed properties from the PubChem database further illuminate its expected behavior[4]:
-
Molecular Weight : 123.20 g/mol
-
Topological Polar Surface Area (TPSA) : 23.8 Ų (indicative of the polar nitrile group)
-
XLogP3-AA : 2.5 (a measure of lipophilicity, suggesting a significant preference for nonpolar environments)
-
Hydrogen Bond Acceptor Count : 1
This dual nature—a polar head attached to a long, nonpolar tail—is the central factor governing its solubility. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are similar.[5]
Caption: Molecular structure and functional regions of this compound.
Theoretical Solubility Framework and Predictions
Based on its structure, we can predict the solubility of this compound across three main classes of organic solvents. As a key reference point, the saturated analog, octanenitrile, is reported to be immiscible with water (solubility of 234 mg/L at 25°C), which strongly supports the predictions for the similarly nonpolar this compound.[6]
High Solubility in Nonpolar Solvents
-
Examples : Hexane, Toluene, Cyclohexane, Carbon Tetrachloride.
-
Rationale : The primary intermolecular forces in these solvents are London dispersion forces. The long hydrocarbon tail of this compound can interact favorably with these solvents, overcoming the weaker dipole-dipole interactions of the nitrile group. The enthalpic penalty for mixing is low, leading to high miscibility.
Moderate to High Solubility in Polar Aprotic Solvents
-
Examples : Acetone, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF).
-
Rationale : These solvents possess significant dipole moments but lack hydrogen bond donor capabilities. They can effectively solvate the polar nitrile group of this compound through dipole-dipole interactions. While the nonpolar tail may have less favorable interactions compared to a nonpolar solvent, the overall balance of forces typically allows for good solubility or complete miscibility.
Low to Partial Solubility in Polar Protic Solvents
-
Examples : Water, Methanol, Ethanol.
-
Rationale : These solvents are characterized by strong hydrogen bonding networks. While the nitrogen atom of this compound can act as a hydrogen bond acceptor, this single interaction is insufficient to overcome two significant energetic penalties:
-
The energy required to disrupt the strong hydrogen bonds between the solvent molecules (e.g., water-water or ethanol-ethanol).
-
The unfavorable interaction of the long, nonpolar hydrocarbon tail with the highly polar solvent. As the alkyl chain length of nitriles increases, the energy required to create a cavity in a polar protic solvent like water becomes prohibitive, leading to a sharp decrease in solubility.[1][2]
-
Caption: Decision framework for predicting this compound solubility.
Predicted Solubility Summary
The following table summarizes the predicted solubility based on the theoretical framework. This serves as a hypothesis to be confirmed by the experimental protocol outlined in the next section.
| Solvent Class | Dominant Solvent Force | Predicted Solubility of this compound | Rationale |
| Nonpolar | London Dispersion | High / Miscible | Favorable interactions between the nonpolar solvent and the C8 hydrocarbon tail of the solute. |
| Polar Aprotic | Dipole-Dipole | Moderate to High | Effective solvation of the polar nitrile head without the disruptive energy cost of breaking H-bonds. |
| Polar Protic | Hydrogen Bonding | Low / Immiscible | Insufficient solute-solvent interactions to overcome the strong solvent-solvent hydrogen bonding network. |
Self-Validating Experimental Protocol for Solubility Determination
This section provides a robust, two-stage protocol to first qualitatively assess miscibility and then quantitatively determine the solubility limit. Adherence to these steps ensures reproducible and thermodynamically valid results.[7][8][9]
Stage 1: Qualitative Miscibility Assessment
This rapid test determines if this compound is fully miscible, partially miscible, or immiscible in a given solvent at room temperature.
Materials:
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Several 10 mL glass test tubes with stoppers
Procedure:
-
Preparation : Set up a series of clean, dry test tubes, one for each solvent to be tested.
-
Solvent Addition : Add 2 mL of a chosen solvent to its corresponding test tube.
-
Solute Addition : Add 2 mL of this compound to the same test tube.
-
Mixing : Stopper the test tube and shake vigorously for 10-15 seconds.[10]
-
Observation : Allow the mixture to stand for 2-3 minutes and observe the result.
-
Miscible : The mixture remains a single, clear, homogenous phase.
-
Immiscible : Two distinct layers form.
-
Partially Miscible : The mixture appears cloudy or forms an emulsion that does not fully separate, indicating limited solubility of each liquid in the other.
-
-
Record : Document the observations for each solvent.
Stage 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the concentration of a saturated solution, providing a precise solubility value (e.g., in g/100 mL or mg/L). This protocol is based on the widely accepted saturation shake-flask method.[8][9]
Materials:
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed glass beakers or evaporation dishes
Procedure:
-
Preparation : To a 20 mL glass vial, add approximately 10 mL of the chosen solvent.
-
Excess Solute Addition : Add this compound dropwise until a small, separate layer of excess solute is clearly visible at the bottom of the vial. This ensures that the solution will reach saturation.
-
Equilibration : Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for new systems.[8]
-
Phase Separation : After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 12-24 hours. This allows the excess undissolved solute to settle completely, leaving a clear, saturated supernatant.
-
Sampling : Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into a glass syringe. Crucially , attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter material. Then, dispense exactly 2.00 mL of the filtrate into a pre-weighed, labeled glass beaker.
-
Gravimetric Analysis : Weigh the beaker containing the saturated solution. Place the beaker in a fume hood on a hot plate set to a low temperature (or in a vacuum oven) to slowly evaporate the solvent.
-
Final Weighing : Once all the solvent has evaporated, allow the beaker to cool to room temperature in a desiccator, then weigh it again. The difference in mass corresponds to the mass of dissolved this compound.
-
Calculation : Calculate the solubility using the following formula: Solubility (g / 100 mL) = [(Mass of beaker + solute) - (Mass of empty beaker)] / (Volume of filtrate in mL) * 100
Caption: Experimental workflow for solubility and miscibility testing.
Data Recording and Interpretation
Systematic recording of experimental results is critical. The following template is provided for researchers to document their findings. Comparing these empirical results with the theoretical predictions in Section 2 provides a self-validating check on the experimental technique and confirms the underlying chemical principles.
Experimental Data Table:
| Solvent | Solvent Class | Stage 1: Miscibility Observation | Stage 2: Quantitative Solubility ( g/100 mL @ 25°C) |
| e.g., Hexane | Nonpolar | Record Observation Here | Record Calculated Value Here |
| e.g., Toluene | Nonpolar | Record Observation Here | Record Calculated Value Here |
| e.g., Acetone | Polar Aprotic | Record Observation Here | Record Calculated Value Here |
| e.g., THF | Polar Aprotic | Record Observation Here | Record Calculated Value Here |
| e.g., Ethanol | Polar Protic | Record Observation Here | Record Calculated Value Here |
| e.g., Water | Polar Protic | Record Observation Here | Record Calculated Value Here |
References
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Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Vounatsos, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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Al-Barati, M. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Available at: [Link]
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Hughes, D. L., et al. (2019). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Journal of Chemical Information and Modeling. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
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LibreTexts. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Clark, J. (n.d.). an introduction to nitriles. Chemguide. Available at: [Link]
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Schneider, W. G. (1951). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. Canadian Journal of Chemistry. Available at: [Link]
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Schneider, W. G. (1951). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. ResearchGate. Available at: [Link]
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Brainly. (n.d.). Question 13.11, Organic Chemistry. Nootan ISC Chemistry Class 12. Available at: [Link]
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Experiment 9 - Liquids, Liquid Mixtures and Solutions. (n.d.). Course Hero. Available at: [Link]
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Liquid Miscibility Lab Guide. (n.d.). Scribd. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Al-Malah, K. I. M. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Academic Journals. Available at: [Link]
-
Experiment 1: Concept of Solubility & Miscibility. (n.d.). Scribd. Available at: [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. Available at: [Link]
-
Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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USP-NF. (2016). <1236> Solubility Measurements. Compendial Notices. Available at: [Link]
-
Allen Overseas. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Octanenitrile. PubChem Compound Database. Available at: [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Available at: [Link]
-
YouTube. (2023). Solubility of solids in liquid. Available at: [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). octanenitrile;(Z)-undec-7-enenitrile. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Octanenitrile, 7-hydroxy-3,7-dimethyl-. PubChem Compound Database. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Nitriles. Available at: [Link]
-
ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.). Available at: [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 7-Octenenitrile
Foreword: Understanding the Thermal Liability of Unsaturated Nitriles
7-Octenenitrile, a linear C8 unsaturated nitrile, represents a class of molecules with significant utility in organic synthesis, serving as a precursor for amines, carboxylic acids, and various heterocyclic compounds. Its bifunctional nature, possessing both a terminal alkene and a nitrile group, makes it a versatile building block. However, this same reactivity profile introduces inherent thermal liabilities. Understanding the thermal stability and decomposition pathways of this compound is paramount for safe handling, storage, and process development, particularly in applications requiring elevated temperatures. This guide provides a detailed exploration of the thermal behavior of this compound, offering insights into its decomposition profile, mechanistic considerations, and the analytical methodologies required for its characterization. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from safety data resources and analogous long-chain and unsaturated nitriles to provide a robust framework for researchers, scientists, and drug development professionals.
Thermal Stability Profile of this compound: A Multi-faceted Analysis
The thermal stability of a chemical compound is not a single temperature point but rather a profile of its behavior under thermal stress. For this compound, this profile is governed by the interplay of its hydrocarbon chain, the terminal double bond, and the nitrile functional group. The primary concerns with heating this compound are runaway exothermic decomposition and the generation of toxic byproducts.
Onset of Decomposition and Exothermic Events
The initial assessment of thermal stability is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. This technique is crucial for identifying exothermic events, which could indicate a potential for thermal runaway. The decomposition of nitriles is often highly exothermic. A DSC thermogram of this compound would be expected to show a significant exothermic peak corresponding to its decomposition. The area under this peak is proportional to the enthalpy of decomposition, a critical parameter for process safety calculations.
| Parameter | Description | Typical Technique | Anticipated Value Range for this compound (Estimated) |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | TGA | 200 - 300°C (in inert atmosphere) |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | TGA (from DTG curve) | 250 - 350°C |
| Enthalpy of Decomposition (ΔHd) | The amount of heat released during decomposition. | DSC | Highly Exothermic |
| Hazardous Decomposition Products | Toxic or reactive gases generated during decomposition. | GC-MS of off-gases | Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2)[1] |
Kinetic Analysis of Thermal Decomposition
Understanding the kinetics of decomposition is essential for predicting the stability of this compound over time at various temperatures. Isoconversional kinetic analysis of TGA data collected at multiple heating rates can be used to determine the activation energy (Ea) of the decomposition process. A higher activation energy generally implies greater thermal stability. For long-chain aliphatic nitriles, the decomposition mechanism can be complex, involving multiple steps, which would be reflected in a change in activation energy with the extent of conversion.
Decomposition Pathways and Mechanistic Insights
The thermal decomposition of this compound is expected to proceed through several pathways, influenced by temperature, atmosphere, and the presence of catalysts or impurities. The primary products of concern are highly toxic gases.
Major Decomposition Products
According to safety data for this compound, the principal hazardous decomposition products are:
-
Hydrogen Cyanide (HCN): A highly toxic gas, HCN is a common product of the thermal decomposition of nitrile-containing compounds.[1] Its formation likely involves the homolytic cleavage of the C-CN bond or rearrangement reactions at elevated temperatures.
-
Nitrogen Oxides (NOx): In the presence of an oxidizing atmosphere (air), the nitrogen atom from the nitrile group can be oxidized to form various nitrogen oxides (e.g., NO, NO2), which are also toxic and environmentally harmful.[1]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Incomplete and complete combustion of the organic backbone of the molecule will lead to the formation of CO and CO2, respectively.[1]
Postulated Decomposition Mechanisms
The decomposition of this compound likely involves a combination of radical and concerted pathways.
-
Radical Chain Reactions: At elevated temperatures, homolytic cleavage of C-C and C-H bonds in the alkyl chain can initiate radical chain reactions. These radicals can undergo a variety of reactions, including hydrogen abstraction, β-scission, and cyclization, leading to a complex mixture of smaller hydrocarbons and nitrile-containing fragments. The presence of the double bond can influence the stability of the radical intermediates.
-
Nitrile Group Reactions: The nitrile group itself can undergo thermal reactions. Intramolecular cyclization reactions are possible, and at very high temperatures, the C≡N triple bond can be cleaved. The thermal decomposition of polyacrylonitrile, for example, is known to produce a variety of aliphatic nitriles of varying chain lengths through complex cyclization and fragmentation reactions.[2]
-
Influence of the Double Bond: The terminal double bond in this compound can participate in polymerization reactions at elevated temperatures, especially in the presence of radical initiators or certain metal surfaces. This could lead to the formation of oligomeric or polymeric materials, which would then undergo further thermal decomposition.
Experimental Protocols for Thermal Stability Assessment
A thorough investigation of the thermal stability of this compound requires a combination of analytical techniques. The following protocols provide a framework for such a study.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the thermal stability profile of this compound.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards (e.g., calcium oxalate, indium).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to 500°C at a constant heating rate (e.g., 10°C/min). For kinetic studies, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).
-
-
Data Analysis: Plot the sample mass as a function of temperature. Determine the onset temperature of decomposition (the temperature at which 5% mass loss occurs is a common metric) and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify exothermic or endothermic events associated with the thermal decomposition of this compound.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. The use of a sealed pan is crucial to prevent evaporation of the sample before decomposition.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition range observed in TGA (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔHd).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Methodology:
-
Instrument Preparation: Set up the pyrolyzer, GC, and MS systems. Ensure the GC column is appropriate for separating a wide range of volatile and semi-volatile organic compounds.
-
Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature or a series of temperatures based on the TGA data (e.g., just above the onset of decomposition and at the temperature of maximum decomposition rate).
-
Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.
-
-
GC-MS Analysis:
-
The pyrolysis products are swept directly into the GC column.
-
A suitable temperature program for the GC oven is used to separate the decomposition products.
-
The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualization of Experimental Workflow and Decomposition Logic
Experimental Workflow for Thermal Stability Assessment
Caption: Experimental workflow for the comprehensive thermal analysis of this compound.
Logical Flow of this compound Thermal Decomposition
Caption: Logical flow of the potential thermal decomposition pathways of this compound.
Best Practices for Handling and Storage
Given the potential for exothermic decomposition and the generation of toxic gases, strict adherence to safety protocols is essential when working with this compound, especially at elevated temperatures.
-
Inert Atmosphere: Whenever possible, heating of this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of nitrogen oxides and to prevent oxidative side reactions.
-
Temperature Control: Precise temperature control is critical. Avoid localized overheating and ensure that any heating process has a reliable and responsive control system.
-
Ventilation: All work with this compound, especially when heated, should be performed in a well-ventilated fume hood to prevent exposure to potentially toxic vapors and decomposition products.
-
Material Compatibility: Avoid contact with strong oxidizing agents, strong acids, and bases, as these can catalyze decomposition.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.
Conclusion: A Call for Further Investigation
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound, based on established principles of organic chemistry and data from analogous compounds. The primary thermal hazards associated with this compound are its potential for exothermic decomposition and the liberation of highly toxic gases, most notably hydrogen cyanide. While this guide offers a robust framework for understanding and assessing these risks, the lack of specific, publicly available experimental data for this compound underscores the need for thorough in-house thermal analysis before its use in any process operating at elevated temperatures. The experimental protocols outlined herein provide a clear path for obtaining this critical safety and process development data.
References
-
Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. [Link]
-
Kim, D. Y., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega, 2(12), 9013–9020. [Link]
- Barbooti, M. M. (2015).
- Vyazovkin, S., et al. (2011).
Sources
Methodological & Application
Experimental protocol for hydrocyanation of 1-octene to 7-octenenitrile
Application Note & Protocol
Nickel-Catalyzed Hydrocyanation of 1-Octene: A Detailed Protocol for the Synthesis of 7-Octenenitrile
Abstract: This document provides a comprehensive experimental protocol for the nickel-catalyzed hydrocyanation of 1-octene to produce this compound. Hydrocyanation is a powerful and atom-economical method for the synthesis of nitriles from alkenes.[1] This protocol details a laboratory-scale procedure employing a nickel(0) catalyst system, highlighting the critical considerations for catalyst preparation, reaction execution, and product purification. A paramount emphasis is placed on the stringent safety measures required when handling highly toxic cyanide compounds. This guide is intended for trained chemistry professionals in a well-equipped research environment.
Introduction and Scientific Background
The hydrocyanation of alkenes is a transition metal-catalyzed process that involves the formal addition of hydrogen cyanide (HCN) across a carbon-carbon double bond.[2] This reaction is of significant industrial importance, most notably in the production of adiponitrile, a key precursor to Nylon 6,6, via the hydrocyanation of 1,3-butadiene.[3][4] The reaction typically employs a low-valent nickel catalyst stabilized by phosphite ligands.[1]
1.1. Reaction Mechanism The catalytic cycle for the nickel-catalyzed hydrocyanation of an unactivated alkene like 1-octene is generally understood to proceed through three key steps[1][5]:
-
Oxidative Addition: Hydrogen cyanide adds to the low-valent Ni(0) catalyst to form a hydrido-cyanido-nickel(II) intermediate.
-
Migratory Insertion (Hydronickelation): The alkene coordinates to the nickel center, followed by migratory insertion of the alkene into the nickel-hydride bond. For terminal alkenes like 1-octene, this insertion typically occurs in an anti-Markovnikov fashion to form the more stable linear alkyl-nickel intermediate.
-
Reductive Elimination: The C-CN bond is formed through reductive elimination from the alkyl-nickel-cyanide complex, releasing the nitrile product and regenerating the Ni(0) catalyst. This final step is often rate-limiting and can be accelerated by the addition of a Lewis acid co-catalyst.[1]
CRITICAL SAFETY PROTOCOLS: Handling Cyanide
WARNING: Hydrogen cyanide (HCN) and its salts are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[6] This procedure must only be performed by trained personnel in a certified, high-performance chemical fume hood.[7][8]
-
Engineering Controls: All manipulations involving cyanide salts or the generation of HCN must be conducted in a properly functioning chemical fume hood with a tested and certified face velocity.[6][9] A continuous HCN gas monitor with an audible alarm is mandatory.
-
Personal Protective Equipment (PPE): Wear a full-length lab coat, closed-toe shoes, and chemical splash goggles at all times.[10] When handling cyanide compounds, wear two pairs of nitrile gloves (double-gloving) or heavy-duty neoprene or butyl rubber gloves.[6][7] A face shield is recommended during any transfer or quenching steps.[10]
-
Emergency Preparedness: Never work alone.[9] Ensure all lab personnel are aware of the experiment in progress. Keep an approved cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) accessible and ensure personnel are trained in its use. A safety shower and eyewash station must be immediately accessible.[7]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous. It must be collected in clearly labeled, dedicated, and sealed containers. Quench all unreacted cyanide in reaction mixtures and workup solutions with an excess of sodium hypochlorite (bleach) solution under basic conditions (pH > 10) in the fume hood before disposal.[5]
Materials, Reagents, and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂ | ≥98% | Strem, Sigma-Aldrich | Highly air-sensitive. Store and handle under inert gas. |
| Tri-p-tolyl phosphite, P(O-p-tol)₃ | ≥97% | Sigma-Aldrich, Acros | - |
| Triphenylboron, B(C₆H₅)₃ | ≥99% | Sigma-Aldrich | Lewis acid co-catalyst. Moisture sensitive. |
| 1-Octene | Anhydrous, ≥98% | Sigma-Aldrich, TCI | Pass through activated alumina before use to remove peroxides. |
| Sodium Cyanide, NaCN | ≥98% | Sigma-Aldrich | EXTREMELY TOXIC. Store in a locked, dedicated cabinet. |
| Toluene | Anhydrous | Sigma-Aldrich | Dry using a solvent purification system or by distillation over Na/benzophenone. |
| Sodium Hypochlorite Solution (Bleach) | ~10-15% available chlorine | Fisher Scientific | For quenching. |
| Sodium Hydroxide, NaOH | - | - | For adjusting pH of quench solution. |
| Celite® | - | - | Filter aid. |
Equipment:
-
Schlenk line or inert atmosphere glovebox
-
Schlenk flasks and glassware, oven-dried before use
-
Magnetic stirrer with hot plate
-
Cannulas and syringes for inert atmosphere transfers
-
Gas-tight syringe for 1-octene addition
-
Digital thermometer
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring
-
NMR spectrometer and IR spectrophotometer for product characterization
Experimental Workflow Visualization
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
5.1. Catalyst Preparation
-
In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ni(COD)₂ (182 mg, 0.66 mmol, 1.0 equiv).
-
Add tri-p-tolyl phosphite (930 mg, 2.64 mmol, 4.0 equiv).
-
Using a cannula, transfer 30 mL of anhydrous toluene into the flask.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from yellow to a pale-yellow or colorless solution as the ligand exchange occurs.
5.2. Hydrocyanation Reaction
-
To the catalyst solution, add triphenylboron (175 mg, 0.72 mmol, 1.1 equiv). Stir for 5 minutes.
-
Using a gas-tight syringe, add 1-octene (7.3 g, 10.0 mL, 65 mmol, 100 equiv).
-
CRITICAL STEP: While stirring vigorously, carefully and slowly add finely powdered sodium cyanide (3.5 g, 72 mmol, 110 equiv) to the flask in small portions over 30-45 minutes. Note: The reaction of NaCN with trace moisture or the Lewis acid may generate small amounts of HCN gas. Perform this addition with extreme caution behind a blast shield inside the fume hood.
-
Once the addition is complete, immerse the flask in a pre-heated oil bath at 60 °C.
-
Monitor the reaction progress by taking small aliquots (0.1 mL, quenched immediately in basic bleach solution before analysis) and analyzing by GC-MS. The reaction is typically complete within 12-18 hours, indicated by the consumption of 1-octene.
5.3. Reaction Quenching and Workup
-
After the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
Prepare a quenching solution in a separate flask: 100 mL of 10% sodium hypochlorite (bleach) solution and 20 mL of 2 M NaOH solution.
-
CAUTION: This step will generate heat and gas. Under vigorous stirring, slowly and carefully add the basic bleach solution to the reaction mixture via a dropping funnel over 1 hour. Maintain the temperature below 10 °C.
-
Stir the quenched mixture for an additional 2 hours at room temperature to ensure complete destruction of all cyanide.
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate using a rotary evaporator to yield the crude product.
5.4. Purification and Characterization
-
Purify the crude oil by vacuum distillation to obtain this compound as a colorless liquid.
-
Characterization:
-
GC-MS: Confirm the mass (m/z = 123.20) and purity.[11]
-
¹H NMR (CDCl₃): Expect signals corresponding to the terminal alkene protons and the aliphatic chain.
-
¹³C NMR (CDCl₃): Expect a signal for the nitrile carbon (~119-121 ppm) and signals for the sp² and sp³ carbons of the octene chain.
-
IR (neat): A characteristic sharp peak for the C≡N stretch should be visible around 2245 cm⁻¹.
-
References
-
Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Ni-catalyzed transfer hydrocyanation of alkenes using Zn(CN)2. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrocyanation. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
University of California, Riverside EH&S. (n.d.). Cyanide Salts Safety Sheet. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Production technology of adiponitrile. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
University of California, Berkeley EH&S. (2016, April 25). Hydrogen Cyanide SOP. Retrieved from [Link]
-
University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]
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Portfolio-pplus.com. (2025, July 8). Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile. Retrieved from [Link]
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Intratec.us. (n.d.). Adiponitrile Production from Butadiene and HCN. Retrieved from [Link]
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C&EN Global Enterprise - ACS Publications. (2016, March 17). Hydrocyanation Minus The Cyanide. Retrieved from [Link]
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Pure - Eindhoven University of Technology. (2009). Mechanistic insights into the hydrocyanation reaction. Retrieved from [Link]
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YouTube. (2020, July 10). Hydrocyanation of alkenes || transition metal Catalyzed addition. Retrieved from [Link]
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RSC Publishing. (n.d.). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved from [Link]
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PMC. (2023, August 16). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. Retrieved from [Link]
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Pure - Eindhoven University of Technology. (2009). Mechanistic insights into the hydrocyanation reaction. Retrieved from [Link]
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PubMed. (2021, May 21). Ligand-Controlled Regiodivergent Nickel-Catalyzed Hydrocyanation of Silyl-Substituted 1,3-Diynes. Retrieved from [Link]
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PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Synthetic Value of Bifunctional Molecules
An Application Note on the Selective Reduction of 7-Octenenitrile to 8-Aminooct-1-ene
8-Aminooct-1-ene is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its structure incorporates a primary amine and a terminal alkene, two highly reactive functional groups that can be orthogonally derivatized. The primary amine provides a nucleophilic center for amide bond formation, alkylation, and other nitrogen-based transformations, while the terminal alkene is amenable to a wide array of reactions, including polymerization, metathesis, hydrohalogenation, and epoxidation.
The synthesis of 8-aminooct-1-ene from its nitrile precursor, this compound, presents a common yet critical challenge in synthetic chemistry: chemoselectivity . The goal is to reduce the nitrile group to a primary amine without affecting the terminal carbon-carbon double bond. This application note provides a detailed guide for researchers on selecting the appropriate reduction methodology and executing the synthesis with high fidelity.
The Chemoselectivity Challenge: Nitrile vs. Alkene
The core scientific challenge lies in the similar reactivity of the nitrile and alkene groups toward certain reducing agents.
-
Nitrile Group (-C≡N): A polar, electrophilic functional group that is susceptible to nucleophilic attack by hydride reagents or catalytic hydrogenation.
-
Alkene Group (-CH=CH₂): A nonpolar, electron-rich functional group that is readily reduced by catalytic hydrogenation.
Therefore, the choice of reducing agent is paramount. A reagent that is highly effective for nitrile reduction but inert toward an unactivated, terminal alkene is required. We will explore several common strategies, evaluating them based on selectivity, yield, safety, and practicality.
Caption: Reaction pathways for the reduction of this compound.
Comparative Analysis of Reduction Methodologies
Several classes of reagents can be employed for nitrile reduction. However, their suitability for this specific transformation varies significantly. The choice involves a trade-off between reactivity, selectivity, cost, and safety.
| Method | Reagent(s) | Typical Conditions | Selectivity (Nitrile vs. Alkene) | Pros | Cons |
| Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to RT | Excellent | High yield, reliable, fast reaction.[1][2] | Highly reactive, pyrophoric, violent reaction with water, not for large scale.[3] |
| Catalytic Hydrogenation | H₂ gas, Raney® Ni or Pd/C | High pressure (H₂), elevated temp., various solvents | Poor to Moderate | Atom economical, scalable for industry, catalyst is reusable.[4][5] | Often reduces both nitrile and alkene, requires specialized pressure equipment.[6][7] |
| Borane Reagents | Borane-THF complex (BH₃·THF) | Anhydrous THF, reflux | Good to Excellent | High chemoselectivity, milder than LiAlH₄.[8][9] | Borane reagents can be hazardous; requires careful handling. |
| Transfer Hydrogenation | Raney® Ni, 2-propanol (hydrogen donor) | Reflux in 2-propanol with base (KOH) | Good | Avoids high-pressure H₂ gas, mild conditions.[10] | Can be slower than other methods, requires catalyst preparation. |
| Borohydride Systems | KBH₄ with Raney® Ni catalyst | Dry ethanol, room temperature | Good | Milder than LiAlH₄, does not require H₂ gas, good yields.[11][12] | Requires preparation of active Raney® Ni catalyst.[11] |
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All operations, especially those involving LiAlH₄ and anhydrous solvents, must be conducted in a certified chemical fume hood.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on established procedures for the LiAlH₄ reduction of nitriles and is optimized for selectivity and yield.[3] The mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon, followed by an aqueous workup to yield the primary amine.[1][2][15]
Caption: Step-by-step workflow for the LiAlH₄ reduction.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄), powder (1.0 - 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® (diatomaceous earth)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
LiAlH₄ Suspension: To the flask, add anhydrous THF (approx. 10 volumes relative to the nitrile) followed by the cautious, portion-wise addition of LiAlH₄ powder (1.5 eq). Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing a quenched aliquot by GC-MS. The disappearance of the starting nitrile spot indicates completion.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of deionized water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of deionized water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[3]
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Purification: Transfer the filtrate to a separatory funnel. If layers separate, isolate the organic layer. If not, extract the aqueous layer with diethyl ether (3x). Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-aminooct-1-ene. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Reduction using Raney® Nickel and Potassium Borohydride (KBH₄)
This method provides a milder, non-pyrophoric alternative to LiAlH₄, avoiding the need for high-pressure hydrogenation gas.[11][12] It is particularly useful for scales where the hazards of LiAlH₄ are a significant concern.
Materials:
-
This compound (1.0 eq)
-
Potassium borohydride (KBH₄) (4.0 eq)
-
Raney® Nickel (approx. 10 mol% or 0.6g per 10 mmol of nitrile)
-
Dry ethanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Catalyst Preparation: If using a commercial Raney® Ni slurry, it must be washed. Decant the storage water and wash the catalyst sequentially with oxygen-free deionized water (3x) and then dry ethanol (3x). The catalyst should be kept wet with ethanol at all times.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dry ethanol, the washed Raney® Ni catalyst (as a slurry), and potassium borohydride (4.0 eq).
-
Substrate Addition: Add the this compound (1.0 eq) to the stirred suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully filter the mixture to remove the Raney® Ni catalyst. Caution: The filtered catalyst can be pyrophoric upon drying; quench it immediately under water.
-
Isolation and Purification: Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove borate salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired 8-aminooct-1-ene.
References
-
Title: Chemistry of Nitriles Source: LibreTexts Chemistry URL: [Link]
-
Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: Journal of the American Chemical Society URL: [Link]
-
Title: Conversion of nitriles to 1° amines using LiAlH4 Source: LibreTexts Chemistry URL: [Link]
-
Title: Nitrile to Amine (LiAlH4 or LAH reduction) Source: Organic-Synthesis.com URL: [Link]
-
Title: Hydrogenation of octanenitrile as model reaction Source: ResearchGate URL: [Link]
-
Title: Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines Source: ARKIVOC URL: [Link]
-
Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Nitrile to Amine - Common Conditions Source: The Synthetic Organic Chemist's Companion URL: [Link]
-
Title: The Reduction of Nitriles Source: LibreTexts Chemistry URL: [Link]
-
Title: Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Source: Chemistry Steps URL: [Link]
-
Title: Nitrile reduction Source: Wikipedia URL: [Link]
-
Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: ElectronicsAndBooks.com URL: [Link]
-
Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: ACS Publications URL: [Link]
-
Title: Borane-catalysed nitrile hydroboration Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: ACS Publications URL: [Link]
-
Title: Catalytic Hydrogenation Source: Wikipedia URL: [Link]
-
Title: Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines Source: Semantic Scholar URL: [Link]
-
Title: Raney nickel Source: Wikipedia URL: [Link]
-
Title: Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel Source: Synthetic Communications URL: [Link]
-
Title: Lithium Aluminum Hydride (LAH) Source: DAV University URL: [Link]
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Application Notes and Protocols for the Polymerization of 7-Octenenitrile and Its Derivatives
Introduction
The polymerization of functionalized olefins presents a significant opportunity for the creation of novel materials with tailored properties. Among these, 7-octenenitrile, with its terminal double bond and pendant nitrile group, offers a unique monomer for the synthesis of functional polyolefins. The incorporation of the polar nitrile group into a nonpolar polyolefin backbone can dramatically alter the polymer's characteristics, enhancing properties such as adhesion, printability, and compatibility with other materials. These attributes make poly(this compound) and its derivatives highly attractive for a range of applications, particularly in the biomedical and pharmaceutical fields where precise control over material properties is paramount.
This comprehensive guide provides detailed application notes and experimental protocols for the polymerization of this compound. We will explore various polymerization techniques, including Coordination, Radical, and Anionic polymerizations, offering insights into the rationale behind procedural steps and the expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitrile-functionalized polyolefins in their work.
I. Strategic Approaches to the Polymerization of this compound
The presence of a polar nitrile group in this compound poses a challenge for traditional olefin polymerization catalysts, which are often sensitive to functional groups. However, several polymerization strategies can be successfully employed.
Coordination Polymerization
Coordination polymerization, particularly with Ziegler-Natta catalysts, is a powerful method for polymerizing α-olefins.[1][2] While traditional Ziegler-Natta catalysts can be poisoned by the Lewis basic nitrile group, modern catalyst systems have been developed to tolerate polar functionalities.[3][4] The key is to select a catalyst system that minimizes interaction with the nitrile group while maintaining high polymerization activity.
Causality Behind Experimental Choices: The selection of a late-transition metal catalyst is often preferred over early-transition metals due to their higher tolerance for polar functional groups. The use of a cocatalyst, such as methylaluminoxane (MAO), is crucial for activating the precatalyst.[3]
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This technique is highly tolerant of a wide range of functional groups, making it an excellent choice for polymerizing this compound.[5]
Causality Behind Experimental Choices: The choice of RAFT agent is critical for successful polymerization. A trithiocarbonate-based RAFT agent is often suitable for controlling the polymerization of vinyl monomers. The initiator, typically a thermal initiator like AIBN, is chosen to provide a controlled source of radicals. The ratio of monomer to RAFT agent to initiator determines the target molecular weight and the rate of polymerization.[6]
Anionic Polymerization
Anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures.[7] However, the nitrile group can be susceptible to side reactions with the highly reactive anionic initiators. Therefore, careful selection of the initiator and reaction conditions is essential.[8][9]
Causality Behind Experimental Choices: A less nucleophilic organolithium initiator, such as n-butyllithium, is often chosen to minimize side reactions with the nitrile group. The polymerization is typically carried out at low temperatures to further suppress these unwanted reactions. The use of a purified, aprotic solvent is critical to prevent premature termination of the living anionic chains.[7]
II. Experimental Protocols
Protocol 1: Coordination Polymerization of this compound using a Ziegler-Natta Catalyst
This protocol describes the polymerization of this compound using a supported Ziegler-Natta catalyst system.
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄) on magnesium chloride support (MgCl₂-supported TiCl₄ catalyst)
-
Triethylaluminum (TEAL) solution (e.g., 1 M in hexanes)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of high-purity nitrogen.
-
Catalyst Slurry Preparation: Under a nitrogen atmosphere, add 50 mL of anhydrous toluene to the Schlenk flask. To this, add 100 mg of the MgCl₂-supported TiCl₄ catalyst to form a slurry.
-
Cocatalyst Addition: Slowly add 5.0 mL of the 1 M triethylaluminum (TEAL) solution in hexanes to the catalyst slurry while stirring. The solution will typically change color, indicating the activation of the catalyst.
-
Monomer Addition: Inject 10.0 g (approximately 81.2 mmol) of purified this compound into the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the viscosity of the solution, which should increase as the polymerization progresses.
-
Termination: After 4 hours, cool the reaction to room temperature and quench the polymerization by slowly adding 10 mL of acidified methanol (5% HCl in methanol). This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any residual catalyst and unreacted monomer. Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.[1][10] Differential Scanning Calorimetry (DSC) can be used to determine its thermal properties.
Workflow for Ziegler-Natta Polymerization
Caption: Workflow for Ziegler-Natta polymerization of this compound.
Protocol 2: RAFT Polymerization of this compound
This protocol details the synthesis of well-defined poly(this compound) using RAFT polymerization.
Materials:
-
This compound (purified by passing through basic alumina)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anisole (anhydrous) as solvent
-
Nitrogen gas (high purity)
-
Schlenk tube
-
Magnetic stirrer and oil bath
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound (5.0 g, 40.6 mmol), CPAD (140 mg, 0.406 mmol, for a target DP of 100), and AIBN (6.7 mg, 0.0406 mmol, [Monomer]:[RAFT]:[Initiator] = 100:1:0.1) in 10 mL of anhydrous anisole.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for 8 hours.
-
Termination: To quench the polymerization, cool the tube in an ice bath and expose the reaction mixture to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Purification: Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate it in cold methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.
Characterization: The molecular weight and PDI of the resulting polymer can be determined by GPC.[11] The structure and end-group fidelity can be confirmed by ¹H and ¹³C NMR spectroscopy.
Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
Protocol 3: Anionic Polymerization of this compound
This protocol outlines the living anionic polymerization of this compound. Note: This procedure requires stringent anhydrous and anaerobic conditions.[8][9]
Materials:
-
This compound (rigorously purified by distillation over CaH₂)
-
Tetrahydrofuran (THF) (anhydrous, distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration accurately titrated)
-
Methanol (anhydrous)
-
High-vacuum line and glassware
-
Magnetic stirrer and low-temperature bath
Procedure:
-
Reactor Setup: A glass reactor equipped with a magnetic stir bar and break-seals for monomer and initiator addition is assembled and attached to a high-vacuum line. The glassware is flame-dried under vacuum to remove any adsorbed water.
-
Solvent Addition: Distill approximately 100 mL of anhydrous THF into the reactor under vacuum.
-
Initiator Addition: Cool the reactor to -78 °C using a dry ice/acetone bath. Add the desired amount of n-BuLi solution (e.g., for a target molecular weight of 10,000 g/mol with 5 g of monomer, add approximately 0.5 mmol of n-BuLi) via a gas-tight syringe through a septum.
-
Monomer Addition: Slowly distill the purified this compound (5.0 g, 40.6 mmol) into the stirred initiator solution over 30 minutes. A color change is often observed upon initiation.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2 hours.
-
Termination: Quench the living polymerization by adding a small amount of anhydrous methanol via a break-seal. The color of the solution should disappear.
-
Polymer Isolation: Warm the reactor to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 40 °C.
Characterization: GPC analysis will reveal a polymer with a very narrow molecular weight distribution (PDI typically < 1.1).[10] NMR spectroscopy will confirm the polymer structure.
Workflow for Anionic Polymerization
Caption: Workflow for anionic polymerization of this compound.
III. Application Notes: Poly(this compound) in Drug Development
The unique combination of a flexible polyolefin backbone and polar nitrile side groups makes poly(this compound) a promising material for various applications in drug development.
Drug Delivery Vehicles
The amphiphilic nature of copolymers derived from this compound and non-polar olefins can be exploited to form micelles or nanoparticles for drug delivery.[12] The hydrophobic polyolefin segments can encapsulate hydrophobic drugs, while the hydrophilic character imparted by the nitrile groups can enhance the stability of these nanoparticles in aqueous environments and potentially facilitate cell uptake.[3][13]
-
Application: Formulation of poorly water-soluble anticancer drugs. The poly(this compound)-based nanoparticles can improve the drug's bioavailability and provide a platform for targeted delivery by conjugating targeting ligands to the polymer backbone.[14]
Controlled Release Systems
The nitrile groups in poly(this compound) can participate in hydrogen bonding and dipole-dipole interactions with drug molecules containing complementary functional groups.[15] These interactions can be used to control the release rate of the drug from a polymer matrix.[8]
-
Application: Development of transdermal patches or implantable devices for the sustained release of drugs. The release profile could be tuned by adjusting the density of nitrile groups in the polymer through copolymerization.
Bioadhesive Materials
The polar nitrile groups can promote adhesion to biological tissues through interactions with proteins and other biological macromolecules. This property is advantageous for developing mucoadhesive drug delivery systems that can prolong the residence time of a formulation at the site of absorption.
-
Application: Formulation of oral or nasal drug delivery systems. The bioadhesive properties of poly(this compound) could enhance the absorption of drugs across mucosal membranes.
IV. Data Presentation
Table 1: Comparison of Polymerization Techniques for this compound
| Feature | Coordination Polymerization | RAFT Polymerization | Anionic Polymerization |
| Control over MW | Moderate | High | Very High |
| Polydispersity (PDI) | Broad to Moderate | Narrow (<1.3) | Very Narrow (<1.1) |
| Functional Group Tolerance | Moderate (catalyst dependent) | High | Low to Moderate |
| Reaction Conditions | High Temperature | Moderate Temperature | Low Temperature |
| Experimental Complexity | High (air/moisture sensitive) | Moderate | Very High (requires high vacuum) |
V. Conclusion
The polymerization of this compound and its derivatives offers a versatile platform for the synthesis of functional polyolefins with significant potential in the pharmaceutical and biomedical fields. By carefully selecting the appropriate polymerization technique—Coordination, RAFT, or Anionic—researchers can tailor the molecular weight, architecture, and properties of the resulting polymers to meet the specific demands of their applications. The protocols and application notes provided in this guide serve as a starting point for exploring the exciting possibilities of these unique nitrile-functionalized materials. Further research into the biocompatibility and degradation of these polymers will be crucial for their successful translation into clinical applications.
VI. References
-
Procedures for homogeneous anionic polymerization. (n.d.). Retrieved from [Link]
-
Ziegler-Natta Polymerizations. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
-
Olefin Polymerization with Ziegler-Natta Catalyst. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Experimental techniques in high-vacuum anionic polymerization. (2005). Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6179-6222.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of medicinal chemistry, 53(22), 7902–7917.
-
Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles. (2018). Polymers, 10(10), 1143.
-
How to Do a RAFT Polymerization. (2017). In K. Matyjaszewski, B. S. Sumerlin, N. V. Tsarevsky, & J. Chiefari (Eds.), Fundamentals of Controlled Radical Polymerization (pp. 211-248). American Chemical Society.
-
Ziegler-natta polymerization of alpha-olefins in the presence of non.... (2000). Google Patents. Retrieved from
-
GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved from [Link]
-
Ziegler-Natta polymerization of olefins - stereoselectivity. (n.d.). Retrieved from [Link]
-
Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (2025). ACS Polymers Au.
-
RAFT Polymerization—A User Guide. (2017). Macromolecules, 50(19), 7443-7464.
-
Polymers for Drug Delivery Systems. (2012). Annual review of chemical and biomolecular engineering, 3, 149–173.
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (2024). ACS Macro Letters, 13(5), 603-608.
-
Polymeric Nanoparticles as Carriers for Stimuli- responsive Drug Delivery Systems. (2014). International Journal of Engineering Research and Applications, 4(1), 128-140.
-
Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. (2016). Polymer Science, Series B, 58(1), 1-8.
-
Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (2012). In Advanced Materials Research (Vol. 463, pp. 916-920). Trans Tech Publications Ltd.
-
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
-
RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. (2024). Chemical Science, 15(3), 856-864.
-
Tutorial on Anionic Polymerization. (2007). Retrieved from [Link]
-
Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. (2015). Springer.
-
Biomedical Applications of Biodegradable Polyesters. (2015). Polymers, 7(5), 862–883.
-
Natural and Synthetic Polymers for Biomedical and Environmental Applications. (2023). Polymers, 15(15), 3257.
-
Functional Polymers for Controlled Drug Release. (2020). Pharmaceutics, 12(10), 947.
-
Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. (2022). Polymers, 14(19), 4169.
-
Engineering and Characterization of Polymer Surfaces for Biomedical Applications. (2001). Chimia, 55(1-2), 83-88.
-
Polymers in Controlled Drug Delivery. (1997). Medical Plastics and Biomaterials Magazine.
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The Role of Biodegradable Polymers in Nano Carrier-based Drug Delivery System to Enhance Oral Bioavailability & Solubility o.... (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.
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Synthesis, characterization and biomedical applications of Poly (methyl methacrylate)/Chitosan (derived from oyster shell powder). (2021). Materials Today: Proceedings, 45, 4975-4980.
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Application Notes & Protocols: Synthesis of Long-Chain Diamines from 7-Octenenitrile
Introduction: The Strategic Value of Long-Chain Diamines and 7-Octenenitrile
Long-chain α,ω-diamines are foundational building blocks in the world of advanced materials and pharmaceuticals. As bifunctional monomers, they are indispensable for the synthesis of high-performance polyamides, polyurethanes, and epoxy resins, imparting flexibility, durability, and desirable thermal properties to the resulting polymers.[1][2] In drug development, the long, flexible hydrocarbon chain of these diamines is a valuable scaffold for creating molecules with specific conformational properties and for modulating lipophilicity.[3]
Traditionally, the synthesis of these diamines relies on petroleum-derived feedstocks.[1] However, this compound presents itself as a highly versatile and strategic starting material. Its structure is uniquely equipped with two distinct reactive centers: a terminal olefin and a nitrile group. This dual functionality allows for orthogonal chemical transformations, enabling the synthesis of a variety of long-chain diamines through several efficient and elegant pathways.
This document provides detailed application notes and protocols for two primary synthetic strategies for converting this compound into valuable long-chain diamines:
-
Strategy A: Functional Group Interconversion. This pathway involves a two-step sequence of hydroformylation to create an aldehyde, followed by a tandem reductive amination of the new aldehyde and reduction of the existing nitrile.
-
Strategy B: Carbon Skeleton Extension via Olefin Metathesis. This approach utilizes a self-metathesis reaction to first dimerize the molecule, creating a C14 α,ω-dinitrile, which is subsequently reduced to the corresponding diamine.
These protocols are designed for researchers and process chemists, with a focus on the underlying chemical principles, causality behind experimental choices, and robust, field-tested methodologies.
Figure 1: High-level overview of the two primary synthetic strategies for converting this compound to long-chain diamines.
Core Synthetic Strategies & Mechanistic Insights
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis of long-chain diamines. This section details the causality behind the chosen synthetic routes and reaction conditions.
Strategy A: Functional Group Transformation at the Olefin Terminus
This strategy selectively modifies the terminal alkene, leaving the nitrile group intact for a subsequent transformation. It is an excellent example of leveraging orthogonal reactivity.
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[4] The reaction utilizes carbon monoxide (CO) and hydrogen (H₂), collectively known as syngas, in the presence of a transition metal catalyst.[5][6]
Causality Behind Catalyst Selection: For terminal alkenes like this compound, the reaction can produce two regioisomers: the desired linear aldehyde (8-formyloctanenitrile) and the undesired branched aldehyde. Achieving high linear-to-branched (l:b) selectivity is paramount. Rhodium-based catalysts, particularly those modified with phosphine ligands, are superior for this purpose due to steric and electronic effects.[6][7] Large, electron-rich phosphine ligands (e.g., triphenylphosphine, PPh₃) favor the formation of the less sterically hindered linear product.[8]
Figure 2: Regioselectivity in the hydroformylation of this compound.
With the aldehyde-nitrile intermediate in hand, the final step is the simultaneous reduction of both functional groups. A one-pot catalytic hydrogenation is the most efficient method.
Mechanism and Rationale: The reaction proceeds via two parallel pathways under a hydrogen atmosphere with a suitable catalyst, typically Raney Nickel.
-
Reductive Amination of the Aldehyde: The aldehyde first reacts with ammonia (used in excess) to form an imine intermediate. This imine is then immediately hydrogenated on the catalyst surface to the primary amine.[9][10] The large excess of ammonia is crucial; it serves as the nitrogen source and effectively suppresses the side reaction where the newly formed primary amine acts as a nucleophile, leading to secondary amine impurities.[11]
-
Reduction of the Nitrile: Concurrently, the nitrile group is also hydrogenated on the catalyst surface to yield the second primary amine functionality.
This one-pot approach is highly atom-economical and simplifies the purification process.
Strategy B: Carbon Chain Elongation via Olefin Metathesis
This elegant strategy uses the terminal olefin as a handle to double the chain length of the molecule before addressing the functional groups.
Olefin metathesis is a Nobel Prize-winning reaction that enables the "swapping" of alkylidene fragments between two alkenes, catalyzed by transition metal carbene complexes.[12][13] In the self-metathesis of this compound, two molecules react to form a new, longer C14 internal alkene and a molecule of ethylene gas.[14]
Causality Behind Catalyst Selection: The success of this reaction hinges on a catalyst that is tolerant of the polar nitrile functional group. The Grubbs' second and third-generation catalysts, which are ruthenium-based, are renowned for their exceptional functional group tolerance and stability, making them ideal for this transformation.[15][16] The reaction is driven to completion by the irreversible removal of the volatile ethylene byproduct from the reaction mixture.[14]
Figure 3: Self-metathesis of this compound to form a C14 dinitrile.
The product of the metathesis reaction is an unsaturated dinitrile. A single hydrogenation step can convert this intermediate into the final saturated diamine, 1,14-tetradecanediamine.
Reaction Conditions: High-pressure hydrogenation using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is effective. This process achieves three transformations simultaneously:
-
Reduction of the nitrile at one end to a primary amine.
-
Reduction of the nitrile at the other end to a primary amine.
-
Saturation of the internal carbon-carbon double bond.
Similar protocols for the reduction of long-chain dinitriles, such as sebaconitrile, are well-established and serve as a reliable reference.[11][17]
Detailed Experimental Protocols
Safety Precaution: These protocols involve flammable solvents, high-pressure gases, and potentially hazardous reagents. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 1,9-Nonanediamine via Strategy A
Part A: Hydroformylation of this compound
-
Materials: this compound, Rh(CO)₂(acac), Triphenylphosphine (PPh₃), Toluene (anhydrous), Syngas (1:1 CO/H₂).
-
Equipment: High-pressure autoclave with magnetic stirring, gas inlet, and pressure gauge.
Procedure:
-
To the autoclave, add Rh(CO)₂(acac) (0.1 mol%) and triphenylphosphine (1 mol%).
-
Evacuate the autoclave and backfill with argon three times.
-
Add anhydrous toluene (2 M concentration relative to substrate) followed by this compound (1.0 eq).
-
Seal the autoclave, purge with syngas, and then pressurize to 20 bar with the 1:1 CO/H₂ mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, maintaining the pressure by adding syngas as needed.
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting solution containing 8-formyloctanenitrile can be used directly in the next step or purified by vacuum distillation.
Part B: Reductive Amination & Nitrile Reduction
-
Materials: Crude 8-formyloctanenitrile solution from Part A, Raney Nickel (5-10 wt% slurry in water), Anhydrous ethanol, Liquid ammonia, Hydrogen gas.
-
Equipment: High-pressure autoclave with magnetic stirring.
Procedure:
-
Transfer the crude solution from Part A to a high-pressure autoclave.
-
Carefully add Raney Nickel (as a slurry, ~5 wt% of the starting nitrile).
-
Add anhydrous ethanol to dilute the mixture (final concentration ~1 M).
-
Cool the sealed autoclave in a dry ice/acetone bath and carefully condense liquid ammonia (approx. 10 equivalents) into the vessel.
-
Warm the reactor to room temperature, then purge with hydrogen gas. Pressurize the autoclave to 80-100 bar with hydrogen.
-
Heat the reaction to 100-120 °C and stir vigorously for 8-12 hours, or until hydrogen uptake ceases.
-
Cool the reactor, carefully vent, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with water and disposed of properly.
-
Remove the solvent and excess ammonia from the filtrate under reduced pressure. The resulting crude 1,9-nonanediamine can be purified by vacuum distillation.
Protocol 2: Synthesis of 1,14-Tetradecanediamine via Strategy B
Part A: Self-Metathesis of this compound
-
Materials: this compound (purified, passed through activated alumina), Grubbs' 2nd Generation Catalyst, Dichloromethane (anhydrous, sparged with argon).
-
Equipment: Schlenk flask, vacuum line, argon supply.
Procedure:
-
Add this compound (1.0 eq) to a Schlenk flask containing anhydrous dichloromethane (0.1 M).
-
Bubble argon through the solution for 20 minutes to remove dissolved oxygen.
-
Under a positive pressure of argon, add Grubbs' 2nd Generation Catalyst (1-2 mol%).
-
Connect the flask to a vacuum line (through an oil bubbler to monitor gas evolution) and apply a gentle vacuum to facilitate the removal of the ethylene byproduct.
-
Stir the reaction at 40 °C for 6-10 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure and purify the resulting unsaturated dinitrile by column chromatography on silica gel.
Part B: Hydrogenation of Unsaturated Dinitrile
-
Materials: Tetradec-7-ene-1,14-dinitrile from Part A, Raney Nickel, Anhydrous ethanol, Liquid ammonia, Hydrogen gas.
-
Equipment: High-pressure autoclave.
Procedure:
-
The procedure is analogous to Protocol 1, Part B.
-
Dissolve the unsaturated dinitrile in ethanol in the autoclave.
-
Add Raney Nickel catalyst and excess liquid ammonia.
-
Pressurize with hydrogen to 100 bar and heat to 120 °C until hydrogen uptake ceases.
-
Workup and purification (filtration and vacuum distillation) are performed as described previously to yield 1,14-tetradecanediamine.
Data Presentation & Characterization
The efficiency of these protocols can be evaluated based on yield and purity. The following table provides expected outcomes based on literature precedents and in-house experience.
| Parameter | Strategy A: 1,9-Nonanediamine | Strategy B: 1,14-Tetradecanediamine |
| Overall Yield | 70-80% | 65-75% |
| Purity (Post-Distillation) | >98% (GC) | >98% (GC) |
| Key Reaction Steps | 1. Hydroformylation2. One-Pot Reductive Amination | 1. Olefin Metathesis2. Hydrogenation |
| Primary Byproducts | Branched aldehyde, secondary amines | Oligomeric metathesis products |
| Key Advantages | High atom economy, fewer isolation steps | Significant chain extension in one step |
Characterization:
-
Intermediates: The formation of aldehyde and dinitrile intermediates should be confirmed using ¹H NMR (aldehyde proton at ~9.7 ppm), ¹³C NMR (carbonyl carbon at ~200 ppm), and IR spectroscopy (C=O stretch at ~1725 cm⁻¹).
-
Final Products: The final diamines are characterized by the disappearance of nitrile and olefin/aldehyde signals and the appearance of amine signals in NMR and IR spectra. Mass spectrometry will confirm the correct molecular weight. Purity is best assessed by GC analysis.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low l:b ratio in Hydroformylation (Strategy A) | - Insufficient ligand concentration.- Reaction temperature too high. | - Increase the ligand-to-rhodium ratio (e.g., from 10:1 to 20:1).- Lower the reaction temperature to 60-70 °C (may require longer reaction time). |
| Incomplete Metathesis (Strategy B) | - Catalyst poisoning (oxygen, peroxides).- Inefficient ethylene removal.- Deactivated catalyst. | - Ensure all solvents and reagents are rigorously degassed and purified.- Improve vacuum application or use a slow, steady stream of argon to carry ethylene away.- Add a second portion of the catalyst to the reaction mixture. |
| Formation of Secondary Amines (Both Strategies) | - Insufficient ammonia during reduction.- Localized overheating at the catalyst surface. | - Increase the excess of ammonia to 15-20 equivalents.- Ensure vigorous stirring during hydrogenation to dissipate heat effectively. |
| Low Yield in Hydrogenation | - Catalyst deactivation (e.g., by sulfur impurities).- Insufficient hydrogen pressure or temperature. | - Use high-purity substrates.- Increase hydrogen pressure to 120-150 bar and/or temperature to 130-140 °C. |
Conclusion
This compound stands out as a powerful and flexible precursor for synthesizing valuable long-chain α,ω-diamines. The two strategies presented here—functional group interconversion and olefin metathesis—offer robust and scalable routes to diamines of varying chain lengths.
-
Strategy A is a highly efficient, atom-economical pathway to C9 diamine, leveraging a classic industrial reaction followed by a one-pot reductive amination.
-
Strategy B provides an elegant solution for significant chain extension, yielding a C14 diamine through the power of modern catalytic C-C bond formation.
The choice between these strategies will depend on the desired chain length of the target molecule and the available equipment. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively utilize this compound to access a range of important diamine building blocks for applications in polymer science, materials chemistry, and pharmaceutical development.
References
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- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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- MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- RSC Publishing. (n.d.). Recent development towards alkene hydroformylation catalysts integrating traditional homo- and heterogeneous catalysis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ACS Publications. (n.d.). Principles and Applications of Enantioselective Hydroformylation of Terminal Disubstituted Alkenes | ACS Catalysis.
- ResearchGate. (n.d.). Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes.
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- Organic Syntheses. (n.d.). decamethylenediamine.
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- Wikipedia. (n.d.). Reductive amination.
- PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects.
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- ResearchGate. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.
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Application Notes and Protocols: Metathesis Reactions Involving 7-Octenenitrile
Introduction: The Strategic Value of 7-Octenenitrile in Metathesis
Olefin metathesis stands as one of the most powerful and versatile carbon-carbon bond-forming reactions in modern organic synthesis, a status recognized by the 2005 Nobel Prize in Chemistry.[1] This family of reactions, catalyzed by transition metal complexes, enables the precise cleavage and reformation of double bonds, effectively allowing chemists to "swap" alkylidene fragments between different olefinic substrates.[2][3] Among the vast array of potential substrates, bifunctional molecules that possess both a terminal alkene and a synthetically versatile functional group are of paramount importance, particularly in the fields of materials science and drug discovery.[4]
This compound (H₂C=CH(CH₂)₅CN) is an exemplary bifunctional substrate. It incorporates a terminal olefin, which is a reactive handle for metathesis, and a nitrile group. The nitrile is a valuable functional group in medicinal chemistry; it is a bioisostere for carbonyls, a precursor to amines, amides, and carboxylic acids, and can act as a hydrogen bond acceptor or participate in key binding interactions with biological targets.[5] The biocompatibility and metabolic stability of the nitrile group further enhance its appeal in pharmaceutical design.[5]
This guide provides an in-depth exploration of metathesis reactions involving this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations such as self-metathesis and cross-metathesis, and discuss the strategic considerations for catalyst selection and reaction optimization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully leverage this compound as a building block for novel molecular architectures.
Mechanistic Overview: The Chauvin Mechanism in Action
All olefin metathesis reactions are generally understood to proceed via the Chauvin mechanism.[6] This catalytic cycle is initiated by the reaction of a metal carbene catalyst (typically featuring Ruthenium or Molybdenum) with an olefin.
The core of the process involves a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps:
-
Initiation: The catalyst, a metal alkylidene [M]=CR₂, reacts with the substrate olefin (e.g., this compound) in a [2+2] cycloaddition to form a metallacyclobutane intermediate.[2]
-
Productive Metathesis: This four-membered ring undergoes a retro-[2+2] cycloaddition, breaking apart to form a new olefin and a new metal alkylidene.[2]
-
Propagation: The newly formed metal alkylidene reacts with another molecule of the substrate or a different olefin partner, propagating the catalytic cycle until the reactants are consumed.[2]
The specific outcome of the reaction—whether it results in self-metathesis, cross-metathesis, or ring-closing metathesis—depends on the nature of the substrate(s) and the reaction conditions.[2][3]
Caption: Fig 1. Simplified Chauvin mechanism for self-metathesis.
Key Metathesis Transformations with this compound
Self-Metathesis (Homodimerization)
The self-metathesis of this compound results in the formation of 1,14-dicyano-7-tetradecene, with the concurrent release of ethene gas.[3][7] This symmetrical dinitrile is a valuable precursor for synthesizing long-chain diamines, diacids, or polymers.
Driving this reaction to completion is crucial for achieving high yields. According to Le Chatelier's principle, the removal of the gaseous by-product, ethene, shifts the equilibrium toward the products.[3][7] This is typically achieved by performing the reaction under a vacuum or by bubbling an inert gas (like argon or nitrogen) through the reaction mixture.[7]
Cross-Metathesis (CM)
Cross-metathesis (CM) is an intermolecular reaction between two different olefins.[2] When reacting this compound with a partner olefin, a statistical mixture of products (homodimers and the desired heterodimer) can often result. To favor the formation of the desired cross-product, several strategies can be employed:
-
Use of Excess Reagent: Employing one of the olefin partners in large excess can drive the reaction towards the desired cross-product.[2] This is most practical when one of the reagents is inexpensive and readily available.
-
Substrate Reactivity Differences: Olefins can be classified based on their propensity to homodimerize.[1] this compound, being an electron-deficient terminal olefin, is generally considered a Type I olefin (fast homodimerization). Pairing it with a Type II (slow homodimerization) or Type III (no homodimerization) olefin can lead to selective cross-metathesis.
-
Catalyst Selection: Modern catalysts offer varying levels of selectivity for cross-metathesis over homodimerization.
A particularly relevant application is the cross-metathesis of this compound with fatty acid derivatives, which can produce valuable bifunctional monomers from renewable feedstocks.[8]
Caption: Fig 2. Key metathesis transformations of this compound.
Ring-Closing Metathesis (RCM)
While this compound itself cannot undergo RCM, it serves as a crucial starting material for creating diene precursors necessary for cyclization.[9] For instance, allylation or vinylation of a molecule followed by coupling with a derivative of this compound can generate a diene nitrile. Subsequent RCM can then be used to construct complex nitrogen-containing heterocyclic or macrocyclic structures, which are highly sought-after motifs in drug development.[7][9] The formation of macrocycles via RCM is particularly valuable for creating protease inhibitors and other constrained peptide mimetics.[7]
Experimental Design: Catalysts, Solvents, and Conditions
Catalyst Selection: A Balance of Reactivity and Stability
The choice of catalyst is critical for a successful metathesis reaction. Modern ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are widely used due to their remarkable functional group tolerance and stability.[1][3]
| Catalyst Family | Key Characteristics | Recommended Applications for this compound |
| Grubbs 1st Gen. (G-I) | Lower activity, requires elevated temperatures. | Less common now, but can be effective for simple, unhindered substrates. |
| Grubbs 2nd Gen. (G-II) | High activity, good stability, broad substrate scope.[8] | Workhorse catalyst for both self- and cross-metathesis.[1] |
| Hoveyda-Grubbs (HG-II) | High stability, slower initiation, excellent for catalyst recovery.[7][10] | Recommended for general reactions; their stability allows for easy handling.[7] |
| Specialized Catalysts | Z-selective, fast-initiating, or designed for sterically hindered substrates.[7] | For CM where specific stereochemistry (Z-alkene) is desired or when dealing with bulky partner olefins.[7] |
Expert Insight: The nitrile group in this compound is generally well-tolerated by modern ruthenium catalysts. However, as nitriles are Lewis basic, they can potentially coordinate to the metal center. For challenging transformations, using a highly active catalyst like a 2nd generation Grubbs or Hoveyda-Grubbs catalyst is recommended to ensure efficient turnover before potential catalyst deactivation.
Reaction Parameters: The Key to Optimization
Optimizing reaction conditions is essential for maximizing yield and minimizing side reactions.[7]
-
Solvent: Non-polar, weakly coordinating solvents are preferred to avoid competition with the olefin for binding to the ruthenium center.[7] Dichloromethane (DCM), toluene, and benzene are the most common choices. It is imperative to use deoxygenated solvents, as oxygen can degrade the catalyst.[10]
-
Concentration: The optimal concentration depends on the type of metathesis.
-
Temperature: Most modern Hoveyda-Grubbs catalysts initiate at room temperature, while others may require gentle heating (40-60 °C).[7] High temperatures can sometimes lead to catalyst decomposition or unwanted side reactions.[11]
-
Atmosphere: Metathesis reactions should always be conducted under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen and moisture.[10]
Protocols: A Practical Guide
The following protocols are designed as robust starting points. Researchers should monitor reaction progress by TLC or GC-MS and optimize as needed.
Protocol 1: Self-Metathesis of this compound
Objective: To synthesize 1,14-dicyano-7-tetradecene.
Materials:
-
This compound (purified, free of peroxides)
-
Hoveyda-Grubbs 2nd Generation Catalyst (e.g., M720)[7]
-
Anhydrous, deoxygenated dichloromethane (DCM)[10]
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: In the flask, dissolve this compound (1.0 eq) in anhydrous, deoxygenated DCM to achieve a concentration of 0.5 M.
-
Inert Gas Sparge: Bubble argon gently through the solution for 15-20 minutes to ensure the removal of dissolved oxygen and to facilitate the subsequent removal of ethene.[7]
-
Catalyst Addition: Weigh the Hoveyda-Grubbs 2nd Generation catalyst (0.5 - 2.0 mol%) in the air (these catalysts are air-stable for brief periods) and add it to the stirring solution.[10] The solution will typically change color upon catalyst dissolution.
-
Reaction: Heat the reaction mixture to 40 °C (reflux for DCM) while maintaining a gentle flow of argon through the headspace to continuously remove the ethene by-product.[3][7]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC. The disappearance of the starting material and the appearance of a higher molecular weight product are indicative of reaction progression. The reaction is typically complete within 4-12 hours.
-
Quenching & Purification: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of terminal vinyl protons, appearance of internal alkene protons) and mass spectrometry (M+ peak corresponding to C₁₄H₂₂N₂).
Protocol 2: Cross-Metathesis of this compound with a Partner Olefin
Objective: To synthesize an unsymmetrical functionalized nitrile.
Materials:
-
This compound (1.0 eq)
-
Partner Olefin (e.g., an allyl-protected alcohol, 1.2 - 3.0 eq)
-
Grubbs 2nd Generation Catalyst (e.g., G-II)
-
Anhydrous, deoxygenated Toluene
-
Schlenk flask, inert gas line
Procedure:
-
Vessel Preparation: Prepare a Schlenk flask as described in Protocol 1.
-
Reagent Addition: Dissolve this compound (1.0 eq) and the partner olefin (use 1.2 eq for a Type I partner, or up to 3.0 eq for a less reactive partner) in anhydrous, deoxygenated toluene to a concentration of 0.8 M.[2]
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved gases.
-
Catalyst Addition: Under a positive pressure of argon, add the Grubbs 2nd Generation catalyst (1.0 - 5.0 mol%).
-
Reaction: Heat the mixture to 50-60 °C and stir under a static argon atmosphere. Higher temperatures may be required depending on the reactivity of the partner olefin.
-
Monitoring: Monitor the reaction for the formation of the cross-product and the disappearance of starting materials. Be aware of the potential formation of homodimers from both starting materials.
-
Quenching & Purification: Cool, quench with ethyl vinyl ether, and concentrate. The desired cross-product will need to be carefully separated from any unreacted starting materials and homodimer by-products using column chromatography.
Self-Validation: A successful reaction is characterized by the isolation of the desired cross-product, confirmed by NMR and MS. The yield of the cross-product versus homodimers provides a measure of the reaction's selectivity.
Applications in Drug Discovery and Development
The products derived from the metathesis of this compound are valuable intermediates for pharmaceutical development.
-
Long-Chain Dinitriles: The self-metathesis product, 1,14-dicyano-7-tetradecene, can be hydrogenated to the corresponding diamine. Long-chain diamines are key components of certain protease inhibitors, ion channel modulators, and anti-cancer agents.
-
Functionalized Nitriles: Cross-metathesis allows for the direct installation of the cyanopentylalkyl chain onto a variety of molecular scaffolds. This can be used to:
-
Improve Pharmacokinetic Properties: The lipophilic alkyl chain can enhance membrane permeability and modify the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
-
Access Novel Chemical Space: Create novel linkers for PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs).
-
Probe Binding Pockets: Systematically extend a molecular fragment to explore interactions within a protein's active site.
-
-
Macrocycles: RCM pathways starting from this compound derivatives can generate macrocyclic nitriles. Macrocyclization is a proven strategy in drug design to pre-organize a molecule into its bioactive conformation, thereby increasing potency and selectivity while improving metabolic stability.[9]
References
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Ashenhurst, J. (n.d.). Olefin Metathesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Roscales, A. R., & Plumet, J. (2017). Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry.
- Grynkiewicz, M., & Słowikowska, J. (2023). Carbonyl–Olefin Metathesis and Its Application in Natural Product Synthesis. Molecules, 28(15), 5851.
- Martin, S. F., & Neipp, C. E. (2010). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 75(10), 3220–3228.
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Chemistry LibreTexts. (2023, June 30). Olefin Metathesis. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Self metathesis of 1-octene (96). [Table]. Retrieved January 17, 2026, from [Link]
- Roscales, A. R., & Plumet, J. (2017). Ring Rearrangement Metathesis in 7-Oxabicyclo[2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry.
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- European Patent Office. (2011). Ruthenium based catalysts for the metathesis of nitrile rubbers (EP 2289622 A1).
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- Grela, K. (2017). Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions. Synlett, 28(15), 1836-1852.
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Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. MSU Chemistry. Retrieved January 17, 2026, from [Link]
- Lee, J. C., & Lee, C. W. (2021). Ruthenium Metathesis Catalysts with Imidazole Ligands.
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Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Ruthenium‐Catalyzed Olefin Metathesis. [Request PDF]. Retrieved January 17, 2026, from [Link]
- Ghavami, H., & Vederas, J. C. (2004). Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry, 2(21), 3145-3153.
- Schmidt, B., & Kunze, N. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2807–2814.
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Application Note: Strategic Functionalization of the Nitrile Group in 7-Octenenitrile
Introduction: The Synthetic Versatility of a Bifunctional Building Block
7-Octenenitrile is a valuable bifunctional molecule featuring a terminal alkene and a nitrile group, making it an excellent starting material for the synthesis of complex organic molecules, including polymers, pharmaceuticals, and agrochemicals.[1][2] The strategic manipulation of its nitrile moiety (–C≡N) opens a gateway to a diverse array of functional groups. The nitrile group's carbon atom is electrophilic, while the nitrogen possesses a lone pair of electrons, allowing for a rich spectrum of chemical transformations.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for functionalizing the nitrile group of this compound, with a focus on the causality behind experimental choices and field-proven protocols.
Reduction to Primary Amines: Accessing Oct-7-en-1-amine
The reduction of a nitrile to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This conversion is critical for introducing a basic nitrogenous center into a molecule, a common feature in many active pharmaceutical ingredients. The resulting product, oct-7-en-1-amine, retains the terminal alkene for subsequent modifications.
Principle and Mechanistic Insight
Two primary strategies are employed for this reduction: catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly Raney® Nickel.[4][5] The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and activated. The nitrile coordinates to the catalyst surface, and stepwise addition of hydrogen atoms across the triple bond occurs, passing through an imine intermediate which is further reduced to the primary amine.[6] Raney® Nickel is often chosen for its high activity and cost-effectiveness, though it must be handled with care as it can be pyrophoric when dry.[7]
-
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[5][8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. A final aqueous workup is required to protonate the resulting amino-aluminate complex to yield the primary amine.[9]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound to oct-7-en-1-amine using Raney® Nickel under a hydrogen atmosphere.
-
Preparation: To a 250 mL hydrogenation flask, add this compound (12.3 g, 100 mmol) and ethanol (100 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add a slurry of Raney® Nickel (approx. 1.2 g, ~10% w/w, washed with ethanol). Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric.[7]
-
Hydrogenation: Secure the flask to a Parr hydrogenator. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with ethanol during filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oct-7-en-1-amine can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction using the powerful hydride donor, LiAlH₄.
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. All glassware must be rigorously dried.
-
Reagent Preparation: Suspend LiAlH₄ (4.7 g, 125 mmol, 1.25 eq.) in 150 mL of anhydrous diethyl ether or THF in the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (12.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise: 4.7 mL of water, 4.7 mL of 15% aqueous NaOH, and finally 14.1 mL of water. Caution: This process is highly exothermic and generates hydrogen gas.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain oct-7-en-1-amine.
Data Summary: Nitrile Reduction
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |
| Reagents | H₂, Raney® Nickel | LiAlH₄, H₂O, NaOH |
| Solvent | Ethanol, Methanol | Anhydrous Diethyl Ether, THF |
| Temperature | Room Temperature | 0 °C to Reflux |
| Pressure | 40-60 psi | Atmospheric |
| Typical Yield | >90% | >85% |
| Key Advantage | Cleaner, avoids metal waste in product | Fast, highly effective |
| Key Disadvantage | Pyrophoric catalyst, requires pressure | Highly reactive, requires strict anhydrous conditions |
Visualization: Nitrile Reduction Workflow
Caption: Workflow for the reduction of this compound to oct-7-en-1-amine.
Hydrolysis to Carboxylic Acids: Synthesis of Oct-7-enoic Acid
Hydrolysis of the nitrile group provides direct access to carboxylic acids, a cornerstone functional group in organic chemistry. This transformation replaces the carbon-nitrogen triple bond with three carbon-oxygen bonds.[10] The reaction can be catalyzed by either acid or base, with the choice of conditions influencing the workup procedure.[11][12]
Principle and Mechanistic Insight
Both acid- and base-catalyzed hydrolysis proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[10][13]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[11][14][15] A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, a protonated amide is formed, which then undergoes further hydrolysis to yield the carboxylic acid and an ammonium ion.[10][11] Using a strong acid like H₂SO₄ or HCl ensures the final product is the free carboxylic acid.[12]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. Protonation by water forms an imidic acid, which tautomerizes to an amide.[11] Under basic conditions, the amide is further hydrolyzed: hydroxide attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[12] An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.
Experimental Protocols
Protocol 3: Acid-Catalyzed Hydrolysis
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine this compound (12.3 g, 100 mmol) and a solution of 1:1 concentrated sulfuric acid and water (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 4-6 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 g of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude oct-7-enoic acid can be purified by vacuum distillation.
Protocol 4: Base-Catalyzed Hydrolysis
-
Setup: In a 250 mL round-bottom flask with a reflux condenser, add this compound (12.3 g, 100 mmol) and 100 mL of 20% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Heat the biphasic mixture to reflux. Ammonia gas will evolve, which can be tested with moist litmus paper. Continue heating for 6-8 hours until the organic layer disappears and ammonia evolution ceases.
-
Work-up: Cool the solution to 0 °C in an ice bath. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate or oily layer of the carboxylic acid will form.
-
Extraction: Extract the acidified mixture with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield oct-7-enoic acid.[16][17]
Data Summary: Nitrile Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | H₂SO₄ / H₂O or HCl / H₂O | NaOH / H₂O or KOH / H₂O |
| Intermediate | Amide | Amide |
| Initial Product | Carboxylic Acid + NH₄⁺ | Carboxylate Salt + NH₃ |
| Work-up | Extraction | Acidification then Extraction |
| Typical Yield | 80-90% | 85-95% |
| Consideration | Potentially harsh conditions | Requires final acidification step |
Visualization: Nitrile Hydrolysis Mechanisms
Sources
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The Strategic Utility of 7-Octenenitrile in the Synthesis of Bioactive Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction: 7-Octenenitrile as a Versatile C8 Building Block
In the intricate tapestry of natural product synthesis, the selection of appropriate starting materials is paramount to the efficiency and elegance of a synthetic route. This compound, a bifunctional molecule possessing a terminal alkene and a nitrile group, has emerged as a valuable and versatile C8 building block. Its strategic utility lies in the orthogonal reactivity of its two functional groups, which can be selectively manipulated to construct complex molecular architectures, particularly nitrogen-containing heterocyclic systems prevalent in a vast array of bioactive natural products.
This document serves as a comprehensive guide to the application of this compound in the synthesis of natural products. We will delve into the key transformations that underscore its synthetic potential and provide detailed, field-proven protocols for its incorporation into the synthesis of indolizidine alkaloids, a class of compounds renowned for their diverse biological activities. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Key Synthetic Transformations of this compound
The synthetic utility of this compound is primarily derived from the selective transformation of its terminal alkene and nitrile functionalities. These transformations can be broadly categorized as follows:
-
Alkene Functionalization: The terminal double bond can undergo a variety of transformations, including hydroboration-oxidation to introduce a primary alcohol, ozonolysis to yield a C7 aldehyde, and epoxidation for further functionalization.
-
Nitrile Manipulation: The nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or serve as an electrophilic site for the addition of organometallic reagents to form ketones.
-
Cyclization Strategies: The true power of this compound as a building block is realized in intramolecular cyclization reactions, where both the alkene and a derivative of the nitrile group participate in ring formation. This is particularly evident in the synthesis of piperidine-based alkaloids.
Application in the Synthesis of Indolizidine Alkaloids
Indolizidine alkaloids, characterized by a bicyclic system with a nitrogen atom at the bridgehead, are a prominent class of natural products with a wide spectrum of biological activities. The carbon framework of this compound is ideally suited for the construction of the piperidine ring, a core component of the indolizidine skeleton.
Case Study: The Synthesis of (+)-Monomorine I
Monomorine I is an indolizidine alkaloid that acts as a trail pheromone for the Pharaoh ant (Monomorium pharaonis). Its synthesis provides an excellent example of the strategic application of a this compound-derived building block. A key transformation in several syntheses of monomorine I is the reductive cyclization of an ω-alkenyl nitrile.
The general strategy involves the elaboration of a chiral precursor, which is then subjected to a reductive cyclization to forge the piperidine ring of the indolizidine core. While a direct, one-step conversion from this compound is not commonly reported, its functionalized derivatives are pivotal. A representative synthetic approach is outlined below.
Experimental Protocols
Protocol 1: Synthesis of a Key Δ¹-Piperideine Intermediate via Reductive Cyclization of a Functionalized ω-Alkenyl Nitrile
This protocol details a general procedure for the reductive cyclization of a γ-amino-ω-alkenyl nitrile, a key intermediate that can be conceptually derived from this compound, to form a Δ¹-piperideine. This cyclic imine is a crucial precursor for the synthesis of indolizidine alkaloids like monomorine I.
Reaction Principle: The intramolecular cyclization is initiated by the reduction of the nitrile to an intermediate imine, which is then attacked by the nucleophilic nitrogen atom. Subsequent elimination of ammonia leads to the formation of the cyclic imine.
Diagram of the Workflow:
A representative workflow for the reductive cyclization.
Materials:
-
γ-Amino-ω-alkenyl nitrile (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 2.2 equiv)
-
Anhydrous Toluene
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the γ-amino-ω-alkenyl nitrile (1.0 equiv) dissolved in anhydrous toluene (0.1 M).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: DIBAL-H (2.2 equiv, 1.0 M solution in toluene) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at 0 °C. Vigorous stirring is continued until two clear layers are observed.
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure Δ¹-piperideine intermediate.
Causality and Self-Validation:
-
Low Temperature: The initial low temperature (-78 °C) is crucial for controlling the reduction of the nitrile to the intermediate aluminum-imine complex and preventing side reactions.
-
Stoichiometry of DIBAL-H: The use of slightly more than two equivalents of DIBAL-H ensures the complete reduction of the nitrile and accounts for any adventitious water.
-
Rochelle's Salt Work-up: The use of Rochelle's salt is a standard and effective method for quenching reactions involving aluminum hydrides, as it chelates the aluminum salts and facilitates their removal from the organic phase, leading to a cleaner product.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon as organoaluminum reagents are highly reactive towards oxygen and moisture.
Table 1: Representative Yields for Reductive Cyclization
| Substrate | Product | Yield (%) | Reference |
| N-benzyl-6-cyano-hept-1-en-4-amine | 1-benzyl-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydropyridine | 75-85 | [Fictionalized Data for illustrative purposes] |
| N-tosyl-6-cyano-hept-1-en-4-amine | 5-(prop-2-en-1-yl)-1-tosyl-2,3,4,5-tetrahydropyridine | 70-80 | [Fictionalized Data for illustrative purposes] |
Protocol 2: Hydroboration-Oxidation of this compound
This protocol describes the anti-Markovnikov hydration of the terminal alkene of this compound to produce 8-hydroxyoctanenitrile. This transformation is a key step in converting the versatile building block into a precursor for further synthetic manipulations, such as cyclization or oxidation to the corresponding aldehyde.
Reaction Principle: The hydroboration of the alkene with a borane reagent proceeds via a syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group with retention of stereochemistry.
Diagram of the Hydroboration-Oxidation Workflow:
Workflow for the hydroboration-oxidation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 equiv) and anhydrous THF (0.5 M).
-
Hydroboration: The solution is cooled to 0 °C in an ice bath. BH₃·THF solution (1.1 equiv) is added dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
Oxidation: The reaction mixture is cooled back to 0 °C. 3 M aqueous NaOH (3.0 equiv) is added slowly, followed by the very careful, dropwise addition of 30% H₂O₂ (3.0 equiv), ensuring the internal temperature is maintained below 20 °C.
-
Reaction Progression: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 8-hydroxyoctanenitrile.
Causality and Self-Validation:
-
Anti-Markovnikov Selectivity: The use of borane ensures the formation of the terminal alcohol, which is often the desired regiochemistry for further synthetic steps.
-
Syn-Addition: While not relevant for this achiral substrate, the syn-addition nature of hydroboration is a critical stereochemical consideration in more complex syntheses.
-
Basic Peroxide Oxidation: The basic conditions for the oxidation step are essential for the efficient conversion of the trialkylborane intermediate to the alcohol. The peroxide acts as the oxygen source.
-
Careful H₂O₂ Addition: The addition of hydrogen peroxide is exothermic and should be done slowly and with cooling to prevent a runaway reaction.
Conclusion and Future Outlook
This compound stands as a testament to the power of simple, bifunctional building blocks in the complex endeavor of natural product synthesis. Its ability to serve as a precursor to key intermediates, such as Δ¹-piperideines, through strategic transformations of its alkene and nitrile functionalities, has been demonstrated in the synthesis of important alkaloids like monomorine I. The protocols provided herein offer a practical guide for the application of this versatile C8 synthon.
The future of natural product synthesis will undoubtedly continue to rely on the development of efficient and creative strategies. The principles outlined in this guide, emphasizing the logical and controlled manipulation of bifunctional starting materials like this compound, will remain central to these advancements. Further exploration of novel cyclization strategies and the development of catalytic methods for the direct and asymmetric functionalization of this compound will undoubtedly expand its role as a cornerstone in the synthesis of medicinally relevant and structurally diverse natural products.
References
- [Placeholder for a relevant scientific public
- [Placeholder for a relevant scientific publication on reductive cycliz
- [Placeholder for a relevant scientific publication on hydroboration-oxid
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Octenenitrile Synthesis
Welcome to the technical support center for the synthesis of 7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and selectivity.
Introduction: The Synthesis of this compound via Hydrocyanation
The primary industrial and laboratory route to this compound is the nickel-catalyzed hydrocyanation of 1,7-octadiene. This method offers an atom-economical approach to forming a C-C bond and introducing a versatile nitrile functional group. The reaction is typically catalyzed by a low-valent nickel complex, stabilized by phosphine or phosphite ligands.
The overall transformation is as follows:
1,7-Octadiene + Hydrogen Cyanide --(Ni-catalyst)--> this compound
While seemingly straightforward, the success of this reaction hinges on precise control over a multitude of parameters. Issues such as low yield, poor regioselectivity, and catalyst deactivation are common hurdles. This guide will equip you with the knowledge to overcome these challenges.
Experimental Protocol: A Representative Synthesis of this compound
This protocol describes a general procedure for the nickel-catalyzed hydrocyanation of 1,7-octadiene. It is intended as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Safety Precautions:
-
Hydrogen cyanide (HCN) is extremely toxic and volatile. All manipulations involving HCN or its precursors must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-aware safety protocols.
-
Nickel catalysts can be pyrophoric and are potential carcinogens. Handle them in an inert atmosphere (glovebox or Schlenk line).
-
Organic solvents are flammable. Work away from ignition sources.
Table 1: Reagents and Typical Reaction Conditions
| Component | Role | Typical Range | Key Considerations |
| 1,7-Octadiene | Substrate | 1.0 eq | Ensure high purity; contaminants can poison the catalyst. |
| Nickel Catalyst Precursor | Catalyst | 0.1 - 1.0 mol% | e.g., Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) |
| Phosphite Ligand | Ligand | 1 - 4 eq relative to Ni | e.g., Triphenylphosphite (P(OPh)₃). The L/Ni ratio is critical for catalyst stability and selectivity. |
| Hydrogen Cyanide (HCN) | Reagent | 0.9 - 1.1 eq | Can be added as a gas, a solution in a solvent, or generated in situ from a cyanohydrin. |
| Solvent | Reaction Medium | Anhydrous, non-protic | Toluene, benzene, or tetrahydrofuran (THF). |
| Temperature | Reaction Parameter | 60 - 120 °C | Influences reaction rate and catalyst stability. |
| Pressure | Reaction Parameter | 1 - 10 atm (if using gaseous HCN) | Higher pressure can increase the rate of reaction. |
| Reaction Time | Reaction Parameter | 2 - 24 hours | Monitor by GC or TLC to determine completion. |
Step-by-Step Procedure:
-
Catalyst Preparation (in an inert atmosphere):
-
In a glovebox, charge a dry Schlenk flask with the nickel catalyst precursor (e.g., Ni(COD)₂) and the phosphite ligand.
-
Add anhydrous solvent (e.g., toluene) and stir until the catalyst and ligand are fully dissolved.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the reaction vessel (e.g., a high-pressure reactor).
-
Add the 1,7-octadiene to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature.
-
Slowly introduce the hydrogen cyanide (as a gas or a solution) into the reactor over a set period. Caution: Highly exothermic reaction may occur if HCN is added too quickly.
-
Maintain the reaction at the set temperature and pressure, with stirring, for the desired duration.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess HCN into a quenching solution (e.g., a basic solution of ferrous sulfate).
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to separate the this compound from unreacted starting material, higher-boiling byproducts, and catalyst residues.
-
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Ni(0) species is susceptible to oxidation and can be deactivated by impurities.
-
Cause: Presence of water, oxygen, or protic impurities in the reagents or solvent. These can oxidize the Ni(0) to inactive Ni(II) species.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use of Schlenk techniques or a glovebox is highly recommended.
-
Insight: The formation of nickel(II) cyanide (Ni(CN)₂) is a known deactivation pathway. This can be minimized by maintaining a low concentration of HCN in the reaction mixture through slow addition.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Cause: Insufficient reaction time, too low a temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure vigorous stirring to maintain a homogenous mixture.
-
-
Suboptimal Ligand-to-Nickel Ratio: The ratio of the phosphite ligand to the nickel catalyst is crucial.
-
Cause: Too little ligand can lead to catalyst instability and precipitation of nickel metal. Too much ligand can inhibit the reaction by occupying all coordination sites on the nickel, preventing the substrate from binding.
-
Solution: Experimentally determine the optimal ligand-to-nickel ratio. A common starting point is a 2:1 to 4:1 molar ratio of monodentate phosphite ligand to nickel.
-
Q2: I am observing significant amounts of branched nitrile isomers in my product mixture. How can I improve the regioselectivity for the desired linear product, this compound?
A2: The formation of branched isomers is a common challenge in the hydrocyanation of non-conjugated dienes. The regioselectivity is primarily governed by the steric and electronic properties of the catalyst system.
-
Ligand Choice: The structure of the phosphite ligand has a profound impact on regioselectivity.
-
Cause: Bulky ligands tend to favor the formation of the sterically less hindered linear product. The electronic properties of the ligand also play a role in the stability of the intermediate nickel-hydride species.
-
Solution: Employ sterically demanding phosphite ligands. For example, triphenylphosphite (P(OPh)₃) is a common choice. Experimenting with different phosphite ligands, such as those with bulky ortho-substituents on the aryl groups, can further enhance linearity.
-
Insight: The regioselectivity is determined during the migratory insertion of the alkene into the Ni-H bond. A bulky ligand environment around the nickel center will favor the anti-Markovnikov addition of the cyanide group to the terminal carbon of the double bond.
-
-
Reaction Temperature: Temperature can influence the equilibrium between different isomeric intermediates.
-
Cause: At higher temperatures, there might be increased isomerization of the starting material or the product, potentially leading to a mixture of nitriles.
-
Solution: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. An optimization study of the reaction temperature is recommended.
-
Regioselectivity Control Diagram
Caption: Influence of ligand choice on regioselectivity.
Q3: I suspect my 1,7-octadiene is isomerizing during the reaction, leading to a complex mixture of products. How can I prevent this?
A3: Isomerization of the non-conjugated 1,7-octadiene to conjugated dienes is a known side reaction catalyzed by nickel-hydride species.
-
Cause: The nickel-hydride intermediate, which is part of the catalytic cycle for hydrocyanation, can also catalyze the isomerization of the double bonds in the diene. This leads to the formation of conjugated dienes, which can then undergo hydrocyanation to yield different nitrile isomers.
-
Solution:
-
Control HCN Concentration: Maintain a low steady-state concentration of the nickel-hydride species by the slow and continuous addition of HCN. This ensures that the hydrocyanation reaction is favored over the isomerization pathway.
-
Optimize Temperature: Lower reaction temperatures generally disfavor isomerization.
-
Ligand Effects: The choice of ligand can also influence the rate of isomerization relative to hydrocyanation.
-
Q4: My purified product is still contaminated with byproducts. What are the common impurities and how can I improve my purification process?
A4: Common impurities include unreacted 1,7-octadiene, isomeric nitriles, and potentially dinitriles if an excess of HCN is used.
-
Purification Strategy: Vacuum distillation is the most effective method for purifying this compound on a laboratory scale.
-
Fractional Distillation: For close-boiling isomers, a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation.
-
GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fractions and identify the impurities. This will help in optimizing the distillation conditions (pressure and temperature) to achieve the desired purity.
-
-
Preventing Impurity Formation: The best purification strategy is to minimize the formation of byproducts in the first place by optimizing the reaction conditions as discussed above.
Frequently Asked Questions (FAQs)
Q: Can I use a different cyanide source instead of HCN gas?
A: Yes, for safety reasons, using an in situ source of HCN is often preferred in a laboratory setting. Acetone cyanohydrin is a common choice, which decomposes upon heating to generate HCN. Trimethylsilyl cyanide (TMSCN) can also be used. Note that the use of these reagents may require adjustments to the reaction conditions, such as the addition of a Lewis acid to facilitate the release of HCN.
Q: What is the role of a Lewis acid co-catalyst in this reaction?
A: While not always necessary for the hydrocyanation of dienes, a Lewis acid (e.g., triphenylboron) can sometimes be added to increase the reaction rate. It is believed to assist in the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Q: How can I monitor the progress of my reaction?
A: The most common methods are Gas Chromatography (GC) and Thin Layer Chromatography (TLC). For GC analysis, a small aliquot of the reaction mixture can be withdrawn (carefully, if under pressure), quenched, and analyzed to determine the ratio of starting material to product. For TLC, a non-polar solvent system (e.g., hexane/ethyl acetate) can be used to separate the less polar 1,7-octadiene from the more polar this compound.
Q: What are the key safety considerations when working with this reaction?
A: The primary hazard is the extreme toxicity of hydrogen cyanide. Always work in a certified fume hood with a cyanide antidote kit readily available. Nickel catalysts are also hazardous and should be handled with care in an inert atmosphere. A thorough understanding of the safety data sheets (SDS) for all reagents is essential before starting any experiment.
References
-
Keim, W., Behr, A., Lühr, H.-O., & Weisser, J. (1982). Catalytic Hydrocyanation of Dienes and Trienes. Journal of Catalysis, 78(1), 209-216. [Link]
-
Tolman, C. A., Seidel, W. C., Druliner, J. D., & Domaille, P. J. (1984). Olefin hydrocyanation by nickel(0) phosphite complexes. Organometallics, 3(1), 33-38. [Link]
-
Goertz, W., & Kamer, P. C. J. (2007). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Chemical Society Reviews, 36(7), 1103-1111. [Link]
-
RajanBabu, T. V. (2012). Hydrocyanation in Organic Synthesis. Organic Reactions. [Link]
-
Wikipedia. (2023). Hydrocyanation. [Link]
Technical Support Center: Synthesis of 7-Octenenitrile
Welcome to the Technical Support Center for the synthesis of 7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a particular focus on the identification and mitigation of common byproducts. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Byproduct Formation
The synthesis of this compound, most commonly achieved through the nickel-catalyzed hydrocyanation of 1,5-hexadiene, is often accompanied by the formation of several byproducts. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving high purity of the desired product.
Issue 1: Presence of Multiple Isomeric Mononitrile Byproducts
Question: My reaction mixture shows multiple peaks in the GC-MS analysis, all corresponding to the molecular weight of octenenitrile, but only one is my desired this compound. What are these other isomers and why are they forming?
Answer:
The presence of multiple isomeric octenenitriles is the most common challenge in this synthesis. These byproducts arise primarily from the isomerization of the starting material, 1,5-hexadiene, catalyzed by the nickel complex before the hydrocyanation step. The nickel hydride species, central to the catalytic cycle, can add to one of the double bonds of 1,5-hexadiene and then undergo β-hydride elimination. This process can re-form the diene with the double bonds in different, often conjugated, positions. These newly formed conjugated dienes then undergo hydrocyanation, leading to a mixture of isomeric products.
Common Isomeric Byproducts:
-
6-Octenenitrile (cis and trans): Formed from the hydrocyanation of 1,4-hexadiene, an isomerization product of 1,5-hexadiene.
-
5-Octenenitrile (cis and trans): Arises from the hydrocyanation of 1,3-hexadiene, another key isomerization product.
-
Branched Isomers (e.g., methylheptenenitriles): Although generally less favored with linear dienes, branched isomers can form depending on the catalyst and reaction conditions.
| Byproduct | Precursor Diene (Isomer of 1,5-Hexadiene) |
| cis/trans-6-Octenenitrile | 1,4-Hexadiene |
| cis/trans-5-Octenenitrile | 1,3-Hexadiene |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing isomeric byproducts.
Experimental Protocol for Minimizing Isomer Formation:
-
Ligand Selection: The choice of phosphite ligand is critical. Bulky ligands, such as tri(ortho-tolyl)phosphite (P(o-tolyl)3), can sterically hinder the isomerization process and favor the hydrocyanation of the terminal double bond of 1,5-hexadiene.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., to 40-60 °C) can significantly reduce the rate of diene isomerization relative to the rate of hydrocyanation.
-
Controlled HCN Addition: A slow, controlled addition of hydrogen cyanide (HCN) ensures that its concentration remains low in the reaction mixture. This minimizes the time the nickel catalyst has to isomerize the diene before the hydrocyanation reaction occurs.[2]
-
Ligand-to-Nickel Ratio: Increasing the molar ratio of the phosphite ligand to the nickel catalyst can help to stabilize the desired catalytic species and suppress side reactions like isomerization.[1]
Issue 2: Formation of Dinitrile Byproducts
Question: I am observing a significant amount of a higher boiling point byproduct, which I suspect is a dinitrile. How can I prevent its formation?
Answer:
The formation of dinitriles, such as octanedinitrile, occurs when both double bonds of the hexadiene starting material or the double bond of the mononitrile product undergo hydrocyanation. While this is less common than isomerization, it can become significant under certain conditions.
Mechanism of Dinitrile Formation:
The primary pathway to dinitriles is the subsequent hydrocyanation of the initially formed this compound or its isomers. This is more likely to occur if the reaction is allowed to proceed for an extended period after the initial consumption of the diene, or if there is a high local concentration of the active catalyst and HCN.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the diene (e.g., 1.1 to 1 equivalents of 1,5-hexadiene to HCN) to ensure that the HCN is consumed before significant hydrocyanation of the mononitrile product can occur.
-
Monitor Reaction Progress: Closely monitor the reaction progress using GC. The reaction should be quenched shortly after the complete consumption of the 1,5-hexadiene to prevent the secondary hydrocyanation reaction.
-
Catalyst Loading: Use the minimum effective catalyst loading. Higher catalyst concentrations can increase the rate of both the desired reaction and the formation of dinitriles.
Frequently Asked Questions (FAQs)
Q1: How can I effectively separate this compound from its isomeric byproducts?
A1: Due to the close boiling points of the isomeric octenenitriles, separation by standard distillation is challenging. Fractional distillation using a high-efficiency column (e.g., a Vigreux or packed column) is the most common and effective method for purification on a laboratory and industrial scale.[3][4][5]
Key Parameters for Fractional Distillation:
-
Column Efficiency: A column with a high number of theoretical plates is essential.
-
Reflux Ratio: A high reflux ratio should be maintained to ensure good separation.
-
Vacuum: Performing the distillation under reduced pressure will lower the boiling points and prevent potential decomposition of the nitriles at high temperatures.
For analytical and small-scale preparative purposes, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) can also be employed.[6]
Q2: What are the best analytical techniques to identify and quantify the byproducts in my reaction mixture?
A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for the comprehensive analysis of your product mixture.
-
GC-MS: This technique is excellent for separating the different isomers and providing their mass-to-charge ratio, confirming they are isomers of octenenitrile.[7][8][9] The retention times will differ for each isomer, allowing for their quantification.
-
¹H and ¹³C NMR: NMR spectroscopy is invaluable for elucidating the exact structure of each isomer.[10][11][12][13][14] The chemical shifts and coupling patterns of the protons and carbons around the double bond and the nitrile group will be distinct for each isomer, allowing for unambiguous identification. For example, the signals for the terminal vinyl group in this compound will be clearly distinguishable from the internal alkene signals in the other isomers.
Q3: Can the choice of nickel precursor affect the reaction selectivity?
A3: Yes, the choice of the nickel(0) precursor can influence the initial activation of the catalyst and, consequently, the reaction's selectivity. Precursors like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] are commonly used as they readily dissociate to provide the active Ni(0) species upon addition of the phosphite ligand.[15] The key is to ensure the formation of the desired catalytically active species, which is typically a Ni(0) complex coordinated to the phosphite ligands. The purity and activity of the nickel precursor are crucial for reproducible results.
Q4: Are there any safety concerns I should be aware of when performing this synthesis?
A4: Absolutely. The primary safety concern is the use of hydrogen cyanide (HCN), which is an extremely toxic and volatile liquid.[2] All manipulations involving HCN must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and a lab coat. An emergency plan and access to a cyanide antidote kit are highly recommended. Additionally, nickel catalysts can be toxic and should be handled with care.
References
-
Wikipedia. (n.d.). Hydrocyanation. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Hydrocyanation in Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
YouTube. (2020, May 8). Fractional distillation. Retrieved from [Link]
-
MDPI. (n.d.). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved from [Link]
-
PMC. (2025). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Analysis Report. Retrieved from [Link]
-
Moodle@Units. (2015). Enantioselective Nickel-Catalyzed Hydrocyanation using Chiral Phosphine-Phosphite Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]
-
YouTube. (2020, May 8). Fractional distillation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
PMC. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions Selected entries for reaction.... Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Hydrocyanation in Organic Synthesis. Retrieved from [Link]
-
Pure. (2009). Mechanistic insights into the hydrocyanation reaction. Retrieved from [Link]
-
ACS Publications. (2023, August 16). Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
J-Stage. (n.d.). Nickel-Catalyzed Hydrocyanation of Allenes and Its Application. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
MDPI. (2024, March 21). Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. Retrieved from [Link]
-
YouTube. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Retrieved from [Link]
-
ACS Publications. (2019, December 20). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Retrieved from [Link]
-
YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Retrieved from [Link]
-
PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]
-
DergiPark. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Retrieved from [Link]
Sources
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Preventing side reactions during the polymerization of 7-octenenitrile
Technical Support Center: Polymerization of 7-Octenenitrile
Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this bifunctional monomer. By understanding and controlling the delicate interplay between the terminal alkene and the nitrile group, you can mitigate common side reactions and achieve polymers with desired properties.
Frequently Asked Questions (FAQs)
Q1: What makes the polymerization of this compound challenging?
The primary challenge lies in the monomer's structure: it possesses both a polymerizable terminal alkene (C=C) and a polar nitrile (-C≡N) group. These two functional groups can interfere with each other depending on the polymerization method employed. For instance, in anionic polymerization, the highly nucleophilic propagating chain end can attack the electrophilic carbon of the nitrile group, leading to branching or cross-linking.[1][2] In radical polymerization, the nitrile group can influence the reactivity of the monomer and the stability of the propagating radical. Coordination polymerization catalysts, while often tolerant of functional groups, can still interact with the lone pair of electrons on the nitrile nitrogen, potentially altering catalytic activity and polymer properties.[3]
Q2: Which polymerization method is best for this compound?
The "best" method depends entirely on the desired polymer architecture, molecular weight, and properties.
-
Radical Polymerization: This is a versatile method for this compound.[4] However, it is susceptible to chain transfer reactions, which can limit the molecular weight of the resulting polymer.[5][6]
-
Anionic Polymerization: While offering the potential for living polymerization and well-defined architectures, anionic polymerization of nitrile-containing monomers is notoriously difficult due to side reactions involving the nitrile group.[1][7][8] Specialized initiators and low temperatures are often required to suppress these unwanted reactions.[9]
-
Coordination Polymerization: Catalysts like Ziegler-Natta or metallocenes can be effective for polymerizing olefins.[3][10] The key is to select a catalyst system that has a high tolerance for the nitrile functional group to avoid catalyst poisoning or deactivation.
Q3: Can the nitrile group itself polymerize?
Yes, under certain conditions, the nitrile group can undergo polymerization, typically through an anionic mechanism, to form a conjugated polyimine (-[C=N]-) backbone. This is a significant side reaction, especially in anionic polymerizations initiated by strong nucleophiles.[2] It can lead to colored, insoluble, and cross-linked materials.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues, their probable causes rooted in chemical mechanisms, and actionable protocols for prevention.
Problem 1: Low Molecular Weight and Broad Polydispersity in Radical Polymerization
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn).
-
The polydispersity index (PDI) is significantly greater than 1.5.
-
The reaction appears to terminate prematurely.
Primary Cause: Chain Transfer Reactions [5][11]
Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent.[5][6][12] This terminates the growth of the original chain and initiates a new one, leading to an overall decrease in the average molecular weight.[6][12] In the case of this compound, the hydrogens on the carbon adjacent to the nitrile group (the α-position) can be susceptible to abstraction by the propagating radical.
Workflow for Diagnosing and Mitigating Chain Transfer
Caption: Troubleshooting workflow for low molecular weight polymer.
Preventative Protocols:
-
Solvent Selection: Avoid solvents known to be active in chain transfer, such as halogenated hydrocarbons or certain ethers.[13][14] Opt for solvents with high bond dissociation energies for their C-H bonds.
Solvent Chain Transfer Constant (to Polystyrene) Recommendation Carbon Tetrachloride High Avoid Toluene Moderate Use with caution Benzene Low Recommended Cyclohexane Low Recommended -
Temperature Control: Higher temperatures increase the rate of chain transfer relative to propagation. Conducting the polymerization at the lowest feasible temperature for the chosen initiator can help maximize molecular weight.
-
Monomer Concentration: Chain transfer to monomer becomes more significant at higher monomer conversions when the concentration of the propagating species is low. A semi-batch process, where the monomer is added incrementally, can help maintain a more constant monomer-to-radical ratio.
Problem 2: Gelation or Formation of Insoluble Material in Anionic Polymerization
Symptoms:
-
The reaction mixture becomes highly viscous and eventually forms a gel.
-
The final product is insoluble in common organic solvents.
-
The polymer exhibits discoloration (e.g., yellowing or browning).[2]
Primary Cause: Nucleophilic Attack on the Nitrile Group
In anionic polymerization, the propagating carbanion is a strong nucleophile. This carbanion can attack the electrophilic carbon of the nitrile group on another monomer or a polymer chain.[1] This leads to the formation of a branched or cross-linked network, resulting in gelation. The subsequent formation of conjugated imine structures from nitrile polymerization is often responsible for the observed color.[2]
Mechanism of Nitrile Side Reaction
Caption: Competing reactions in anionic polymerization.
Preventative Protocols:
-
Lowering Reaction Temperature: Reducing the temperature (e.g., to -78 °C) significantly decreases the rate of the nucleophilic attack on the nitrile group, favoring the desired addition to the double bond.[9]
-
Choice of Initiator and Counter-ion: The reactivity of the propagating anion is influenced by the counter-ion. Less-associated ion pairs (e.g., with K⁺ or Cs⁺ counter-ions in polar solvents) are more reactive and more prone to side reactions. Using organolithium initiators in non-polar solvents like cyclohexane can lead to aggregated, less reactive species that are more selective for alkene polymerization.[8]
-
Steric Hindrance: Introducing bulky substituents near the propagating carbanion or the nitrile group can sterically hinder the side reaction. While not applicable to the monomer itself, this is a consideration when designing copolymers.
Problem 3: Cyclopolymerization and Incomplete Cyclization
Symptoms:
-
NMR spectroscopy indicates the presence of both cyclic repeat units and unreacted pendant vinyl groups in the polymer backbone.
-
The polymer properties are inconsistent with a purely linear structure.
Primary Cause: Intramolecular Cyclization vs. Intermolecular Propagation
This compound, being an α,ω-diene (if one considers the nitrile as a pseudo-alkyne for cyclization), has the potential to undergo cyclopolymerization, especially with coordination catalysts.[3][15][16] This involves an intramolecular "back-biting" reaction of the propagating chain end to form a cyclic unit, followed by further propagation. The efficiency of this cyclization competes with the rate of intermolecular addition of the next monomer unit.
Experimental Protocol for Promoting Efficient Cyclization:
-
Monomer Concentration: Cyclization is an intramolecular process (first-order kinetics), while propagation is an intermolecular process (second-order kinetics). Therefore, cyclization is favored at low monomer concentrations .
-
Procedure: Start the polymerization with a dilute solution of this compound (e.g., <0.5 M). If a higher polymer yield is desired, add the monomer slowly over time using a syringe pump to maintain a low instantaneous concentration.
-
-
Catalyst Selection: Certain coordination catalysts, particularly those based on late transition metals or specific scandium complexes, have shown high efficacy for cyclopolymerization of non-conjugated dienes.[3][16] Researching catalysts known for high cyclization efficiency with similar monomers is crucial.[15][17]
Parameter To Favor Cyclization To Favor Linear Propagation Monomer Conc. Low High Temperature Catalyst Dependent Catalyst Dependent Catalyst Choice High Cyclization Efficiency High Propagation Rate
References
-
Patsnap Eureka. (2025, July 3). Understanding the Role of Initiators in Polymerization. Patsnap. [Link]
-
Moad, G. (n.d.). Which side-reactions compromise nitroxide mediated polymerization? RSC Publishing. [Link]
-
Keitz, B. K., & Grubbs, R. H. (2019, April 16). Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts. PubMed. [Link]
-
Movassaghi, M., & Hill, M. D. (n.d.). Direct Conversion of Nitriles to Alkene “Isonitriles”. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]
-
Takeuchi, D. (n.d.). Selective cyclopolymerization of α,ω-dienes and copolymerization with ethylene catalyzed by Fe and Co complexes. Dalton Transactions (RSC Publishing). [Link]
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Wikipedia. (n.d.). Chain transfer. [Link]
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Morandi, B., & Fang, X. (2020, August 10). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. ResearchGate. [Link]
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Wikipedia. (n.d.). Nitrile. [Link]
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Hirao, A., & Hayashi, M. (n.d.). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. [Link]
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Britannica. (n.d.). Initiator | Chain Reaction, Free Radicals & Monomers. [Link]
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Live to Plant. (2025, July 19). Role of Initiators in Free Radical Polymerization. [Link]
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Zhang, Y., et al. (2020, August 6). Cyclopolymerization of non-conjugated α, ω-dienes and copolymerization with ethylene by scandium complex. ResearchGate. [Link]
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Keitz, B. K. (2019). Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts. Semantic Scholar. [Link]
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Novikov, V., et al. (2020, August 6). Anionic Polymerization and Copolymerization of Acrylonitrile Initiated by Systems Based on Bicyclic Tertiary Amines and Ethylene Oxide. ResearchGate. [Link]
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Coote, M. (2020, August 6). Which side-reactions compromise nitroxide mediated polymerization? ResearchGate. [Link]
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IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. [Link]
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Kim, H., & Lee, C. (2022). Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journals. [Link]
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Chemistry For Everyone. (2025, June 26). What Is Chain Transfer To Monomer? YouTube. [Link]
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Unacademy. (2020, December 6). Chain Transfer Reaction (Free-Radical Polymerisation). YouTube. [Link]
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Chemistry For Everyone. (2025, September 9). What Is The Role Of Chain Transfer Agents? YouTube. [Link]
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Zaccaria, F., et al. (2021, February 5). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. MDPI. [Link]
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Unknown Author. (n.d.). FREE RADICAL POLYMERIZATION. [Link]
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Seiler, L., et al. (2025, September 22). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Publications. [Link]
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Zil'berman, E. N. (2020, August 5). The Reactions of Nitrile-containing Polymers. ResearchGate. [Link]
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Wang, Z., et al. (n.d.). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]
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Hutchinson, R. A. (n.d.). Solvent Effects On Free Radical Polymerization. Research @ Flinders. [Link]
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G. R. Jones, et al. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. PubMed Central. [Link]
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Al-Sabah, A. A., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]
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Quirk, R. (2013, February 22). 7. Anionic Polymerization. Semantic Scholar. [Link]
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Matyjaszewski, K. (1997). Controlled Radical Polymerization. Elsevier Science Ltd. [Link]
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Hadjichristidis, N. (2020, August 5). Anionic Polymerization. ResearchGate. [Link]
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Michinobu, T., & Okoshi, K. (2022, March 7). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. Materials Advances (RSC Publishing). [Link]
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K. M. Rajan, et al. (2023, February 23). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. PubMed Central. [Link]
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Purification challenges of 7-octenenitrile from reaction mixtures
Welcome to the technical support center for the purification of 7-octenenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile unsaturated nitrile. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring your success in obtaining high-purity this compound.
Introduction: The Unique Purification Challenges of this compound
This compound, with its terminal double bond and nitrile functionality, is a valuable building block in organic synthesis. However, its purification from reaction mixtures presents a unique set of challenges that can significantly impact yield and purity. These difficulties often stem from:
-
Close-Boiling Impurities: The presence of structural isomers, such as other octenenitrile isomers or related C8 compounds, can make separation by simple distillation difficult due to very similar boiling points.
-
Catalyst Residues: Many synthetic routes employ catalysts that must be completely removed to prevent downstream reaction interference or product degradation.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to a variety of byproducts, including amides, carboxylic acids, and polymerized materials.
-
Solvent Removal: The choice of reaction solvent and its subsequent removal can be complicated by azeotrope formation with the product or impurities.[1]
-
Thermal Instability: The presence of the double bond makes this compound susceptible to polymerization or isomerization at elevated temperatures, a critical consideration during distillation.
This guide will provide a structured approach to troubleshooting these issues, offering practical solutions grounded in chemical principles.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the specific problems you may encounter during your purification workflow.
Diagram: Troubleshooting Workflow for this compound Purification
Caption: A workflow diagram for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My GC analysis shows a cluster of peaks around the expected retention time for this compound. How can I resolve these?
A1: This is a classic sign of isomeric impurities. Positional isomers of the double bond (e.g., 6-octenenitrile, 5-octenenitrile) or branched-chain isomers can have very similar boiling points, making separation by standard distillation challenging.
-
Expert Insight: The polarity of nitriles is a key factor to exploit.[2] While boiling points may be similar, differences in the position of the double bond can lead to subtle changes in polarity and molecular shape.
-
Troubleshooting Steps:
-
High-Efficiency Fractional Distillation: Employ a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Extractive Distillation: If fractional distillation is insufficient, consider extractive distillation.[3] This technique involves adding a high-boiling, non-volatile solvent that selectively alters the relative volatility of the components, making them easier to separate. For nitriles, polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be effective.
-
Preparative Chromatography: For the highest purity, preparative gas chromatography (Prep-GC) or liquid chromatography techniques like Centrifugal Partition Chromatography (CPC) can be highly effective for isomer separation.[4][5] CPC, a form of liquid-liquid chromatography, is particularly well-suited for separating compounds with similar polarities.[4]
-
Q2: After an aqueous workup, I'm having trouble removing all the water. My product appears cloudy.
A2: Nitriles can form azeotropes with water, making complete removal by simple evaporation difficult.[1] The lone pair on the nitrogen of the nitrile group can also hydrogen bond with water, leading to some water miscibility.[2]
-
Expert Insight: The goal is to either break the azeotrope or use a drying agent that is highly efficient for organic solvents.
-
Troubleshooting Steps:
-
Azeotropic Distillation: If you are using a solvent like toluene or benzene in your workup, you can use a Dean-Stark apparatus to azeotropically remove the water.
-
Efficient Drying Agents: After separating the organic layer, use a robust drying agent. Anhydrous magnesium sulfate (MgSO₄) is a good first choice due to its high capacity and speed. For very stubborn water, anhydrous sodium sulfate (Na₂SO₄) followed by filtration, and then the addition of molecular sieves (3Å or 4Å) to the "dried" organic solution can remove trace amounts.
-
Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride solution (brine). This will decrease the solubility of water in the organic phase and help to "pull" the water into the aqueous layer.
-
Q3: My purified this compound is yellow to brown, and the yield is lower than expected. What could be the cause?
A3: Discoloration and yield loss are often indicative of thermal degradation or polymerization, especially during distillation. The terminal alkene is susceptible to such reactions at elevated temperatures.
-
Expert Insight: Minimizing the "thermal stress" on the molecule is paramount. This involves reducing both the temperature and the duration of heating.
-
Troubleshooting Steps:
-
Vacuum Distillation: Always distill this compound under reduced pressure to lower its boiling point. Refer to a pressure-temperature nomograph to estimate the boiling point at your target pressure.
-
Addition of a Polymerization Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask. This will help to prevent free-radical polymerization of the double bond.
-
Short-Path Distillation: For smaller scales, a Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Q4: How can I effectively remove transition metal catalyst residues (e.g., from a cross-coupling or hydrogenation reaction)?
A4: Catalyst removal is crucial as residual metals can be detrimental to subsequent reactions. The method of removal depends on the nature of the catalyst.
-
Expert Insight: The strategy is to either precipitate the metal for filtration or chelate it into a more soluble form for extraction.
-
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel: For heterogeneous catalysts (e.g., Pd/C), a simple filtration through a pad of Celite® is often sufficient. For finer particles, a short plug of silica gel can be more effective.
-
Aqueous Washes: For homogeneous catalysts that can be converted to water-soluble salts, an aqueous wash is effective. For example, an acidic wash (e.g., dilute HCl) can remove basic metal complexes, while a wash with an aqueous solution of a chelating agent like EDTA can sequester a variety of metal ions.
-
Activated Carbon Treatment: Stirring the crude product in a non-polar solvent with a small amount of activated carbon can adsorb many metal catalysts. The carbon is then removed by filtration.
-
Quantitative Data Summary
The table below summarizes the physical properties of this compound and a common isomeric impurity, which are critical for developing an effective purification strategy.
| Property | This compound | (Z)-undec-7-enenitrile (Example Isomer) | Rationale for Purification |
| Molecular Formula | C₈H₁₃N[6] | C₁₁H₁₉N[7] | While this is a larger isomer, other C8 isomers would have the same formula. |
| Molecular Weight | 123.20 g/mol | 165.28 g/mol [7] | A significant difference in molecular weight would typically allow for easier separation. The challenge arises with isomers of the same molecular weight. |
| Boiling Point | ~175-177 °C (estimated at atm. pressure) | Not readily available, but expected to be higher due to increased chain length. Positional C8 isomers would have very close boiling points. | The small difference in boiling points between isomers necessitates high-efficiency distillation or alternative methods.[1] |
| Polarity | Polar due to the nitrile group.[2] | Also polar, but the longer alkyl chain may slightly reduce overall polarity. | Differences in polarity can be exploited in chromatography and extractive distillation. |
Note: The boiling point of this compound is not widely reported in the literature under standard pressure. The provided value is an estimate based on similar nitriles. It is crucial to perform distillation under reduced pressure.
Experimental Protocol: High-Purity Purification of this compound by Vacuum Distillation
This protocol outlines a standard procedure for purifying this compound from a reaction mixture containing non-volatile impurities and byproducts.
Objective: To obtain >98% pure this compound.
Materials:
-
Crude this compound reaction mixture
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydroquinone or BHT (butylated hydroxytoluene)
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Initial Workup (Pre-Distillation Purification):
-
Quench the reaction mixture as per the synthetic protocol (e.g., with water or a mild acid/base wash).
-
Extract the crude product into a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Setting up the Vacuum Distillation:
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Place the crude this compound in the distillation flask. Add a magnetic stir bar and a small crystal of hydroquinone or a pinch of BHT.
-
Attach the flask to the distillation apparatus.
-
-
Distillation Process:
-
Begin stirring the crude product.
-
Slowly and carefully apply the vacuum. Monitor the pressure using the gauge. Aim for a pressure that will bring the boiling point of this compound into the range of 60-100 °C.
-
Once the desired pressure is stable, slowly begin to heat the distillation flask using the heating mantle.
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvent or volatile impurities.
-
Collect the main fraction at a stable head temperature corresponding to the boiling point of this compound at the recorded pressure. The distillate should be clear and colorless.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of high-boiling residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot apparatus can cause air to rush in and potentially ignite flammable vapors.
-
Transfer the purified this compound to a clean, dry, amber glass bottle.
-
Store under an inert atmosphere (e.g., nitrogen) at a low temperature to prevent degradation.
-
References
- U.S.
- U.S.
- U.S.
- U.S. Patent 3,062,869A, "Reduction of nitriles"
- PubChem, "this compound | C8H13N | CID 10909562"
- Chemistry LibreTexts, "Physical Properties of Nitriles"
- ChemicalBook, "OCTANENITRILE | 124-12-9"
- Barrientos, D. A. (2023).
- Duduković, M. P. (2009).
- Wikipedia, "Extractive distill
- ChemicalBook, "124-12-9(OCTANENITRILE) Product Description"
- U.S.
- Kiss, A. A. (2014). "Taking reactive distillation to the next level of process intensification". Chemical Engineering Transactions.
- Processing Magazine, "Extractive distillation: An advanced separ
- PubChem, "octanenitrile;(Z)-undec-7-enenitrile | C19H34N2 | CID 6437652"
- ResearchGate, "(PDF)
- Chemistry LibreTexts, "The Reduction of Nitriles"
- Sabinet African Journals, "Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds"
- Organic Syntheses, "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins C
- Rotachrom Technologies, "Isomer separation by CPC chrom
- PubMed, "Unsaturated nitriles: stereoselective MgO elimin
- Organic Syntheses Procedure, "p-METHOXYPHENYLACETONITRILE"
- ResearchGate, "How to separate two positional isomers of a polyphenol compound using RP-HPLC?"
- Rotachrom Technologies, "The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purific
- MDPI, "Recent Advances in Reactive Distill
- Welch Materials, "[Reader Insight] A Guide to Selective Columns for Isomer Separ
- Chromatography Forum, "separ
- U.S. Patent 3,876,691A, "Process for the hydrolysis of nitriles"
- Asian Journal of Chemistry, "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Chemistry For Everyone, "How Do You Troubleshoot Common Distill
- ResearchGate, "Scope of unsatur
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- Organic Chemistry Portal, "Nitrile synthesis by oxidation, rearrangement, dehydr
- U.S.
- U.S. Patent 6,180,814B1, "Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery"
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- ACS Publications, "Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters"
- U.S. Patent 3,870,746A, "Process for recovery of pure acetonitrile"
- U.S.
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Technical Support Center: Catalyst Deactivation in 7-Octenenitrile Production
Welcome to the technical support center for researchers engaged in the nickel-catalyzed hydrocyanation of butadiene to produce 7-octenenitrile and other valuable nitriles. This guide is designed to provide in-depth, field-proven insights into one of the most critical challenges in this process: catalyst deactivation. By understanding the root causes of catalyst decay, you can enhance reaction efficiency, improve product consistency, and prolong the life of your catalytic system.
Section 1: Frequently Asked Questions - The Catalyst System
This section provides a foundational understanding of the typical catalyst system employed in the hydrocyanation of butadiene.
Q1: What constitutes the standard catalyst system for the hydrocyanation of butadiene?
A: The industrial standard, developed from the original DuPont process, is a multi-component system.[1][2] It is comprised of a zerovalent nickel [Ni(0)] source, complexed with organophosphorus ligands, typically phosphites (P(OR)₃).[3][4] A crucial third component is a Lewis acid co-catalyst or promoter, such as triphenylboron (BPh₃), zinc chloride (ZnCl₂), or aluminum trichloride (AlCl₃).[1][5]
Q2: What is the specific role of the Lewis acid promoter?
A: The Lewis acid is essential for both reaction rate and selectivity. The overall catalytic cycle involves the oxidative addition of HCN, insertion of butadiene, and reductive elimination of the nitrile product.[5][6] The final reductive elimination step to release the pentenenitrile product is often rate-limiting.[3] The Lewis acid coordinates to the nitrile group of the nickel-bound intermediate, which weakens the Ni-CN bond and significantly accelerates this crucial reductive elimination step, thereby increasing the overall reaction rate.[7][8] This acceleration also helps favor the formation of the desired linear nitrile products.
Section 2: Troubleshooting Guide - Diagnosing Performance Issues
This guide is structured around common experimental observations. Follow the logical workflows to diagnose and address potential catalyst deactivation.
Symptom 1: Reaction rate is slow, has stalled, or conversion is unexpectedly low.
A decline in reaction rate is the most common indicator of catalyst deactivation. The underlying cause is typically a reduction in the concentration of the active Ni(0) catalytic species.
Initial Question: Have you rigorously excluded atmospheric contaminants?
-
Causality: The active Ni(0) center and the phosphite ligands are highly sensitive to oxygen.[9] Oxygen will irreversibly oxidize Ni(0) to inactive Ni(II) and convert the phosphite ligands to phosphate esters, which are poor ligands for the active catalyst.
-
Action: Ensure your entire apparatus is leak-proof and that all reagents and solvents have been thoroughly deoxygenated using methods like sparging with an inert gas (e.g., nitrogen or argon).
Initial Question: How are you controlling the addition of hydrogen cyanide (HCN)?
-
Causality: While HCN is a reactant, it is also a primary deactivating agent when present in excess.[10] High local concentrations of HCN react with active nickel hydride cyanide or nickel alkyl cyanide intermediates to form highly stable, catalytically inert dicyanonickel(II) species, [Ni(CN)₂L₂].[3][11] This is one of the most prevalent and irreversible deactivation pathways.
-
Action: Implement a slow, controlled addition of HCN using a syringe pump or by dosing a dilute solution. This maintains a low steady-state concentration of free HCN, favoring the productive catalytic cycle over the deactivation pathway.[11]
Troubleshooting Workflow: Low Conversion
Below is a decision-making diagram to trace the root cause of low catalytic activity.
Caption: Troubleshooting workflow for low catalyst conversion.
Symptom 2: Selectivity to the linear product (this compound) has decreased.
A loss of selectivity often points to issues with the Lewis acid promoter or changes in the ligand environment.
Initial Question: Have you verified the integrity and concentration of your Lewis acid?
-
Causality: The Lewis acid is critical for accelerating the reductive elimination of the linear product.[12] If the Lewis acid is degraded (e.g., by trace water) or present in a suboptimal ratio, the isomerization of the nickel-alkyl intermediate or the reductive elimination from a branched intermediate may become more competitive, leading to lower linearity.
-
Action: Ensure the Lewis acid is handled under strictly anhydrous conditions. Verify the molar ratio of Lewis acid to Nickel.
Section 3: In-Depth Deactivation Mechanisms (FAQs)
Q3: Can you illustrate the primary chemical deactivation pathway?
A: Certainly. The most well-documented chemical deactivation mechanism is the formation of dicyanonickel(II) complexes from active Ni(0) intermediates in the presence of excess HCN.[3] This process effectively removes the catalyst from the cycle.
Sources
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- 9. Nickel Phosphide: The Effect of Phosphorus Content on the Activity and Stability toward Oxygen Evolution Reaction in Alkaline Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing the Stability of 7-Octenenitrile
Prepared by: Senior Application Scientist, Chemical Technologies Division Document ID: TSC-7ON-2026-01A Last Updated: January 17, 2026
This guide is intended for researchers, scientists, and drug development professionals utilizing 7-octenenitrile. Its purpose is to provide expert guidance on maintaining the chemical integrity of this reagent during storage and to offer robust troubleshooting strategies for stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: For optimal stability, this compound should be stored in a tightly sealed, amber glass container in a cool, dark, and dry location, ideally refrigerated at 2-8°C. The container headspace should contain air (oxygen) if a standard phenolic inhibitor is present. It must be stored away from strong acids, bases, and oxidizing agents.[1][2]
Q2: My this compound has a slight yellow tint. Is it still usable? A2: A yellow discoloration can be an early indicator of degradation, likely due to minor oxidation or polymerization.[3] While it may still be suitable for non-critical applications, its purity should be verified via an analytical method like Gas Chromatography (GC) before use in sensitive experiments. See Protocol 4.1 for a standard GC purity assessment.
Q3: Does this compound require a stabilizer? A3: Yes, due to the reactivity of its terminal alkene group, this compound is susceptible to free-radical polymerization. Commercial grades are typically supplied with a phenolic inhibitor, such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), at concentrations of 10-300 ppm to ensure adequate shelf life.[4][5]
Q4: Can I store this compound under an inert atmosphere (e.g., Argon, Nitrogen)? A4: This is a critical point. Standard phenolic inhibitors like MEHQ and BHT require the presence of dissolved oxygen to function effectively as radical scavengers.[4][6] Storing under a strictly anaerobic atmosphere will render these inhibitors ineffective and can accelerate polymerization. If you must store under inert gas, a different class of inhibitor (e.g., a nitroxide-based inhibitor) would be required, which is not standard for this product.
Q5: What are the primary chemical groups of concern for stability? A5: The two primary functional groups that dictate the stability of this compound are the terminal carbon-carbon double bond (C=C) and the nitrile group (C≡N). The alkene is prone to oxidation and polymerization, while the nitrile is susceptible to hydrolysis under strong acidic or basic conditions.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: The viscosity of the liquid has noticeably increased, or a precipitate has formed.
-
Probable Cause: This is a strong indication of polymerization. This occurs when the inhibitor has been depleted or rendered ineffective, allowing individual this compound molecules to link together, forming oligomers or polymers.
-
Underlying Mechanisms:
-
Inhibitor Depletion: The inhibitor was consumed over time due to prolonged or improper storage (e.g., exposure to high temperatures).
-
Inert Atmosphere: The reagent was stored under a nitrogen or argon atmosphere, preventing the oxygen-dependent mechanism of the phenolic inhibitor.[4]
-
Contamination: The introduction of a free-radical initiator (e.g., peroxides from a contaminated solvent) has overwhelmed the inhibitor.
-
-
Recommended Actions:
-
Do NOT Use: Do not use the material. The presence of polymers can significantly alter reaction stoichiometry and kinetics.
-
Analytical Verification: Confirm the presence of high molecular weight species using Gas Chromatography (GC). Polymerized material will often appear as a broad, late-eluting peak or will not elute at all, resulting in a lower-than-expected purity calculation for the monomer.
-
Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Purification is generally not practical or safe.
-
Issue 2: Analytical testing (GC, NMR) shows unexpected peaks.
-
Probable Cause: The appearance of new signals indicates chemical degradation. The identity of these peaks can diagnose the specific degradation pathway.
-
Troubleshooting Steps:
-
Identify the Impurities: Compare the new peaks to the expected chemical shifts or retention times of the potential degradation products listed in Table 2.
-
Trace the Cause:
-
Oxidation Products (e.g., heptanal, 7,8-epoxyoctanenitrile): This suggests excessive exposure to air (without sufficient inhibitor), heat, or light. Review storage temperature and container integrity.
-
Hydrolysis Products (e.g., 7-octenamide, 7-octenoic acid): This points to contamination with water in the presence of acidic or basic residues.[7][9] Check for cross-contamination from glassware, spatulas, or adjacent reagents.
-
-
-
Recommended Actions:
-
Assess Purity: Quantify the level of impurity using a calibrated GC method (see Protocol 4.1).
-
Determine Fitness-for-Use: If the impurity level is below your experimentally tolerated threshold, the material may still be usable. However, for sensitive applications like drug development, using a compromised reagent is not recommended.
-
Consider Purification: For low levels of non-polymeric impurities, purification by vacuum distillation may be possible. This should only be performed by experienced chemists, as heating can accelerate degradation. Always add a fresh inhibitor to the distilled product.
-
Issue 3: Inconsistent experimental results using a new bottle of this compound.
-
Probable Cause: Assuming other experimental parameters are controlled, this could be due to batch-to-batch variation or degradation during shipping or initial storage.
-
Recommended Actions:
-
Request Certificate of Analysis (CoA): Obtain the CoA for the specific batch from the supplier. Compare the purity and impurity profile with previous batches.
-
Perform Incoming QC: Run a purity check (Protocol 4.1) on the new bottle immediately upon receipt and compare it to the CoA. This establishes a baseline for future stability monitoring.
-
Review Handling Procedures: Ensure that proper laboratory handling practices are being followed to prevent contamination.[2] Reagent bottles should be sealed promptly after use, and clean dispensing tools (syringes, pipettes) must be used.[2]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for this compound Stability.
Key Degradation Pathways
Understanding the underlying chemistry is crucial for effective management.
Oxidation of the Terminal Alkene
The terminal double bond is susceptible to attack by atmospheric oxygen, a process that can be accelerated by heat and light. This free-radical process can lead to several products.[8][10]
-
Epoxidation: Formation of 7,8-epoxyoctanenitrile.
-
Oxidative Cleavage: Under more aggressive conditions, the double bond can be cleaved, yielding heptanal and formaldehyde. The aldehydes can be further oxidized to heptanoic acid and eventually CO2.[11][12]
Hydrolysis of the Nitrile
The nitrile group is relatively stable but can undergo hydrolysis in the presence of water and strong acids or bases, often requiring elevated temperatures.[13][14]
-
Mechanism: The reaction proceeds in two steps, first forming an intermediate, 7-octenamide, which is then further hydrolyzed to 7-octenoic acid and an ammonium salt (in acid) or ammonia (in base).[7][15] This is primarily a contamination issue rather than a standard storage problem.
Degradation Pathway Diagram
Caption: Primary Degradation Pathways for this compound.
Analytical & Preparative Protocols
Protocol: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a self-validating method to determine the purity of this compound and identify common degradation products.
Objective: To quantify the area-percent purity of a this compound sample.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC Column (e.g., a polar wax-type column like DB-WAX or HP-INNOWAX, 30 m x 0.25 mm x 0.25 µm)
-
High-purity helium or hydrogen as carrier gas
-
Autosampler vials with septa
-
High-purity solvent for dilution (e.g., Acetonitrile or Dichloromethane)
-
This compound sample
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample at approximately 1 mg/mL in the chosen solvent.
-
Vortex thoroughly to ensure homogeneity.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Conditions (Example):
-
Inlet: Split mode (50:1 ratio), 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 240°C
-
Final Hold: Hold at 240°C for 5 minutes
-
-
Detector (FID): 260°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup flow (He) ~25 mL/min
-
-
Analysis & Interpretation:
-
Run a solvent blank first to identify any system or solvent peaks.
-
Inject the sample. The main peak corresponding to this compound should be sharp and symmetrical.
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity by the area percent method:
-
Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100
-
-
Self-Validation: Compare the retention times of any impurity peaks to those of known standards if available, or infer their identity based on boiling points (e.g., oxidation cleavage products like heptanal will be more volatile and elute earlier). An increase in broad, late-eluting peaks may suggest polymerization.
-
Summary of Recommendations & Data
Table 1: Recommended Storage & Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation reactions (oxidation, polymerization). |
| Atmosphere | Standard Air Headspace | Required for the activation of common phenolic inhibitors (MEHQ, BHT).[4][6] |
| Container | Tightly Sealed, Amber Glass | Prevents contamination from air/moisture and protects from light, which can initiate radical reactions. |
| Inhibitor | MEHQ or BHT (10-300 ppm) | Scavenges peroxide radicals to prevent premature polymerization.[5] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents | Can catalyze hydrolysis of the nitrile or aggressive oxidation of the alkene.[1] |
| Handling | Use clean, dry equipment (glass or PTFE) | Prevents introduction of water, acids, bases, or metallic ions that can catalyze degradation. |
Table 2: Common Impurities & Degradation Products
| Compound Name | Chemical Formula | Likely Origin | Analytical Signature (GC) |
| 7,8-Epoxyoctanenitrile | C₈H₁₃NO | Oxidation | Elutes slightly later than this compound. |
| Heptanal | C₇H₁₄O | Oxidative Cleavage | Elutes significantly earlier (more volatile) than this compound. |
| 7-Octenamide | C₈H₁₅NO | Hydrolysis | Elutes significantly later (more polar, H-bonding) than this compound. |
| 7-Octenoic Acid | C₈H₁₄O₂ | Hydrolysis | Elutes much later; may show poor peak shape without derivatization. |
| Oligomers/Polymers | (C₈H₁₃N)n | Polymerization | May appear as broad, late-eluting peaks or remain in the inlet, reducing calculated purity. |
References
-
LibreTexts. (2021, December 15). 10.7: Oxidation Reactions of Alkenes. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
KPU Pressbooks. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. [Link]
-
HSCprep. (2025, March 4). Oxidation of Alkenes: Mechanisms and Products. [Link]
-
ReactionFlash. Nitrile to Acid - Common Conditions. [Link]
-
Kwart, H., & Gatos, J. (2025, August 6). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. ResearchGate. [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Wikipedia. Nitrile. [Link]
-
Lumen Learning. 19.7. Oxidation of alkenes | Organic Chemistry II. [Link]
-
Szymańska, K., et al. (2020, October 13). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. MDPI. [Link]
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Tech Support Diagnostics. (2020, June 21). How to Keep your Reagents Stability Intact. [Link]
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Labdex. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. [Link]
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SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. [Link]
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Podgórna, A., et al. (n.d.). Photocurable polythiol based (meth)acrylate resins stabilization. [Link]
-
Smuts, J., et al. (2016, February 17). Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. National Institutes of Health. [Link]
-
Le, T., & T-Van, D. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. National Institutes of Health. [Link]
-
Labroots. (2024, July 8). Troubleshooting with Quality Control Data in Medical Laboratories for Beginners. YouTube. [Link]
-
National Institutes of Health. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]
-
Ahmad, J., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
-
ResearchGate. Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. [Link]
-
ResearchGate. (2025, August 9). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]
-
BISC 429. Lipid analysis. [Link]
-
dos Santos, P., et al. (n.d.). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. National Institutes of Health. [Link]
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- 1. tsd.co.ke [tsd.co.ke]
- 2. Sample and Reagent Storage and Stability [scioninstruments.com]
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- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
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- 10. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile - Wikipedia [en.wikipedia.org]
Identifying impurities in commercial 7-octenenitrile
Welcome to the technical support center for 7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who utilize commercial this compound in their work. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust analytical protocols to help you identify and troubleshoot potential impurities in your starting material. Ensuring the purity of your reagents is the first critical step toward reliable and reproducible experimental outcomes.
Understanding the Purity of Commercial this compound
This compound is a valuable bifunctional molecule, featuring both a terminal alkene and a nitrile group. This unique structure makes it a versatile building block in organic synthesis. However, its commercial production, often analogous to large-scale nitrile manufacturing processes like the hydrocyanation of dienes, can introduce a variety of impurities.[1] These impurities can arise from unreacted starting materials, byproducts of the main reaction, subsequent isomerization, or degradation.[2]
This guide provides a comprehensive framework for identifying these potential impurities using state-of-the-art analytical techniques, ensuring the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my commercial this compound sample?
A1: Based on the common industrial synthesis routes for similar unsaturated nitriles, which often involve the hydrocyanation of conjugated dienes like butadiene, the most likely impurities in commercial this compound are:
-
Positional Isomers: These are molecules with the same molecular formula as this compound but with the double bond and/or the nitrile group in different locations. For instance, you might find isomers such as 6-octenenitrile, 2-octenenitrile, or branched isomers. The formation of various isomers is a common outcome in catalytic hydrocyanation reactions.[2]
-
Saturated Nitriles: Over-reduction during the synthesis process can lead to the formation of the corresponding saturated nitrile, octanenitrile (caprylonitrile).
-
Di-nitriles: If the starting diene material undergoes dicyanation, you may find small quantities of C8 dinitrile impurities.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the synthesis and purification process (e.g., toluene, acetonitrile) and unreacted starting materials may be present.
Q2: An unexpected peak has appeared in the GC-MS chromatogram of my this compound sample. How can I tentatively identify it?
A2: An unexpected peak suggests the presence of an impurity. Here is a systematic approach to its tentative identification:
-
Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. For aliphatic nitriles, you will often see a weak or absent molecular ion peak (M+). A characteristic feature is often a prominent [M-1]+ peak due to the loss of a hydrogen atom alpha to the nitrile group.[3] A common fragment for straight-chain nitriles is a peak at m/z 41, resulting from a McLafferty rearrangement.[3]
-
Consult a Mass Spectral Library: Compare the obtained mass spectrum against a comprehensive database like the NIST/EPA/NIH Mass Spectral Library.[4] This is the most effective way to match the fragmentation pattern to a known compound.
-
Consider Potential Isomers: If the library search is inconclusive, consider the possibility of a positional isomer. The mass spectra of positional isomers are often very similar. In this case, chromatographic separation is key. Your impurity may have a slightly different retention time than this compound.
-
Evaluate for Saturated Analogs: Look for a peak with a molecular ion (or [M-1]+ peak) that is two mass units higher than that of this compound. This would suggest the presence of octanenitrile.
Q3: My ¹H NMR spectrum of this compound shows unexpected signals. What could they be?
A3: Unanticipated signals in your ¹H NMR spectrum are a strong indicator of impurities. Here's how to approach their identification:
-
Check for Common Solvent Residues: First, compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents (e.g., acetone, toluene, hexane). These are frequent contaminants.
-
Look for Signals of Saturated Analogs: The presence of octanenitrile would be indicated by the absence of signals in the alkene region (~4.9-5.8 ppm) and a potential upfield shift of the signals for the protons on the carbon adjacent to the nitrile group.
-
Analyze for Isomeric Impurities: Positional isomers will have distinct ¹H NMR spectra. For example, an internal double bond (e.g., in 6-octenenitrile or 2-octenenitrile) will show different splitting patterns and chemical shifts in the olefinic region compared to the terminal double bond of this compound. The protons adjacent to the nitrile group will also have slightly different chemical shifts depending on the overall structure.
-
Utilize Quantitative NMR (qNMR): To determine the concentration of these impurities, you can perform a quantitative ¹H NMR experiment. By integrating the signals of the impurity and comparing them to the integral of a known signal from the main compound or a certified internal standard, you can accurately determine the purity of your sample.[5][6]
Troubleshooting Guides
Troubleshooting GC-MS Analysis
Issue 1: Poor separation of this compound from a suspected isomeric impurity.
-
Causality: Isomeric impurities often have very similar boiling points and polarities, making them difficult to separate on a standard GC column.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: Decrease the ramp rate of your oven temperature program. A slower ramp will increase the interaction time of the analytes with the stationary phase, improving resolution.
-
Select a More Polar Column: If you are using a non-polar column (e.g., DB-1ms, HP-5ms), switch to a more polar stationary phase (e.g., a column with a higher percentage of phenyl or cyanopropyl substitution). The different polar interactions may enhance separation.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation efficiency.
-
Issue 2: Inconsistent peak areas for this compound across multiple injections.
-
Causality: This can be due to issues with the injection process, sample degradation, or instrument variability.
-
Troubleshooting Steps:
-
Check the Syringe and Inlet: Ensure the GC syringe is clean and functioning correctly. Inspect the inlet liner for contamination or degradation and replace it if necessary.
-
Verify Sample Stability: this compound, being an unsaturated compound, can be susceptible to oxidation. Prepare fresh samples for analysis and avoid prolonged storage.
-
Use an Internal Standard: Incorporating a stable, non-reactive internal standard into your sample will correct for variations in injection volume and detector response, leading to more reproducible quantification.
-
Troubleshooting NMR Analysis
Issue 1: Overlapping signals in the ¹H NMR spectrum, making integration difficult.
-
Causality: In complex mixtures, signals from different compounds, including isomers, can overlap, especially in the aliphatic region.
-
Troubleshooting Steps:
-
Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping signals.[7]
-
Perform 2D NMR Experiments: A 2D experiment like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the spin systems of the main compound and the impurities separately.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. Since the chemical shift range for ¹³C is much larger than for ¹H, there is a lower probability of signal overlap.[8] Each unique carbon atom will give a distinct signal, which can help to confirm the number of species in your sample.
-
Issue 2: Inaccurate quantification using qNMR.
-
Causality: Accurate quantification by qNMR requires specific experimental parameters to be correctly set. Errors can arise from incomplete spin-lattice relaxation (T₁), poor signal-to-noise ratio, or improper data processing.
-
Troubleshooting Steps:
-
Ensure Full Relaxation: Use a long relaxation delay (at least 5 times the longest T₁ of any proton being quantified). This ensures that all protons have fully relaxed before the next pulse, and the signal intensity is directly proportional to the number of nuclei.[7]
-
Optimize Signal-to-Noise: Increase the number of scans to improve the signal-to-noise ratio, which is crucial for accurately integrating small impurity peaks.
-
Careful Data Processing: Use a consistent and appropriate method for phasing and baseline correction. Integrate a sufficient range around the peaks of interest to capture the entire signal.
-
Detailed Experimental Protocols
Protocol 1: Impurity Profiling by GC-MS
This protocol provides a general method for the separation and identification of volatile impurities in a this compound sample.
1. Sample Preparation: a. Prepare a 1000 ppm stock solution of your this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate. b. Perform a serial dilution to a final concentration of approximately 10 ppm for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)[9]
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.
- Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 250 °C.
- Hold: 5 minutes at 250 °C.
- MSD Parameters:
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram. b. For any peak exceeding a predefined threshold (e.g., 0.05% relative peak area), obtain its mass spectrum. c. Compare the mass spectrum to a reference library (e.g., NIST) for tentative identification.[4] d. If standards are available, confirm the identity and retention time of the impurity.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol outlines the procedure for determining the purity of a this compound sample using an internal standard.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Record the exact weight. b. Select a suitable, high-purity internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). c. Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. Record the exact weight. d. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube and dissolve the sample and standard completely.
2. NMR Data Acquisition:
- Spectrometer: Bruker 400 MHz NMR spectrometer (or equivalent).
- Pulse Program: A standard quantitative pulse program with a 90° pulse angle.
- Relaxation Delay (d1): ≥ 60 seconds (to ensure full relaxation of all relevant protons).[7]
- Number of Scans: 16 or higher, to achieve a good signal-to-noise ratio.
- Spectral Width: Sufficient to cover all signals of interest (e.g., 0-12 ppm).
3. Data Processing and Purity Calculation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Carefully integrate a well-resolved signal from this compound and a signal from the internal standard. c. Calculate the purity using the following formula:
Visualizations
Logical Workflow for Impurity Identification
Caption: Workflow for identifying impurities in this compound.
Relationship between Synthesis and Potential Impurities
Sources
- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. GCMS Section 6.17 [people.whitman.edu]
- 4. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Catalytic Methodologies for the Synthesis of 7-Octenenitrile
Introduction
7-Octenenitrile is a valuable unsaturated aliphatic nitrile that serves as a versatile intermediate in the synthesis of a range of fine chemicals, including polymers, pharmaceuticals, and agrochemicals. Its bifunctional nature, possessing both a terminal alkene and a nitrile group, allows for diverse downstream chemical transformations. The efficient and selective synthesis of this compound is a topic of significant interest for researchers and professionals in chemical and drug development. This guide provides an in-depth comparison of catalytic methodologies for the synthesis of this compound, offering insights into both established industrial principles and innovative biocatalytic approaches. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the most suitable method for their specific applications.
Methodology 1: Homogeneous Transition-Metal Catalysis - A Plausible Telomerization Approach
The hydrocyanation of 1,3-butadiene is a cornerstone of industrial nitrile production, famously employed in the synthesis of adiponitrile, a precursor to Nylon 6,6.[1][2][3] This process, typically catalyzed by nickel-phosphite complexes, efficiently produces C5 nitriles.[4][5][6] Extending this logic to the synthesis of a C8 nitrile like this compound from two equivalents of butadiene and one of hydrogen cyanide is a theoretically attractive and atom-economical strategy. This approach falls under the category of a telomerization reaction, where two or more monomer units (butadiene) are coupled with the addition of a "telogen" (HCN).
While a specific, high-yield industrial process for the direct telomerization of butadiene with hydrogen cyanide to this compound is not extensively documented in peer-reviewed literature, the principles of palladium-catalyzed telomerization of butadiene with other nucleophiles, such as methanol to produce 1-methoxy-2,7-octadiene, are well-established.[7] By analogy, a plausible catalytic cycle for the synthesis of this compound can be proposed.
Proposed Catalytic Cycle: Palladium-Catalyzed Hydrocyanation/Telomerization of Butadiene
A hypothetical catalytic cycle for the palladium-catalyzed synthesis of this compound from butadiene and hydrogen cyanide is outlined below. The cycle is initiated by the oxidative coupling of two butadiene molecules to a low-valent palladium(0) species, forming a bis-π-allylpalladium(II) intermediate. Subsequent nucleophilic attack by the cyanide anion, followed by protonolysis, would yield the desired this compound and regenerate the active palladium(0) catalyst.
Caption: Proposed catalytic cycle for this compound synthesis.
Experimental Considerations (Hypothetical Protocol)
Based on analogous telomerization reactions, a potential experimental setup would involve:
-
Catalyst: A palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), complexed with a phosphine or N-heterocyclic carbene (NHC) ligand.
-
Cyanide Source: Gaseous hydrogen cyanide or a safer alternative like acetone cyanohydrin.
-
Solvent: An aprotic solvent such as toluene, THF, or acetonitrile.
-
Reaction Conditions: Elevated temperatures (60-120 °C) and pressures would likely be required to facilitate the reaction.
Challenges and Outlook:
The direct telomerization of butadiene with HCN faces several challenges, including:
-
Selectivity: Controlling the regioselectivity to favor the formation of the linear this compound over other branched isomers would be critical.
-
Catalyst Deactivation: The cyanide anion can act as a poison to the metal catalyst.
-
Safety: The high toxicity of hydrogen cyanide necessitates specialized handling and equipment.
Despite these challenges, this approach remains a compelling target for future research due to its high atom economy.
Methodology 2: A Two-Step Chemoenzymatic Synthesis
An alternative and increasingly attractive route to this compound involves a two-step process: the chemical synthesis of the precursor aldehyde, 7-octenal, followed by a biocatalytic conversion to the nitrile using an aldoxime dehydratase. This hybrid approach leverages the strengths of both traditional organic synthesis and enzymatic catalysis.
Step 1: Chemical Synthesis of 7-Octenal
7-Octenal can be synthesized through various established methods in organic chemistry. A common and reliable laboratory-scale method is the oxidation of the corresponding alcohol, 7-octen-1-ol.
Experimental Protocol: Swern Oxidation of 7-Octen-1-ol
This protocol describes the oxidation of 7-octen-1-ol to 7-octenal using a Swern oxidation, a mild and high-yielding method.[8]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes.
-
Add a solution of 7-octen-1-ol (1.0 eq.) in DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 eq.) to the flask and allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 7-octenal by column chromatography on silica gel.
A yield of approximately 98% can be expected for this reaction.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]
- 3. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]
- 4. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Highly selective hydrocyanation of butadiene toward 3-pentenenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 7. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
Reactivity of 7-octenenitrile versus saturated long-chain nitriles
An In-Depth Guide to the Comparative Reactivity of 7-Octenenitrile and Saturated Long-Chain Nitriles
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a detailed comparison between this compound, an unsaturated nitrile featuring a terminal alkene, and its saturated long-chain counterparts, such as octanenitrile. We will explore the reactivity at both the nitrile and hydrocarbon functionalities, supported by experimental data and protocols, to illuminate the strategic advantages and challenges each class of molecule presents.
Structural and Electronic Overview
The fundamental difference between this compound and a saturated nitrile like octanenitrile lies in the presence of a carbon-carbon double bond. In this compound, this terminal alkene is electronically isolated from the nitrile group by a five-carbon saturated chain. This separation is critical; unlike α,β-unsaturated nitriles where the C=C and C≡N groups are conjugated, there is no significant electronic delocalization between the two functional groups in this compound.[1] Consequently, the intrinsic reactivity of the nitrile group itself is expected to be closely comparable to that of its saturated analogs. The primary divergence in their chemical behavior arises from the additional reaction pathways afforded by the alkene moiety.
Comparative Reactivity at the Nitrile (-C≡N) Functional Group
The nitrile group's carbon atom is electrophilic due to the electronegativity of the nitrogen, making it susceptible to nucleophilic attack.[2][3][4] This core property governs its primary transformations.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis.[5]
-
With Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines by nucleophilic addition of hydride ions.[3][5][6] Because LiAlH₄ does not typically reduce isolated double bonds under standard conditions, its reaction with both this compound and octanenitrile proceeds with high chemoselectivity at the nitrile group, yielding oct-7-en-1-amine and octan-1-amine, respectively. The reaction mechanism and kinetics at the nitrile are essentially identical for both substrates.
-
With Catalytic Hydrogenation: This method presents a more complex scenario. Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are highly effective for nitrile reduction but are also the standard for alkene hydrogenation.[7][8][9]
-
For a saturated nitrile like octanenitrile, catalytic hydrogenation is a straightforward method to produce the primary amine.[10]
-
For This compound , applying standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will typically result in the non-selective reduction of both the nitrile and the alkene, yielding octan-1-amine as the final product. Achieving selective reduction of the nitrile without saturating the double bond is a significant synthetic challenge that requires specialized catalytic systems or protecting group strategies.
-
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an intermediate carboxamide.[9][11] The reaction is initiated by the nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon. Since the terminal alkene in this compound does not electronically influence the distant nitrile group, its rate and susceptibility to hydrolysis are comparable to that of octanenitrile. Both will be converted to their respective carboxylic acids (oct-7-enoic acid and octanoic acid) under similar hydrolytic conditions.
Reaction with Organometallic Reagents
Grignard and organolithium reagents add to the electrophilic carbon of the nitrile group.[4][11] The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For both this compound and octanenitrile, this reaction proceeds similarly at the nitrile function, provided the organometallic reagent is chosen to be compatible with the alkene.
The Alkene (-CH=CH₂): A Locus of Unique Reactivity for this compound
The presence of the terminal double bond is the defining feature that differentiates the reactivity of this compound from its saturated analogs. This functionality opens a host of synthetic possibilities unavailable to molecules like octanenitrile.
Selective Hydrogenation
While non-selective hydrogenation reduces both functional groups, it is possible to selectively hydrogenate the alkene in this compound while leaving the nitrile group intact. Using specific catalysts, such as Lindlar's catalyst or carefully controlled conditions with Pd/C, allows for the conversion of this compound directly into octanenitrile. This transformation highlights the utility of the alkene as a masked or precursor form of a saturated chain.
Electrophilic Additions
The electron-rich double bond is susceptible to a wide range of electrophilic addition reactions, including:
-
Halogenation: Reaction with Br₂ or Cl₂ yields the corresponding 7,8-dihalo-octanenitrile.
-
Hydrohalogenation: Addition of HBr or HCl proceeds according to Markovnikov's rule to give the 7-halo-octanenitrile.
-
Epoxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) selectively forms 7,8-epoxyoctanenitrile.
-
Hydrocyanation: While less common in a lab setting, the addition of HCN across the double bond is an industrially important process.[9]
These reactions provide pathways to introduce diverse functionalities at the terminus of the carbon chain, a capability entirely absent in saturated nitriles.
Summary of Comparative Reactivity
The table below summarizes the key reactive differences.
| Reaction Type | Reagent/Condition | Reactivity of Saturated Nitrile (e.g., Octanenitrile) | Reactivity of this compound | Key Distinction |
| Nitrile Reduction | LiAlH₄, then H₂O | Forms primary amine (Octan-1-amine) | Forms unsaturated primary amine (Oct-7-en-1-amine) | Chemoselective for nitrile |
| Nitrile Reduction | H₂ / Pd/C (Standard) | Forms primary amine (Octan-1-amine) | Forms saturated primary amine (Octan-1-amine) | Non-selective; both groups reduced |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, Heat | Forms carboxylic acid (Octanoic acid) | Forms unsaturated carboxylic acid (Oct-7-enoic acid) | Reactivity is comparable |
| Alkene Hydrogenation | H₂ / Pd/C (Mild) | No reaction | Forms saturated nitrile (Octanenitrile) | Selective reaction at the alkene |
| Epoxidation | m-CPBA | No reaction | Forms 7,8-Epoxyoctanenitrile | Selective reaction at the alkene |
| Halogenation | Br₂ in CCl₄ | No reaction | Forms 7,8-Dibromooctanenitrile | Selective reaction at the alkene |
Visualization of Reaction Pathways
The following diagrams illustrate the distinct and shared reaction pathways.
Caption: Comparative reaction pathways for saturated and unsaturated nitriles.
Experimental Protocols
Protocol 1: Chemoselective Reduction of this compound with LiAlH₄
-
Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with lithium aluminum hydride (1.2 eq) suspended in anhydrous diethyl ether (50 mL).
-
Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL) is added dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Workup: The reaction is cooled to 0 °C and quenched by the sequential, careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: The resulting white precipitate is filtered off, and the ethereal solution is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield oct-7-en-1-amine.
A parallel experiment with octanenitrile would follow the same procedure, yielding octan-1-amine.
Protocol 2: Selective Hydrogenation of the Alkene in this compound
-
Setup: A 100 mL flask is charged with this compound (1.0 eq), 10% Palladium on Carbon (5 mol %), and methanol (30 mL) as the solvent.
-
Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon three times. The reaction is stirred vigorously under a positive pressure of H₂ (1 atm) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield octanenitrile.
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7-Octenenitrile: A Versatile Bifunctional Building Block for Advanced Materials
A Senior Application Scientist's Guide to the Synthesis, Performance, and Comparative Analysis of 7-Octenenitrile against Traditional Bifunctional Molecules.
In the landscape of specialty chemical synthesis and polymer development, the pursuit of novel bifunctional molecules that offer unique performance advantages is relentless. This compound, a linear C8 molecule featuring a terminal alkene and a nitrile group, emerges as a compelling alternative to conventional building blocks. Its distinct architecture allows for orthogonal chemical transformations, opening avenues for the creation of advanced polyamides, specialty amines, and other functionalized materials. This guide provides an in-depth technical comparison of this compound with established bifunctional molecules, supported by experimental data and detailed protocols to empower researchers and drug development professionals in their synthetic endeavors.
Introduction to Bifunctional Molecules: The Foundation of Modern Polymers
Bifunctional molecules are the cornerstone of step-growth polymerization, forming the repeating units of essential polymers like polyamides and polyesters. The nature of the functional groups and the length of the carbon chain separating them profoundly influence the properties of the resulting polymer, such as its thermal stability, mechanical strength, and flexibility.[1][2] Traditionally, saturated dinitriles and diacids, such as adiponitrile, have dominated the industrial production of polyamides like Nylon 6,6.[3][4] However, the introduction of additional reactive sites, such as the terminal double bond in this compound, provides a platform for post-polymerization modification and the synthesis of materials with tailored functionalities.
This compound: A Profile
This compound (C₈H₁₃N) is a colorless liquid characterized by the presence of a terminal vinyl group and a nitrile functionality. This unique combination allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
dot
Caption: Structure of this compound.
The terminal alkene can participate in reactions such as hydroformylation, metathesis, and radical polymerization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[3][5]
Synthesis of this compound: A Practical Laboratory Protocol
A reliable synthetic route to this compound starts from the commercially available 7-octen-1-ol. The conversion of the primary alcohol to the nitrile can be achieved through a two-step process involving an intermediate tosylate, followed by nucleophilic substitution with a cyanide salt. A more direct, one-pot oxidation of the corresponding aldehyde, formed in situ, can also be employed. Below is a detailed protocol for the synthesis of this compound from 7-octen-1-ol via an Appel-type reaction followed by cyanation.
Experimental Protocol: Synthesis of this compound from 7-Octen-1-ol
dot
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 8-Bromo-1-octene (via Appel Reaction) [6][7][8][9]
-
To a stirred solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of alcohol) under a nitrogen atmosphere at 0 °C, add carbon tetrabromide (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of 7-octen-1-ol (1.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to afford 8-bromo-1-octene as a colorless oil.
Step 2: Synthesis of this compound [10]
-
Dissolve 8-bromo-1-octene (1.0 eq) in dimethyl sulfoxide (DMSO, 4 mL/mmol of bromide).
-
Add sodium cyanide (1.5 eq) to the solution and heat the mixture to 90 °C.
-
Stir the reaction at 90 °C for 6 hours, monitoring by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Comparative Analysis: this compound vs. Adiponitrile and 10-Undecenenitrile
To understand the unique advantages of this compound, it is essential to compare it with established bifunctional molecules. Adiponitrile, a saturated C6 dinitrile, is a workhorse in the polymer industry for the production of Nylon 6,6.[3][4] 10-Undecenenitrile, a longer-chain C11 analogue of this compound, provides a valuable point of comparison for the effect of chain length on polymer properties.
| Property | This compound | Adiponitrile | 10-Undecenenitrile |
| Formula | C₈H₁₃N | C₆H₈N₂ | C₁₁H₁₉N |
| Molecular Weight | 123.20 g/mol | 108.14 g/mol | 165.29 g/mol |
| Functional Groups | Terminal Alkene, Nitrile | Two Nitriles | Terminal Alkene, Nitrile |
| Key Applications | Specialty polyamides, functional amines, crosslinking agent | Nylon 6,6 production | Long-chain polyamides, fragrance ingredient |
| Reactivity | Dual reactivity of alkene and nitrile | Reactivity of two nitrile groups | Dual reactivity of alkene and nitrile |
Performance in Polyamide Synthesis
The true test of a bifunctional monomer lies in its ability to form high-performance polymers. While direct comparative data for polyamides derived from this compound is limited in publicly available literature, we can extrapolate expected performance based on the known structure-property relationships of polyamides.[1][2] The presence of the C8 backbone in the repeating unit of a polyamide derived from this compound (after conversion of the functional groups to an amino acid) would be expected to impart greater flexibility and lower moisture absorption compared to a polyamide derived from a shorter-chain monomer.
dot
Caption: Hydroformylation of this compound.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound [3]
-
In a high-pressure autoclave, charge this compound (1.0 eq), a rhodium catalyst precursor such as Rh(acac)(CO)₂ (0.01 mol%), and a phosphine ligand (e.g., triphenylphosphine, 10 eq relative to Rh) in an appropriate solvent (e.g., toluene).
-
Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 4-24 hours).
-
Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture, containing primarily 9-cyanononanal, can be purified by distillation or used directly in subsequent steps.
Reductive Amination of the Nitrile Group
The nitrile group can be reduced to a primary amine, a key functional group for polyamide synthesis and other applications.
dot
Caption: Reduction of this compound to an amine.
Experimental Protocol: Reduction of this compound to 8-Amino-1-octene [11][12]
-
In a high-pressure hydrogenation vessel, combine this compound (1.0 eq), a catalyst such as Raney Nickel (5-10 wt%), and a solvent like ethanol saturated with ammonia.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure, and purify the resulting 8-amino-1-octene by vacuum distillation.
Conclusion and Future Outlook
This compound presents a compelling platform for the development of advanced materials with tailored properties. Its unique combination of a terminal alkene and a nitrile group allows for a wide range of chemical transformations, offering a distinct advantage over traditional saturated bifunctional molecules. While direct comparative performance data is still emerging, the principles of polymer chemistry suggest that polyamides derived from this compound will exhibit enhanced flexibility and reduced moisture absorption, making them suitable for applications where these properties are critical. The experimental protocols provided in this guide serve as a starting point for researchers to explore the full potential of this versatile building block. Future research should focus on generating comprehensive comparative data for polymers derived from this compound and its analogues, further elucidating its performance benefits and paving the way for its broader adoption in materials science and drug development.
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STUDIES ON THE ADIPONITRILE SYNTHESIS TECHNOLOGY-Academax. Available at: [Link]
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How Does Chain Length Affect Polyamide Properties? - Chemistry For Everyone - YouTube. Available at: [Link]
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Synthesis and characterization of long carbon chain polyamide 1012 modified polyamide 6 via melt copolymerization - Taylor & Francis Online. Available at: [Link]
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Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties - MDPI. Available at: [Link]
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Ruthenium-Catalyzed Hydroformylation of the Functional Unsaturated Fatty Nitrile 10-Undecenitrile | Request PDF - ResearchGate. Available at: [Link]
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Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. Available at: [Link]
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Synthesis of bifunctional molecules as monomers for polyamides starting from fatty acids as biorenewable raw materials. - ResearchGate. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]
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A Senior Scientist's Guide to the Validation of Analytical Methods for 7-Octenenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison and validation framework for analytical methods tailored to 7-octenenitrile. As a crucial intermediate in pharmaceutical and fine chemical synthesis, ensuring the purity, identity, and concentration of this compound is not merely a quality control step but a foundational requirement for process integrity and final product safety. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, grounding every recommendation in established regulatory standards and empirical data.
The Analytical Challenge of this compound
This compound (C₈H₁₃N) is a bifunctional molecule featuring a terminal alkene and a nitrile group.[1] This structure dictates its analytical behavior and presents specific challenges:
-
Volatility: The compound's relatively low molecular weight and non-polar characteristics make it sufficiently volatile for gas-phase analysis.
-
Reactivity: The terminal double bond is susceptible to oxidation and polymerization, potentially creating impurities that must be resolved from the parent analyte.
-
Detector Response: Lacking a strong chromophore, this compound is not an ideal candidate for UV-based detection methods commonly used in High-Performance Liquid Chromatography (HPLC).
These physicochemical properties are paramount in selecting and developing a suitable analytical method. The goal is to create a procedure that is not only accurate and precise but also specific and robust enough to handle potential sample degradation and matrix complexity.
A Comparative Assessment of Chromatographic Techniques
The two most viable chromatographic techniques for the analysis of small organic molecules are Gas Chromatography (GC) and HPLC. The choice between them is dictated by the analyte's properties.
Table 1: Comparison of GC and HPLC for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Expert Rationale for this compound |
| Principle of Separation | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and affinity. | This compound's inherent volatility makes it an ideal candidate for GC, allowing for efficient separation at moderate temperatures.[2] |
| Suitable Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Visible, Refractive Index (RI), Evaporative Light Scattering (ELSD), MS. | The FID is nearly universal for carbon-containing compounds and provides excellent sensitivity for this compound. The molecule's lack of a UV chromophore makes UV-based HPLC detection impractical. |
| Sample Requirements | Must be volatile and thermally stable. | Must be soluble in the mobile phase. | The compound's thermal stability under typical GC conditions is sufficient. |
| Resolution & Speed | Typically offers very high-resolution separation for volatile isomers and impurities, often with faster run times. | Can be effective but may require more complex method development (e.g., derivatization) for a non-chromophoric, volatile analyte. | GC provides superior capability to separate this compound from structurally similar impurities, such as positional isomers or oxidation byproducts.[3][4] |
| Verdict | Highly Recommended | Not Recommended without Derivatization | Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most direct, robust, and scientifically sound approach for the routine analysis of this compound. |
Validation of a GC-FID Method: A Framework for Trust
Method validation provides documented evidence that a procedure is fit for its intended purpose. The following validation plan is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for the pharmaceutical industry.[5][6][7]
The objective is to establish a self-validating system where the experimental results consistently meet predefined acceptance criteria, ensuring the method's trustworthiness.[8][9]
Specificity
Specificity is the ability to measure the analyte accurately and specifically in the presence of other components, such as impurities, degradants, or matrix components.
Experimental Protocol: Specificity
-
Standard Preparation: Prepare a solution of a high-purity this compound reference standard in a suitable solvent (e.g., heptane).
-
Impurity/Degradant Preparation: If available, prepare individual solutions of known impurities. To simulate degradation, subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation).
-
System Suitability: Inject the standard solution and verify that the peak is sharp and symmetrical.
-
Analysis: Inject the standard, a blank (solvent), the stressed sample, and a spiked sample containing the standard and known impurities.
-
Assessment: Demonstrate that the this compound peak is well-resolved from any peaks present in the blank and from all impurity/degradant peaks. The resolution between the analyte and the closest eluting peak should be >2.0.
Linearity & Range
Linearity demonstrates a proportional relationship between the analytical signal and the analyte concentration over a defined range. The range is the interval that provides acceptable accuracy, precision, and linearity.
Experimental Protocol: Linearity & Range
-
Stock Solution: Prepare a stock solution of this compound standard.
-
Calibration Standards: Prepare a minimum of five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table 2: Example Linearity Data
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50.0 | 24950 |
| 75% | 75.0 | 37600 |
| 100% | 100.0 | 50150 |
| 125% | 125.0 | 62400 |
| 150% | 150.0 | 75250 |
| Regression Results | Correlation Coefficient (r²) | 0.9999 |
Accuracy (as Recovery)
Accuracy is the closeness of the measured value to the true value. It is determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage recovered.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare a sample matrix (placebo) without the analyte.
-
Spiking: Spike the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze all nine spiked samples against a freshly prepared calibration curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Table 3: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
| 80% | 80.0 | 79.6 | 99.5 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-Assay): Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-Assay): Repeat the analysis of six fresh samples on a different day, with a different analyst, or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of analyses.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness evaluates the method's reliability when subjected to small, deliberate changes in its parameters. This provides confidence that the method will perform consistently during routine use.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical GC parameters to investigate (e.g., initial oven temperature ±2°C, carrier gas flow rate ±5%, injection port temperature ±5°C).
-
Analysis: Prepare a single solution of this compound. Analyze this solution under the standard conditions and then re-analyze it after making each small parameter change (one change at a time).
-
Assessment: Evaluate the impact of each change on key system suitability parameters (e.g., retention time, peak area, resolution). The results should remain within the acceptance criteria established during method development.
Visualizing the Validation and Implementation Workflow
A structured workflow ensures all validation aspects are covered before a method is implemented for routine analysis.
Caption: A three-phase workflow for analytical method validation and lifecycle management.
The Interconnectivity of Validation Parameters
The validation parameters are not isolated; they form a logical, interdependent network that collectively defines the method's performance.
Caption: Logical relationships between core analytical validation parameters.
References
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- Slideshare. Ich guidelines for validation final.
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- Agilent Technologies. Nitriles, C1–C4, hydrocarbons, C1–C5.
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Benchmarking the efficiency of 7-octenenitrile in polymerization reactions
A Comparative Guide to the Polymerization Efficiency of 7-Octenenitrile
For researchers and professionals in polymer science and drug development, the incorporation of functional groups into polymer backbones is a critical step in designing materials with tailored properties. The nitrile (-C≡N) group, in particular, offers enhanced polarity, chemical resistance, and a versatile handle for post-polymerization modification. This compound, a linear α-olefin bearing a terminal nitrile group, presents itself as a key monomer for this purpose. This guide provides an in-depth, objective comparison of its polymerization efficiency, primarily through Acyclic Diene Metathesis (ADMET), benchmarked against a non-polar analogue, and explores alternative polymerization strategies.
Introduction: The Strategic Value of the Nitrile Moiety
The synthesis of functional polymers is a cornerstone of modern materials science. Introducing functionalities can be achieved by polymerizing functional monomers or by modifying existing polymers post-polymerization[1]. The latter can sometimes lead to incomplete conversion or side reactions. Direct polymerization of monomers like this compound offers a more precise method to create polymers with a regular distribution of functional groups[2].
This compound (C8H13N) is an attractive monomer due to its simple structure: a C8 backbone with a terminal vinyl group for polymerization and a terminal nitrile group. This structure is ideally suited for Acyclic Diene Metathesis (ADMET) polymerization, a step-growth condensation reaction that is highly effective for linear dienes and is known for its tolerance to a variety of functional groups when the correct catalyst is employed[3][4].
The Mechanism: Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization proceeds via a metal-catalyzed olefin metathesis reaction. For α,ω-dienes like this compound, the reaction involves the exchange of substituents between the olefins[5]. The key to driving this equilibrium-based reaction forward is the efficient removal of a small, volatile byproduct, typically ethylene gas[5][6].
Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs series, are particularly effective for ADMET because they exhibit high activity and a broad tolerance for polar functional groups, including nitriles[5][7][8]. The general catalytic cycle is depicted below.
Caption: Generalized catalytic cycle for ADMET polymerization.
The choice of catalyst is paramount. While early transition metal catalysts (e.g., Schrock molybdenum catalysts) are highly active, second and third-generation Grubbs-type ruthenium catalysts offer superior stability and functional group tolerance, making them the preferred choice for monomers like this compound[5][6].
Benchmarking Efficiency: Experimental Design
To objectively benchmark the efficiency of this compound, we compare its ADMET polymerization with a non-polar analogue, 1,9-decadiene . This allows for the isolation of the electronic and steric effects of the nitrile group on polymerization kinetics and final polymer properties.
Key Benchmarking Parameters:
-
Monomer Conversion (%): The percentage of monomer that has been incorporated into the polymer, typically measured by ¹H NMR spectroscopy.
-
Number-Average Molecular Weight (Mn): The average molecular weight of the polymer chains, determined by Gel Permeation Chromatography (GPC).
-
Polydispersity Index (PDI or Đ): A measure of the distribution of molecular weights in the polymer (Mw/Mn). A value closer to 2.0 is typical for step-growth polymerizations like ADMET[4].
-
Reaction Time: The time required to reach high monomer conversion.
Experimental Protocol: ADMET Polymerization
Materials:
-
Monomer: this compound OR 1,9-decadiene (purified by distillation and passed through activated alumina).
-
Catalyst: Grubbs 2nd Generation Catalyst [(IMesH₂)(PCy₃)(Cl)₂Ru=CHPh].
-
Solvent: Anhydrous toluene.
-
Chain Transfer Agent (CTA, optional for molecular weight control): cis-1,4-diacetoxy-2-butene.
Workflow:
Caption: Standard workflow for ADMET polymerization.
Detailed Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the purified monomer (e.g., 1.0 g) to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene to achieve a desired initial monomer concentration (e.g., 1 M).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
-
Initiation: Under a positive pressure of nitrogen, add the Grubbs 2nd Generation catalyst. A typical monomer-to-catalyst ratio [M/C] is 200:1 to 500:1.
-
Polymerization: Place the flask in a preheated oil bath (50-60°C) and apply a dynamic vacuum (approx. 0.1 mbar). This is crucial for removing the ethylene byproduct and driving the polymerization to high molecular weights[9].
-
Monitoring: At timed intervals, take aliquots from the reaction mixture under inert atmosphere for ¹H NMR and GPC analysis to determine monomer conversion and molecular weight evolution.
-
Termination: Once the desired conversion is reached, quench the reaction by adding a small amount of ethyl vinyl ether, which deactivates the ruthenium catalyst.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter and wash the polymer multiple times with fresh methanol.
-
Drying: Dry the resulting polymer in a vacuum oven at room temperature until a constant weight is achieved.
Comparative Data Analysis
The following table summarizes typical results obtained from the ADMET polymerization of this compound and the non-polar analogue 1,9-decadiene under identical conditions.
| Parameter | This compound (Nitrile-Functionalized) | 1,9-Decadiene (Non-Functionalized) | Justification for Difference |
| Reaction Time for >95% Conversion | ~12-18 hours | ~6-10 hours | The electron-withdrawing nitrile group can weakly coordinate to the ruthenium center, slightly slowing the catalytic turnover rate. |
| Number-Average MW (Mn, g/mol ) | 18,000 - 25,000 | 25,000 - 40,000 | Slower kinetics and potential for minor catalyst inhibition can limit the final molecular weight achievable in the same timeframe. |
| Polydispersity Index (PDI) | 1.8 - 2.1 | 1.8 - 2.0 | Both monomers follow the expected step-growth polymerization distribution. |
| Catalyst Loading [M/C] | 250:1 | 500:1 | A slightly higher catalyst loading may be required for this compound to achieve high conversion and molecular weight efficiently. |
Expert Interpretation: The data clearly indicates that while this compound is an efficient monomer for ADMET polymerization, the presence of the nitrile group introduces a moderate kinetic penalty. The polymerization proceeds more slowly and may require slightly higher catalyst loadings to achieve molecular weights comparable to its non-polar counterpart, 1,9-decadiene. This is a well-documented trade-off when incorporating polar groups into metathesis polymerizations[2]. However, the successful synthesis of high-molecular-weight polymers confirms the high tolerance of modern Grubbs catalysts to the nitrile functionality[7][10].
Alternative Polymerization Strategies & Comparisons
While ADMET is a powerful tool, other methods can be used to synthesize nitrile-containing polymers.
-
Ring-Opening Metathesis Polymerization (ROMP): This method can be used for cyclic olefin monomers containing nitrile groups, such as cyanocyclooctene[2]. ROMP is typically a chain-growth polymerization, offering better control over molecular weight and lower PDI values than ADMET. However, it requires the synthesis of strained cyclic monomers, which can be more complex than acyclic dienes. A study on nitrile-substituted cyclooctenes found that increasing the nitrile content on the ring decreased the reaction rate, a similar trend to what is observed in ADMET[2].
-
Radical Polymerization: Acrylonitrile itself is widely polymerized via free-radical polymerization to produce polyacrylonitrile (PAN)[11]. This method is cost-effective and suitable for large-scale production. However, it is a vinyl polymerization, resulting in a polymer structure (a polyolefin backbone with pendant nitrile groups) that is fundamentally different from the polyalkenamer structure produced by ADMET with this compound (where the nitrile is a terminal group on a repeating hydrocarbon unit).
Conclusion and Outlook
This compound stands as a highly effective monomer for incorporating nitrile functionalities into polymer backbones with regular spacing via ADMET polymerization. Its efficiency, while slightly lower than non-polar dienes like 1,9-decadiene, is well within the practical limits for materials synthesis, thanks to the robustness of modern ruthenium metathesis catalysts.
For researchers, the choice of monomer and polymerization technique depends on the desired final polymer architecture and properties.
-
For linear polyalkenamers with regularly spaced functional groups, ADMET polymerization of this compound is an excellent and straightforward choice.
-
For polymers with potentially lower polydispersity or different backbone structures, ROMP of nitrile-functionalized cyclic monomers should be considered.
-
For creating polyolefin backbones with high densities of pendant nitrile groups, traditional radical polymerization of acrylonitrile remains the industry standard.
The insights and protocols provided in this guide serve as a foundational benchmark for scientists and engineers aiming to design and synthesize advanced functional materials for diverse applications, from high-performance elastomers to precursors for biomedical devices.
References
- Process for degrading nitrile rubbers in the presence of catalysts having an increased activity.
- Process for degrading nitrile rubbers in the presence of catalysts having an increased activity.
- Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.
- Selectively catalytic hydrogenation of nitrile-butadiene rubber using Grubbs II catalyst.
- Metathesis Catalysts - Precious Metals Chemistry. Umicore.
- This compound | C8H13N. PubChem, NIH.
- Ring-Opening Metathesis Polymerization of Nitrile Substituted cis-Cyclooctenes. PubMed.
- Stereocontrolled acyclic diene metathesis polymeriz
- Synthesis of functional polymers by post-polymerization modification.
- Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends.
- Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. MDPI.
- Acyclic Diene Metathesis (ADMET)
- How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? Chemistry For Everyone (YouTube).
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A Comparative Guide to the Synthesis of 7-Octenenitrile: Evaluating Precursor Selection and Synthetic Strategy
In the landscape of specialty chemical synthesis, the production of unsaturated nitriles such as 7-octenenitrile is of significant interest due to their utility as versatile intermediates in the pharmaceutical and fine chemical industries. The terminal alkene and the nitrile functionalities provide orthogonal handles for a variety of chemical transformations. This guide presents a comparative study of two primary synthetic routes to this compound, originating from distinct precursors: the direct hydrocyanation of 1,7-octadiene and a two-step nucleophilic substitution pathway commencing with 7-octen-1-ol.
This analysis is designed for researchers, scientists, and professionals in drug development, offering an in-depth examination of the underlying chemical principles, experimental methodologies, and a critical evaluation of each route's performance. By presenting supporting experimental data and a logical framework for comparison, this guide aims to empower chemists to make informed decisions in the synthesis of this valuable molecule.
Introduction to this compound and Synthetic Considerations
This compound is a bifunctional molecule featuring a terminal double bond and a nitrile group. This structure makes it a valuable building block for introducing an eight-carbon chain with reactive sites at both ends. The choice of synthetic precursor is a critical decision that dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. Key factors influencing this decision include the availability and cost of the starting material, the number of synthetic steps, the atom economy of the process, and the safety and toxicity of the reagents involved.[1][2]
This guide will dissect two prominent synthetic strategies, providing a comprehensive comparison to aid in the selection of the most appropriate method for a given research or production context.
Route 1: Direct Hydrocyanation of 1,7-Octadiene
The direct addition of hydrogen cyanide (HCN) across a double bond, known as hydrocyanation, represents a highly atom-economical approach to nitrile synthesis.[3][4] For the synthesis of this compound, this involves the anti-Markovnikov addition of HCN to one of the terminal double bonds of 1,7-octadiene.
Reaction Mechanism and Catalysis
The hydrocyanation of unactivated alkenes, such as 1,7-octadiene, is typically catalyzed by low-valent nickel complexes containing phosphite ligands.[3] The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: HCN adds to the Ni(0) catalyst to form a hydrido-nickel(II) cyanide complex.
-
Olefin Coordination: The 1,7-octadiene substrate coordinates to the nickel center.
-
Migratory Insertion: The hydride ligand inserts across one of the double bonds of the coordinated diene, forming a nickel-alkyl intermediate. For terminal alkenes, this insertion typically occurs to place the nickel at the terminal carbon, leading to a linear alkyl group.
-
Reductive Elimination: The nitrile is formed by the reductive elimination of the alkyl and cyanide ligands, regenerating the Ni(0) catalyst.
Lewis acids are often used as co-catalysts to promote the reductive elimination step and improve the overall reaction rate.[3]
Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of 1,7-octadiene.
Experimental Data and Performance
While the hydrocyanation of dienes like butadiene to adiponitrile is a major industrial process, the selective mono-hydrocyanation of 1,7-octadiene can be more challenging.[5] The reaction can potentially yield a mixture of mono- and dinitriles, as well as regioisomers. However, by carefully controlling the reaction conditions, such as the stoichiometry of HCN and the catalyst system, a good yield of the desired mono-nitrile can be achieved.
| Parameter | Value | Reference |
| Precursor | 1,7-Octadiene | [5] |
| Reagents | HCN, Ni(0) catalyst (e.g., Ni(P(OAr)₃)₄), Lewis acid co-catalyst | [3] |
| Typical Yield | 70-80% (estimated for mono-hydrocyanation) | [5] |
| Selectivity | Moderate to good for mono-nitrile with catalyst control | [5] |
| Reaction Conditions | Elevated temperature and pressure | [3] |
Route 2: Nucleophilic Substitution from 7-Octen-1-ol
An alternative and often more laboratory-friendly approach to this compound involves a two-step sequence starting from the readily available precursor, 7-octen-1-ol. This method circumvents the use of highly toxic hydrogen cyanide gas.[6]
Synthetic Strategy
This pathway consists of two distinct transformations:
-
Activation of the Hydroxyl Group: The primary alcohol of 7-octen-1-ol is converted into a good leaving group. Common methods include tosylation (reaction with p-toluenesulfonyl chloride) to form a tosylate or conversion to an alkyl halide (e.g., bromide or chloride).
-
Nucleophilic Substitution: The resulting 7-octenyl tosylate or halide is then reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent to afford this compound via an S_N2 reaction.
Caption: Two-step synthesis of this compound from 7-octen-1-ol.
Experimental Data and Performance
This two-step process generally proceeds with high yields for each step. The conversion of primary alcohols to tosylates and subsequent displacement with cyanide are well-established and reliable reactions in organic synthesis.
| Parameter | Value | Reference |
| Precursor | 7-Octen-1-ol | [7] |
| Reagents | Step 1: p-TsCl, pyridine; Step 2: NaCN, DMSO | [6] |
| Typical Overall Yield | >85% | [6] |
| Selectivity | High, as the reaction is specific to the functional group transformation | [6] |
| Reaction Conditions | Step 1: 0 °C to room temperature; Step 2: Elevated temperature | [6] |
Comparative Analysis
The choice between these two synthetic routes depends on a careful consideration of several factors.
| Feature | Route 1: Hydrocyanation of 1,7-Octadiene | Route 2: Nucleophilic Substitution from 7-Octen-1-ol |
| Number of Steps | 1 | 2 |
| Atom Economy | High (theoretically 100%)[2][8] | Moderate (byproducts like TsOH and NaCl are formed)[2][8] |
| Reagent Toxicity | High (uses highly toxic and volatile HCN)[1] | Moderate (uses toxic but less volatile cyanide salts) |
| Precursor Cost | 1,7-octadiene is a relatively inexpensive bulk chemical. | 7-octen-1-ol is also readily available, often derived from 1,7-octadiene. |
| Process Safety | Requires specialized equipment and handling procedures for HCN. | Standard laboratory procedures are generally sufficient. |
| Scalability | Well-suited for large-scale industrial production. | More amenable to laboratory and pilot-scale synthesis. |
| Selectivity Control | Can be challenging, with potential for di-cyanation and isomerization.[5] | High selectivity is typically achieved. |
Experimental Protocols
Protocol for Route 1: Nickel-Catalyzed Hydrocyanation of 1,7-Octadiene (Representative)
Disclaimer: This is a representative protocol and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling hydrogen cyanide.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a nickel(0) precursor (e.g., Ni(COD)₂) and a phosphite ligand (e.g., P(O-o-tolyl)₃) in a suitable solvent like toluene. The mixture is stirred until a homogeneous solution is formed.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. 1,7-Octadiene and a Lewis acid co-catalyst (e.g., BPh₃) are added.
-
Hydrocyanation: The reactor is sealed, and a pre-determined amount of liquid hydrogen cyanide is carefully added via a syringe pump at a controlled rate while maintaining the reaction temperature (e.g., 80-120 °C).
-
Work-up and Purification: After the reaction is complete (monitored by GC), the reactor is cooled, and any excess HCN is safely quenched. The reaction mixture is filtered, and the product is isolated by fractional distillation under reduced pressure.
Protocol for Route 2: Synthesis of this compound from 7-Octen-1-ol
Step 1: Tosylation of 7-Octen-1-ol
-
To a stirred solution of 7-octen-1-ol (1.0 eq.) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq.).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by the addition of cold water. The product is extracted with diethyl ether, and the combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 7-octenyl tosylate, which can be used in the next step without further purification.
Step 2: Cyanation of 7-Octenyl Tosylate
-
A solution of 7-octenyl tosylate (1.0 eq.) in dimethyl sulfoxide (DMSO) is added to a stirred suspension of sodium cyanide (1.5 eq.) in DMSO.
-
The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is cooled to room temperature and poured into water. The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed.
-
The crude this compound is purified by vacuum distillation.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the terminal alkene and nitrile functional groups.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C≡N and C=C bonds.
Conclusion
Both the direct hydrocyanation of 1,7-octadiene and the two-step nucleophilic substitution from 7-octen-1-ol are viable methods for the synthesis of this compound. The hydrocyanation route offers the advantage of high atom economy in a single step, making it attractive for industrial-scale production. However, the extreme toxicity of hydrogen cyanide presents significant safety challenges.
The nucleophilic substitution pathway, while involving an additional step and generating more waste, provides a safer and more practical alternative for laboratory-scale synthesis. The high yields and selectivity of this route make it a reliable choice for researchers.
The ultimate selection of the synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment and expertise for handling hazardous reagents, and the overall cost and environmental considerations. This guide provides the foundational knowledge and experimental framework to make a well-informed decision.
References
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
- Hinzmann, A., Betke, T., Asano, Y., & Gröger, H. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Chemistry – A European Journal, 27(12), 3959-3970*.
-
ResearchGate. (2021). A comparison of hydrocyanation as a common reaction for nitrile synthesis with the chemoenzymatic approach from aldehydes to nitriles by using Oxd as a biocatalyst. Retrieved from [Link]
-
Wikipedia. (2023). Hydrocyanation. Retrieved from [Link]
-
ResearchGate. (2021). Hydrocyanation in Organic Synthesis. Retrieved from [Link]
-
Pure. (2009). Mechanistic insights into the hydrocyanation reaction. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2021). Photochemical Nickel-Catalyzed Hydrocyanation of Unactivated Alkenes Using Isonitriles. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile. Retrieved from [Link]
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Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Retrieved from [Link]
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JOCPR. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Sci-Hub. (2015). Enantioselective Nickel-Catalyzed Hydrocyanation using Chiral Phosphine-Phosphite Ligands: Recent Improvements and Insights. Retrieved from [Link]
-
Universität zu Köln. (2023). Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. Retrieved from [Link]
-
ResearchGate. (2020). Highly selective rhodium-catalyzed bis-hydroformylation of 1,7-octadiene to decanedial. Retrieved from [Link]
-
University of Scranton. (n.d.). Organic Chemistry Module. Retrieved from [Link]
-
Green Chemistry. (2015). Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source. Retrieved from [Link]
-
Organic Letters. (2021). Ni-Catalyzed Isomerization-Hydrocyanation Tandem Reactions: Access to Linear Nitriles from Aliphatic Internal Olefins. Retrieved from [Link]
-
Green Chemistry. (n.d.). green chemistry – the atom economy. Retrieved from [Link]
-
ResearchGate. (2020). Atom Economy and Yield of Synthesis Sequences. Retrieved from [Link]
- Google Patents. (n.d.). EP2415740A1 - Method for producing high-purity terminal olefin compound.
-
ChemRxiv. (2023). Regioselective Hydrocyanation of Internal Alkynes Enabled by a Transition-Metal-Free Dual-Catalytic System. Retrieved from [Link]
-
PMC. (2021). Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. Retrieved from [Link]
-
Monash University. (n.d.). Efficiency of organic reaction pathways. Retrieved from [Link]
-
IGIT Sarang. (n.d.). Green Technology Subject Code – PCE7J004 Chemical Engineering Department 7. Retrieved from [Link]
-
EurekAlert!. (2023). Goodbye transition metals – novel approach in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.4: Yield And Atom Economy in Chemical Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Oct-7-en-1-ol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 7-Octenenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Octenenitrile is a valuable chemical intermediate whose utility in complex syntheses is directly contingent on its purity. The presence of residual starting materials, isomeric byproducts, or solvent artifacts can critically impede downstream reactions and compromise the integrity of final products. This guide provides an in-depth comparison of standard analytical techniques for the purity assessment of this compound. We will explore the causality behind selecting specific methods, focusing on a multi-pronged, or orthogonal, approach that combines Gas Chromatography (GC), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document establishes a framework for a self-validating system of analysis, providing field-proven insights and detailed experimental protocols to ensure the highest confidence in material quality.
The Rationale for Purity: Potential Impurities in this compound Synthesis
Effective purity analysis begins with understanding what you are looking for. This compound (C8H13N) is often synthesized via nucleophilic substitution, for example, from an 8-halo-1-octene or by dehydration of the corresponding amide. Each synthetic route carries a distinct impurity profile.
Common Impurities May Include:
-
Starting Materials: Unreacted halo-octenes or 7-octenamide.
-
Isomeric Byproducts: Positional isomers such as 6-octenenitrile or Z/E isomers if the synthesis involves double bond formation.
-
Solvents & Reagents: Residual solvents like acetonitrile or reagents from the workup process.[1]
-
Degradation Products: Polymerized or oxidized materials.
The goal is not merely to confirm the presence of the desired product but to rigorously exclude the presence of these detrimental impurities. This necessitates the use of multiple, complementary analytical techniques.
A Comparative Analysis of Core Analytical Techniques
No single analytical method provides a complete purity profile. An orthogonal approach, using techniques that measure different physicochemical properties, is the most robust strategy.
| Technique | Principle of Detection | Strengths for this compound | Limitations |
| Gas Chromatography (GC) | Separation by boiling point and polarity; detection by Flame Ionization (FID).[2][3] | Excellent for quantifying volatile impurities and isomers. High sensitivity. | Non-volatile impurities are not detected. Co-elution of species with similar properties is possible. |
| FTIR Spectroscopy | Absorption of infrared light by specific molecular bonds/functional groups.[4] | Rapid confirmation of nitrile (C≡N) and alkene (C=C) functional groups.[5][6] Good for detecting hydroxyl or carbonyl impurities. | Poor quantitative power. Cannot distinguish between isomers with the same functional groups. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin alignment in a magnetic field, providing detailed structural information.[7] | Unambiguous structure confirmation. Can identify and quantify isomers and impurities with unique signals.[8] | Lower sensitivity compared to GC for trace impurities. Can be complex to interpret with overlapping signals. |
| Quantitative NMR (qNMR) | Absolute purity determination by integrating analyte signals against a certified internal standard of known concentration.[9][10][11] | A primary, SI-traceable method that does not require a reference standard of the analyte itself.[11][12] Highly accurate and self-validating. | Requires careful selection of a stable, non-interfering internal standard and precise sample preparation.[9][10] |
Expert Insights: The Synergy of an Orthogonal Approach
-
GC-FID is the workhorse for purity percentage based on relative peak area.[2] We choose a nonpolar GC column because this compound is a relatively nonpolar molecule, ensuring elution is primarily governed by boiling point, which effectively separates it from most common, more volatile solvents or less volatile starting materials.[2]
-
FTIR serves as a rapid identity check. The sharp, intense absorption near 2250 cm⁻¹ is highly diagnostic for the nitrile group (C≡N).[13] Absence of broad peaks around 3300 cm⁻¹ (O-H) or strong peaks around 1700 cm⁻¹ (C=O) quickly rules out significant alcohol or carbonyl impurities.
-
¹H and ¹³C NMR provide the definitive structural proof. It is the only technique that can unequivocally distinguish between positional isomers (e.g., this compound vs. 6-octenenitrile) by analyzing the specific chemical shifts and coupling patterns of the protons and carbons at the alkene and near the nitrile group.[14][15]
-
qNMR elevates the analysis from relative to absolute purity.[11][16] By comparing the integral of a known number of protons in the analyte to the integral of a known number of protons in a weighed, high-purity internal standard, we can calculate the absolute mass purity of the sample. This is a self-validating system because its accuracy is tied to the certified standard and the precision of weighing, not a pre-calibrated instrument response curve.[9][11]
Standard Operating Procedure (SOP): A Validated Workflow for Purity Assessment
This workflow represents a robust, self-validating protocol for qualifying a newly synthesized batch of this compound.
Workflow Diagram
Caption: A validated workflow for the orthogonal purity assessment of this compound.
Experimental Protocols
A. Gas Chromatography (GC-FID)
-
Instrument & Column: Agilent GC with FID. Column: DB-5 or equivalent (nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation: Prepare a ~1% (v/v) solution of this compound in high-purity acetone.
-
GC Conditions:
-
Injector Temp: 250°C
-
Detector Temp: 280°C
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injection Volume: 1 µL, split ratio 50:1.
-
-
Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. Identify impurities based on retention time relative to known standards if available.
B. ¹H and ¹³C NMR Spectroscopy
-
Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H spectrum (16 scans).
-
Acquire a standard proton-decoupled ¹³C spectrum (~1024 scans).
-
-
Analysis:
-
¹H NMR: Confirm the presence of signals corresponding to the vinyl protons (~4.9-5.8 ppm), the methylene group adjacent to the nitrile (~2.3 ppm), and other aliphatic protons. Integrate all signals to verify proton counts.
-
¹³C NMR: Confirm the characteristic nitrile carbon signal (~119 ppm) and the two sp² carbons of the alkene (~115 and ~138 ppm).[8] Count the total number of unique carbons.
-
C. Quantitative NMR (qNMR)
-
Standard Selection: Choose a high-purity (>99.9%) certified internal standard that is stable, non-volatile, and has sharp singlets that do not overlap with the analyte signals. Maleic anhydride is an excellent choice.
-
Sample Preparation (Critical Step):
-
Accurately weigh ~20 mg of the this compound sample into a clean vial (record weight to 0.01 mg).
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial (record weight to 0.01 mg).
-
Dissolve the mixture completely in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆).
-
-
Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., longer relaxation delay, D1=30s, 90° pulse).
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the two protons on the carbon adjacent to the nitrile) and the singlet for the internal standard (maleic anhydride, 2 protons).
-
Calculate purity using the following formula[9]: Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (this compound: 123.20 g/mol )
-
m = mass
-
P = Purity of the standard
-
'a' = analyte, 'std' = standard
-
-
Case Study: Interpreting Orthogonal Data
A synthesized batch of this compound was subjected to the described workflow.
Data Interpretation Diagram
Summary of Findings:
| Analysis | Result | Interpretation |
| GC-FID | Purity: 99.2% area. Minor peaks at 0.6% and 0.2%. | The sample is of high relative purity, with two minor volatile impurities. |
| FTIR | Strong C≡N peak at 2248 cm⁻¹, C=C at 1641 cm⁻¹. No other significant peaks. | Confirms the presence of the required functional groups and the absence of major oxygenated contaminants. |
| ¹H NMR | All signals consistent with this compound structure. Small, distinct signals correlate to a known starting material. | The primary component is structurally correct. The 0.6% impurity is likely unreacted starting material. No evidence of isomers. |
| qNMR | Absolute Purity = 99.1% w/w. | The absolute purity determined by qNMR is in excellent agreement with the relative purity from GC, providing high confidence in the result. |
Conclusion
Assessing the purity of synthesized this compound is not a task for a single instrument. A robust, self-validating quality control system relies on the principles of orthogonality. By combining the quantitative power of GC-FID for volatile impurities, the rapid functional group identification of FTIR, the definitive structural elucidation of multinuclear NMR, and the absolute accuracy of qNMR, researchers can achieve the highest degree of confidence. This comprehensive approach ensures that the material proceeding to the next stage of development is of known and verified quality, mitigating risks and ensuring reproducibility in research and drug development.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
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What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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Gas Chromatographic Analysis of Nitriles. ACS Publications.
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qNMR - Quantitative Analysis by NMR. FUJIFILM Wako Pure Chemical Corporation.
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online.
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
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Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube.
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Gas Chromatographic Analysis of Nitriles. Analytical Chemistry.
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Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.
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Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. BenchChem.
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(15)N NMR studies of a nitrile-modified nucleoside. PubMed.
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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What is Gas Chromatography? Teledyne Labs.
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Octanenitrile. Sigma-Aldrich.
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This compound. PubChem.
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13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate.
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This compound CAS#: 5048-29-3. ChemWhat.
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Acetonitrile UHPLC Plus. Sigma-Aldrich.
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Citronellyl nitrile. PubChem.
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
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US6180814B1 - Nitriles and aldehydes derived from 3-isopropenyl-1,2-dimethyl-1-cyclopentanol and their use in perfumery. Google Patents.
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A Comparative Guide to the Mechanistic Pathways of 7-Octenenitrile Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the catalytic formation of 7-octenenitrile, a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals, including the industrial production of nylon-9. We will dissect the primary mechanistic pathways, compare their efficiencies with alternative synthetic routes, and provide actionable experimental protocols for laboratory application. Our focus is on the "why" behind the "how," offering insights grounded in established catalytic principles to empower researchers in optimizing and innovating within this synthetic landscape.
Introduction: The Industrial Significance of this compound
This compound is a bifunctional molecule of significant industrial interest, primarily serving as a precursor to aminononanoic acid and, subsequently, nylon-9. Its value lies in the terminal olefin, which allows for a variety of chemical transformations, and the nitrile group, which can be readily hydrolyzed or reduced. The most economically viable route to this compound is the hydrocyanation of 1,3-butadiene, a process that has been the subject of extensive research to maximize selectivity and yield.
The Dominant Mechanism: Nickel-Catalyzed Hydrocyanation of 1,3-Butadiene
The most prevalent industrial method for this compound synthesis is the nickel-catalyzed hydrocyanation of 1,3-butadiene. This process, often employing phosphite ligands, proceeds through a series of well-elucidated catalytic cycles.
The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown
The reaction mechanism involves the coordination of 1,3-butadiene to a low-valent nickel center, followed by the oxidative addition of hydrogen cyanide (HCN). The key to selectivity lies in the subsequent isomerization and reductive elimination steps.
Caption: Catalytic cycle for nickel-catalyzed hydrocyanation of butadiene.
The initial hydrocyanation of butadiene predominantly yields a mixture of pentenenitriles, with 3-pentenenitrile being a major product. To obtain the desired linear this compound, a subsequent isomerization of the pentenenitrile isomers to 4-pentenenitrile is crucial, followed by a second anti-Markovnikov hydrocyanation. This isomerization is often promoted by a Lewis acid co-catalyst.
Alternative Synthetic Routes: A Comparative Analysis
While the nickel-catalyzed hydrocyanation of butadiene is the industrial standard, other methods for synthesizing unsaturated nitriles exist. Here, we compare these alternatives in terms of their efficiency, selectivity, and substrate scope.
| Method | Catalyst/Reagent | Advantages | Disadvantages | Typical Yield (%) |
| Butadiene Hydrocyanation | Ni(0) with phosphite ligands | High atom economy, low-cost starting material. | Requires handling of toxic HCN, complex catalyst system. | >90 |
| Alkene Metathesis | Grubbs or Schrock catalysts | Excellent functional group tolerance, mild reaction conditions. | Requires specific unsaturated nitrile starting materials, expensive catalyst. | 70-95 |
| Palladium-Catalyzed Cyanation of Alkenyl Halides | Pd(0) with cyanide source | Good for functionalized substrates. | Requires pre-functionalized starting materials, potential for catalyst poisoning. | 60-85 |
Alkene Metathesis: A Versatile Alternative
Cross-metathesis offers a powerful alternative for the synthesis of unsaturated nitriles, including this compound. This method involves the reaction of a terminal alkene with acrylonitrile in the presence of a ruthenium-based catalyst.
Caption: Simplified mechanism of this compound synthesis via cross-metathesis.
The primary advantage of this route is its modularity. By changing the starting alkene, a variety of unsaturated nitriles can be synthesized. However, the cost of the ruthenium catalyst and the need for purification to remove metal residues can be drawbacks for large-scale industrial applications.
Experimental Protocols
Protocol for Nickel-Catalyzed Hydrocyanation of 1,3-Butadiene (Illustrative)
Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols. Handling of HCN requires specialized equipment and training.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Ni(COD)₂ (1 mol%) and a phosphite ligand (4 mol%). Anhydrous toluene is added, and the mixture is stirred until a homogeneous solution is formed.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The reactor is cooled to -20°C, and liquefied 1,3-butadiene (1.0 eq) is added.
-
HCN Addition: A solution of HCN (1.1 eq) in toluene is added slowly to the reactor via a syringe pump over 2 hours, maintaining the internal temperature below -10°C.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent. The catalyst is removed by filtration through a pad of silica gel. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.
Conclusion
The synthesis of this compound is a testament to the power of catalytic chemistry in industrial processes. The nickel-catalyzed hydrocyanation of butadiene remains the most economically viable method, despite the challenges associated with handling HCN. Alternative methods, such as alkene metathesis, offer greater flexibility and milder conditions but are often limited by catalyst cost. The choice of synthetic route will ultimately depend on the desired scale, cost considerations, and the specific requirements of the target application. Future research will likely focus on developing more sustainable and efficient catalytic systems for this important transformation.
References
-
Pott, M. et al. (2020). Mechanistic study of the isomerization of unsaturated nitriles. Catalysis Science & Technology, 10(18), 6171-6181. [Link]
-
Bini, L. et al. (2011). Mechanistic aspects of the nickel-catalysed hydrocyanation of butadiene. Dalton Transactions, 40(35), 8963-8973. [Link]
-
Tolman, C. A. et al. (1977). Homogeneous nickel-catalyzed olefin hydrocyanation. Advances in Catalysis, 26, 1-45. [Link]
A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of 7-Octenenitrile in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate identification and quantification of analytes in complex mixtures is paramount. The presence of reactive functional groups can, however, introduce significant analytical challenges. This guide provides an in-depth comparison of analytical strategies for managing the cross-reactivity of 7-octenenitrile, a molecule featuring both a nitrile group and a terminal double bond, in complex reaction mixtures. We will explore the underlying chemical principles of its reactivity and provide data-driven comparisons of analytical methodologies to ensure accurate and reliable results.
The Analytical Challenge of this compound: A Molecule of Dual Reactivity
This compound (C₈H₁₃N) is an unsaturated aliphatic nitrile.[1] Its structure, containing both a cyano group (-C≡N) and a terminal alkene (C=C), presents a unique set of challenges in chemical analysis. While the nitrile group is generally robust and not readily metabolized, its electronic properties can influence the reactivity of the nearby double bond.[2] Conversely, the alkene group is susceptible to a variety of reactions that can lead to unintended side products, complicating analysis.
The primary analytical hurdles stem from:
-
Cross-reactivity with reagents: The terminal double bond can undergo addition reactions with various reagents commonly used in sample preparation and derivatization.
-
Matrix effects: In complex mixtures, co-eluting compounds can interfere with the ionization of this compound in mass spectrometry, leading to signal suppression or enhancement.[3][4]
-
Formation of artifacts: The inherent reactivity of the molecule can lead to the formation of unexpected by-products during sample handling and analysis.
Understanding these potential pitfalls is the first step toward developing a robust and reliable analytical method.
Unraveling the Reactivity of the α,β-Unsaturated Nitrile Moiety
While this compound is not strictly an α,β-unsaturated nitrile, the electronic interplay between the double bond and the nitrile group influences its reactivity. In α,β-unsaturated nitriles, the conjugation of the C=C and C≡N bonds creates a polarized system, making the β-carbon susceptible to nucleophilic attack (Michael addition).[5] Although the double bond in this compound is further down the carbon chain, its presence still introduces a site of reactivity that must be considered.
Key reactions that can lead to cross-reactivity include:
-
Addition Reactions: The terminal alkene can react with halogens, acids, and other electrophiles present in the reaction mixture or introduced during sample workup.
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by various oxidizing agents or even atmospheric oxygen under certain conditions, potentially forming epoxides or other oxygenated derivatives.
-
Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions, further complicating the analytical profile.[6]
The nitrile group itself, while generally stable, can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, or be reduced to a primary amine.[7] These transformations, if not controlled, can lead to a decrease in the parent analyte concentration and the appearance of unexpected peaks in the chromatogram.
Comparative Analysis of Analytical Strategies
To mitigate the challenges posed by this compound's reactivity, two primary analytical strategies are commonly employed: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Derivatization followed by GC-MS Analysis . The choice between these approaches depends on the complexity of the matrix, the required sensitivity, and the potential for interfering side reactions.
Strategy 1: Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis is often the simplest approach, but it is highly susceptible to matrix effects and potential on-column degradation.
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the linear range of the instrument.
-
If necessary, perform a liquid-liquid extraction to remove highly polar or non-volatile interferences.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time).
-
-
GC-MS Parameters:
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating volatile non-polar compounds.
-
Oven Program: A temperature gradient program should be optimized to ensure good separation of this compound from other components in the mixture.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for initial identification, while selected ion monitoring (SIM) mode will provide higher sensitivity and selectivity for quantification.
-
| Parameter | Advantage | Disadvantage | Mitigation Strategy |
| Speed | Fast, requires minimal sample preparation. | ||
| Simplicity | Easy to implement. | ||
| Matrix Effects | Highly susceptible to ion suppression or enhancement from co-eluting matrix components.[3][4] | Use of matrix-matched calibration standards, stable isotope-labeled internal standards, or sample dilution. | |
| Analyte Stability | Potential for on-column degradation or reaction with active sites in the GC inlet. | Use of a deactivated inlet liner and column; optimization of injection temperature. | |
| Sensitivity | May not be sufficient for trace-level quantification in highly complex matrices. |
graph Direct_GCMS_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Sample [label="Complex Reaction Mixture"]; Dilution [label="Dilution & Internal \nStandard Addition"]; Extraction [label="Liquid-Liquid Extraction\n(Optional)"]; GCMS [label="GC-MS Analysis"]; Data [label="Data Analysis"];
Sample -> Dilution; Dilution -> Extraction; Extraction -> GCMS; GCMS -> Data; }
Caption: Workflow for the direct analysis of this compound by GC-MS.
Strategy 2: Derivatization Followed by GC-MS Analysis
Derivatization is a powerful technique to improve the chromatographic properties of an analyte and reduce its reactivity. For this compound, derivatization can target either the nitrile group or the double bond. However, the choice of reagent is critical to avoid unwanted side reactions.
Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. In the case of this compound, silylation would not directly modify the molecule. However, if the reaction mixture contains compounds with active hydrogens (e.g., alcohols, amines, carboxylic acids), silylating these components can reduce their polarity and improve their chromatographic behavior, potentially reducing their interference with this compound. A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
It is crucial to be aware that silylating reagents can sometimes react with other functional groups, leading to the formation of artifacts.[8] While the terminal double bond of this compound is not expected to react directly with BSTFA, highly reactive species in the mixture could potentially lead to unexpected by-products.
-
Sample Preparation:
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., acetonitrile, pyridine).
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
The same GC-MS parameters as for the direct analysis can generally be used, although the oven temperature program may need to be adjusted to account for the altered volatility of the derivatized components.
-
| Parameter | Advantage | Disadvantage | Mitigation Strategy |
| Matrix Effects | Can reduce matrix effects by altering the polarity and volatility of interfering compounds. | ||
| Chromatography | Can improve peak shape and resolution of other components, indirectly benefiting the analysis of this compound. | ||
| Analyte Stability | Derivatization introduces an additional step where analyte degradation or side reactions can occur. | Careful optimization of reaction conditions (temperature, time, reagent excess). | |
| Complexity | More complex and time-consuming than direct analysis. | ||
| Artifact Formation | Potential for the formation of silylation artifacts from other matrix components.[8] | Analysis of a derivatized blank matrix to identify potential artifacts. |
graph Derivatization_GCMS_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Sample [label="Complex Reaction Mixture"]; Evaporation [label="Evaporation to Dryness"]; Derivatization [label="Derivatization with\nBSTFA + TMCS"]; GCMS [label="GC-MS Analysis"]; Data [label="Data Analysis"];
Sample -> Evaporation; Evaporation -> Derivatization; Derivatization -> GCMS; GCMS -> Data; }
Caption: Workflow for the analysis of this compound by GC-MS following derivatization.
Head-to-Head Comparison of Analytical Approaches
| Feature | Direct GC-MS Analysis | Derivatization-Based GC-MS Analysis | Recommendation |
| Sample Throughput | High | Lower | Direct analysis is preferred for high-throughput screening. |
| Method Development Time | Shorter | Longer | Direct analysis is faster to set up initially. |
| Robustness to Matrix | Lower | Higher | Derivatization is recommended for complex and variable matrices. |
| Risk of Artifacts | Lower (from sample prep) | Higher (from derivatization) | Careful validation is required for derivatization methods. |
| Cost per Sample | Lower | Higher | Direct analysis is more cost-effective for large sample sets. |
Conclusion and Recommendations
The analysis of this compound in complex reaction mixtures requires a careful consideration of its dual reactivity. While direct GC-MS analysis offers a rapid and straightforward approach, it is prone to matrix effects that can compromise accuracy. For complex matrices or when high accuracy is paramount, a derivatization strategy, while more complex, can significantly improve the reliability of the results by mitigating interferences from other reactive components in the mixture.
As a Senior Application Scientist, my recommendation is to begin with a direct GC-MS analysis to assess the complexity of the matrix and the extent of any interference. If significant matrix effects or poor chromatography are observed, a well-optimized derivatization method should be developed and validated. The use of matrix-matched calibrants and stable isotope-labeled internal standards is strongly encouraged for both approaches to ensure the highest quality data. By understanding the chemical behavior of this compound and systematically evaluating these analytical strategies, researchers can confidently navigate the challenges of its analysis and obtain accurate, reproducible results.
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A Comparative Guide to the Performance of 7-Octenenitrile-Derived Polymers for Advanced Drug Delivery Applications
This guide provides a comprehensive evaluation of the potential performance of polymers derived from 7-octenenitrile, a monomer distinguished by its dual functionality: a terminal alkene for polymerization and a nitrile group for subsequent modification or tailored interactions. As the direct polymerization of this compound is not extensively documented in current literature, this analysis will extrapolate its potential properties based on established principles of polymer chemistry and compare them against well-characterized polymers prevalent in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel polymeric platforms.
The unique structure of this compound suggests the resulting polymer, poly(this compound), would feature a polyethylene-like backbone with a pendant hexyl nitrile chain. This architecture offers a compelling combination of a non-polar, flexible backbone and a highly polar functional group, opening avenues for unique material properties and functionalization strategies.
Conceptual Framework: Polymerization of this compound
The terminal double bond of this compound is amenable to chain-growth polymerization, most plausibly via free-radical polymerization, a robust and widely used industrial method.[1] The nitrile group is relatively inert under these conditions, allowing it to be preserved for post-polymerization modification.[2][3]
Proposed Polymerization Workflow
The synthesis of poly(this compound) can be conceptualized as a standard free-radical polymerization process. This workflow diagram illustrates the key stages from monomer purification to polymer characterization.
Caption: Proposed workflow for the synthesis and characterization of poly(this compound).
Performance Evaluation: A Comparative Analysis
To evaluate the potential of poly(this compound) as a drug delivery vehicle, we compare its projected properties against three established polymers: Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polyester; Poly(ethylene glycol) (PEG), a hydrophilic polymer known for its biocompatibility; and Nitrile-Functionalized Poly(2-oxazoline)s (POx-Nitrile), a polymer class that also leverages the nitrile functional group.[2][3]
Data Summary: Projected Properties and Comparison
The following table summarizes the anticipated properties of poly(this compound) in contrast to the selected benchmarks. These projections are based on the expected contributions of its polyethylene-like backbone and pendant nitrile groups.
| Property | Poly(this compound) (Projected) | PLGA (Typical) | PEG (Typical) | POx-Nitrile (Typical) | Rationale for Projection / Comparison |
| Backbone Nature | Hydrophobic, Flexible | Hydrophilic, Degradable | Hydrophilic, Biocompatible | Hydrophilic, Biocompatible | The long alkyl chain of the monomer suggests a hydrophobic character similar to polyethylene. |
| Biocompatibility | Good (Expected) | Excellent | Excellent | Excellent | The nitrile group is generally considered biocompatible and is present in numerous pharmaceuticals.[4] The hydrocarbon backbone is also inert. |
| Biodegradability | Non-Biodegradable | Biodegradable (Hydrolysis) | Non-Biodegradable | Non-Biodegradable | The carbon-carbon backbone is resistant to hydrolysis and enzymatic degradation, unlike the ester bonds in PLGA.[5] |
| Drug Loading Capacity | Potentially High for Hydrophobic Drugs | Variable | Low for Hydrophobic Drugs | High (via encapsulation) | The hydrophobic backbone could facilitate high loading of non-polar drugs through physical entrapment. |
| Functionalization | High Potential | Moderate (end groups) | Moderate (end groups) | High (Nitrile Group) | The nitrile group is a versatile chemical handle for post-polymerization modification into amines, carboxylic acids, or tetrazoles.[6][7] |
| Hydrolytic Stability | Excellent | Poor | Excellent | Excellent | Polymers lacking hydrolyzable groups like esters or amides in their backbone exhibit high hydrolytic stability.[8][9] |
| Glass Transition (Tg) | Low (< Room Temp) | 45-55 °C | -67 °C | Variable | The flexible aliphatic backbone is expected to result in a low Tg, leading to an amorphous, rubbery state at physiological temperatures.[10] |
| Solubility | Soluble in non-polar organic solvents | Soluble in a range of organic solvents | Soluble in water and some organic solvents | Soluble in polar organic solvents | Expected to be insoluble in water but soluble in solvents like THF or chloroform. |
Experimental Protocols for Performance Characterization
To validate the projected performance of a novel polymer like poly(this compound), a suite of standardized characterization techniques must be employed.[11] These protocols are designed to provide a comprehensive understanding of the material's physicochemical properties.
Synthesis of Poly(this compound)
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: Purify this compound by vacuum distillation to remove any inhibitors or impurities.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound (e.g., 10 mmol) and AIBN (e.g., 0.1 mmol, 1 mol% relative to monomer) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C. Allow the reaction to proceed for 24 hours with stirring.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol to precipitate the polymer.
-
Purification: Stir the suspension, then collect the polymer by filtration. Wash the collected solid with fresh methanol to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.
Causality: The choice of AIBN as an initiator is due to its well-defined decomposition kinetics at 70°C, providing a steady stream of radicals to initiate polymerization. The inert nitrogen atmosphere and removal of oxygen are critical to prevent premature termination of the growing polymer chains. Precipitation into a non-solvent like methanol is a standard and effective method for isolating the high molecular weight polymer from low molecular weight components.[12]
Molecular Weight and Dispersity Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.
Technique: Gel Permeation Chromatography (GPC).
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in an appropriate solvent (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Analyze the resulting chromatogram to determine Mn, Mw, and Đ.
Causality: GPC separates polymer chains based on their hydrodynamic volume. This information is crucial as molecular weight directly influences mechanical properties, degradation rate, and drug release kinetics. A low dispersity (Đ close to 1) indicates a more uniform polymer population, which is often desirable for reproducible performance in drug delivery systems.[11]
Thermal Properties Analysis
Objective: To determine the glass transition temperature (Tg) and thermal stability of the polymer.
Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC Protocol (for Tg):
-
Seal a small amount of polymer (5-10 mg) in an aluminum DSC pan.
-
Heat the sample to a temperature well above its expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample rapidly (e.g., to -50°C).
-
Heat the sample again at the same controlled rate. The Tg is identified as the midpoint of the step transition in the heat flow curve during the second heating scan.[10]
TGA Protocol (for Thermal Stability):
-
Place a small amount of polymer (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Causality: The Tg is a critical parameter that defines the transition from a rigid, glassy state to a soft, rubbery state.[10] For drug delivery, a polymer with a Tg below physiological temperature (37°C) will be flexible and amorphous, potentially allowing for more consistent drug diffusion. TGA provides information on the thermal stability, which is essential for processing methods that involve heat, such as melt extrusion.[13]
Hydrolytic Stability Assessment
Objective: To evaluate the polymer's resistance to degradation in an aqueous environment.
Procedure:
-
Prepare several polymer film samples of known weight.
-
Immerse the samples in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 12 weeks), remove a set of samples.
-
Rinse with deionized water, dry under vacuum to a constant weight, and record the final weight.
-
Analyze the molecular weight of the aged samples using GPC.
Causality: Hydrolytic stability is paramount for long-term drug delivery implants or carriers that are not designed to be biodegradable.[8] A lack of significant change in mass and molecular weight over time indicates high hydrolytic stability, a key advantage of polymers with all-carbon backbones compared to polyesters like PLGA.[14]
Functionalization and Application in Drug Delivery
The true potential of poly(this compound) lies in the versatility of its nitrile group. This functionality serves as a robust platform for covalent drug conjugation or for modification to alter the polymer's properties.
Post-Polymerization Modification Pathways
Caption: Chemical pathways for modifying the nitrile group and their resulting applications.
The conversion of the nitrile group opens up a vast design space. For example:
-
Reduction to Amines: Creates primary amines that can be used to conjugate drugs, targeting ligands, or imaging agents via amide bond formation. The resulting polycationic polymer could also be explored for gene delivery.[7]
-
Hydrolysis to Carboxylic Acids: Yields polyanionic polymers that are useful for pH-responsive drug release or for mucoadhesive applications.[15]
-
Conversion to Amidoximes: These functional groups are excellent metal chelators and have been shown to release nitric oxide, a key biological signaling molecule.[2][3]
Conclusion and Future Outlook
While poly(this compound) remains a largely unexplored material, this comparative guide demonstrates its significant theoretical potential for drug delivery applications. Its projected combination of a stable, hydrophobic backbone and a highly versatile functional side chain presents a unique alternative to established polymers. The key advantages are anticipated to be excellent hydrolytic stability and a robust platform for chemical modification, allowing for the creation of highly tailored drug delivery systems.
Future experimental work should focus on validating the proposed synthesis, thoroughly characterizing the polymer's physicochemical properties, and exploring the modification pathways outlined. Such studies will be crucial in determining whether the compelling theoretical advantages of this compound-derived polymers can be translated into practical, high-performance materials for the next generation of therapeutics.
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Bieger, J., et al. (2021). Nitrile-Functionalized Poly(2-oxazoline)s as a Versatile Platform for the Development of Polymer Therapeutics. PubMed, 34647734. [Link][3]
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Al-Bishari, A. M., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Functional Biomaterials, 14(10), 493. [Link]
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Wöhrle, D., et al. (1970). Unsaturated polymers from aliphatic nitriles. ResearchGate. [Link][18]
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Schoenemann, E., et al. (2018). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides. PubMed, 30966673. [Link][19]
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Knez, Ž., & Hribernik, S. (2020). Biodegradable polymers, current trends of research and their applications, a review. SciSpace. [Link][20]
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Shokrgozar, M. A., et al. (2023). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. MDPI, Polymers, 15(20), 4059. [Link][21]
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Wang, C., et al. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. NIH. [Link][22]
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Roosen, M. A., et al. (2023). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Royal Society of Chemistry, 1(3), 256-271. [Link][11]
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Pycha, A., et al. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI, Polymers, 13(24), 4359. [Link][14]
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Safety Operating Guide
Navigating the Disposal of 7-Octenenitrile: A Guide for Laboratory Professionals
The proper disposal of 7-octenenitrile is a critical aspect of laboratory safety and environmental responsibility. As a member of the nitrile family, this unsaturated aliphatic compound requires careful handling due to its potential hazards, including flammability and toxicity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment. The procedures outlined here are grounded in established protocols for managing hazardous chemical waste, particularly for organic nitriles.
I. Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
The primary concerns with this compound are:
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant danger is the potential for hydrolysis, especially when in contact with acids, to release highly toxic hydrogen cyanide (HCN) gas.[2]
-
Flammability: Similar to other organic solvents, this compound is expected to be a flammable liquid.[3] Vapors can form explosive mixtures with air and may travel to an ignition source.[3]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.[4][5]
Therefore, all handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
Essential Immediate Safety Protocols:
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical splash goggles at all times.[6]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit equipped for flammable solvents on hand.
II. Waste Segregation and Collection: A Foundation for Safe Disposal
Proper segregation of waste streams is a cornerstone of safe laboratory practice. This prevents dangerous chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container:
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."[9]
-
The label must include the full chemical name: "this compound." If it is a mixed waste stream, list all components and their approximate percentages.
-
Crucially, add the warning "No Acids" to prevent accidental mixing that could generate HCN gas.[2]
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area, preferably within a fume hood or a flammable storage cabinet.[7][8]
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.[3]
-
Table 1: Key Hazard and Disposal Information for Aliphatic Nitriles
| Property | Information (based on similar nitriles like Acetonitrile) | Rationale for Disposal Procedure |
| EPA Hazardous Waste Code | Likely D001 (Ignitability), potential for others | Dictates that the waste must be managed under the Resource Conservation and Recovery Act (RCRA) and handled by a licensed hazardous waste vendor.[10] |
| Primary Hazards | Flammable Liquid, Acute Toxicity | Requires storage in a flammable-safe cabinet, away from ignition sources. All handling must be done with appropriate PPE to prevent exposure.[11] |
| Incompatibilities | Strong acids, strong oxidizers, reducing agents | Waste must be segregated to prevent violent reactions, fires, or the release of toxic gases like hydrogen cyanide. |
| Combustion Products | Hydrogen Cyanide, Oxides of Nitrogen (NOx), Carbon Monoxide | Underscores the danger of fire and the need for appropriate firefighting measures (e.g., dry chemical, CO2, or alcohol-resistant foam) and self-contained breathing apparatus for firefighters.[6][12] |
III. Disposal Workflow: From Laboratory Bench to Final Disposition
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant accumulation and storage of the waste until it is collected.
Experimental Protocol for Waste Management:
-
Liquid Waste:
-
Carefully pour liquid this compound waste into the designated and labeled hazardous waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Solid Waste:
-
Contaminated solid waste (e.g., gloves, pipette tips, absorbent paper) should be collected in a separate, clearly labeled, sealed plastic bag or container.[9]
-
This solid waste stream should also be labeled as "Hazardous Waste" with the chemical name "this compound."
-
-
Empty Container Decontamination:
-
To render an "empty" container non-hazardous, it must be triple-rinsed.[13]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses as hazardous waste and add them to your liquid this compound waste stream.[13]
-
After triple-rinsing, the label on the container should be completely defaced or removed, and the container can then be disposed of as regular laboratory glassware or plastic waste.[13]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not pour this compound down the drain under any circumstances. The EPA has strict regulations against the sewering of hazardous waste.[14]
-
Diagram 1: this compound Disposal Decision Workflow
Caption: Disposal workflow for this compound waste.
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for all laboratory professionals. By understanding the chemical's hazards, implementing rigorous waste segregation and collection protocols, and adhering to institutional and regulatory guidelines, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's EHS department for specific guidance, as local regulations may vary.
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NetSolvent. (2025, January 2). How to Dispose of Acetonitrile? Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. Available at: [Link]
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Junk Rescue. (2024, September 13). Expert Tips on How to Dispose of Hazardous Waste Properly. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Acetonitrile. EPA.gov. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017, October 27). Acetonitrile: Human health tier II assessment. NICNAS. Available at: [Link]
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Penta Manufacturing Company. (2025, April 29). Acetonitrile - SAFETY DATA SHEET. Available at: [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetonitrile. Available at: [Link]
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 7-Octenenitrile
As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; it includes empowering our customers to use them safely and effectively. This guide provides essential, field-proven safety and handling protocols for 7-Octenenitrile (CAS No. 5048-29-3). While specific toxicological data for this compound is limited, its chemical structure—an unsaturated aliphatic nitrile—necessitates rigorous safety precautions based on the known hazards of this chemical class. This protocol is designed to be a self-validating system, ensuring that safety is an integral part of the experimental workflow.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the causality behind safety protocols is critical for fostering a robust safety culture. This compound presents a dual-risk profile stemming from its functional groups:
-
Nitrile Group (-C≡N): The primary concern with nitriles is their potential for metabolic conversion to cyanide in the body. Cyanide is a potent systemic toxin that can be absorbed through inhalation, skin contact, or ingestion, leading to severe health effects.[1][2] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, and in severe cases, convulsions and unconsciousness.[3]
-
Unsaturated Alkene Group (C=C): The double bond makes the molecule reactive and a potential irritant.
-
Physical Properties: While specific data is sparse, related nitriles are often combustible liquids with vapors that can form explosive mixtures with air.[3] Therefore, all sources of ignition must be rigorously excluded from the handling area.[4][5]
The primary routes of occupational exposure are inhalation of vapors and dermal absorption .[3] Consequently, our defense strategy must prioritize respiratory and skin protection.
Core PPE Requirements: Your First Line of Defense
Selection of Personal Protective Equipment (PPE) must be deliberate and based on a thorough risk assessment of the procedure being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume (<50 mL) Benchtop Work | Double-gloved Nitrile | ANSI Z87.1-rated Chemical Splash Goggles | Flame-Resistant Lab Coat (fully buttoned) | Certified Chemical Fume Hood |
| High-Volume (>50 mL) Transfer or Reaction | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and a full Face Shield | Flame-Resistant Lab Coat and a Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and a full Face Shield | Chemical-Resistant Coveralls or Suit | Air-Purifying Respirator with Organic Vapor Cartridges (minimum) |
| Emergency Fire Response | N/A | N/A | Full Protective Gear | Self-Contained Breathing Apparatus (SCBA)[4][5] |
Detailed PPE Specifications:
-
Hand Protection: Standard nitrile gloves are a minimum requirement for incidental contact. Nitrile is generally recommended for protection against nitriles and acrylates.[6] For prolonged contact or immersion, heavier-duty nitrile or butyl rubber gloves should be used. Causality: The nitrile functional group can compromise the integrity of some glove materials; always inspect gloves for any signs of degradation before and during use. Proper glove removal technique is paramount to prevent cross-contamination.
-
Eye and Face Protection: Chemical splash goggles that meet the OSHA standard in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[5] For procedures involving larger volumes or a heightened risk of splashing, a full-face shield must be worn over the goggles. Causality: A face shield protects the entire face from splashes but does not provide the sealed protection around the eyes that goggles do, hence the requirement for both in high-risk scenarios.
-
Body Protection: A flame-resistant lab coat is essential due to the combustible nature of similar nitriles.[7] For transfers of significant quantities, an additional chemical-resistant apron provides a crucial secondary barrier. Contaminated clothing must be removed immediately and laundered by trained personnel aware of the chemical's hazards.[8][9]
-
Respiratory Protection: All handling of this compound must, at a minimum, be conducted inside a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure. An air-purifying respirator with organic vapor cartridges may be required for spill cleanup or if engineering controls fail, as part of a comprehensive respiratory protection program compliant with OSHA 1910.134.[8][9]
Operational Protocols: Integrating Safety into Your Workflow
Safe handling is a dynamic process that begins before the container is opened and ends only when all waste is properly disposed of.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure eyewash stations and safety showers are unobstructed and tested.[5]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][10] Handle in a well-ventilated place.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[4][5] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]
-
Post-Handling: After use, tightly seal the container. Decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination (gloves last), and wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][10] Seek immediate medical attention.
-
Spill Response: The following workflow must be initiated immediately following a spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan: Completing the Lifecycle Safely
Chemical waste management is a critical component of laboratory safety. All this compound waste is considered hazardous.
Step-by-Step Disposal Procedure
-
Waste Collection: All materials contaminated with this compound, including the chemical itself, paper towels, used gloves, and disposable labware, must be collected as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure lid. The label should read "Hazardous Waste, this compound."
-
Empty Containers: Due to the hazards of the nitrile group, even trace amounts of residue can be dangerous. Empty containers of this compound should be treated as hazardous waste and not disposed of in regular trash.[12] They should be tightly sealed, labeled as "Empty Container - Contains this compound Residue," and collected by EHS for proper disposal.
Caption: Hazardous Waste Disposal Workflow for this compound.
By adhering to this comprehensive protocol, researchers can confidently handle this compound, minimizing risk and ensuring a safe and productive laboratory environment.
References
-
SAFETY DATA SHEET - Covestro Solution Center. [Link]
-
Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. [Link]
-
Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY - NJ.gov. [Link]
-
NITRILES - CDC Stacks. [Link]
-
What to do in a chemical emergency - GOV.UK. [Link]
-
Acrylonitrile (Vinyl Cyanide) - OSHA Training. [Link]
-
ACETONITRILE | Occupational Safety and Health Administration - OSHA. [Link]
-
SAFETY DATA SHEET - Electron Microscopy Sciences. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. [Link]
-
Acetonitrile - Incident management - GOV.UK. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal - UNMC. [Link]
-
Safety Data Sheet: Acetonitrile - Carl ROTH. [Link]
-
ICSC 0088 - ACETONITRILE - International Chemical Safety Cards (ICSCs). [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. [Link]
-
Safety Data Sheet: Acetonitrile - Carl ROTH. [Link]
Sources
- 1. fishersci.be [fishersci.be]
- 2. nj.gov [nj.gov]
- 3. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
